2,6-Difluoro-3-nitrobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-3-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2N2O2/c8-5-1-2-6(11(12)13)7(9)4(5)3-10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHDRFKDZHGEBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371785 | |
| Record name | 2,6-Difluoro-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143879-77-0 | |
| Record name | 2,6-Difluoro-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-3-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,6-Difluoro-3-nitrobenzonitrile (CAS: 143879-77-0): A Key Intermediate in Modern Synthesis
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and agrochemical synthesis. It delves into the core chemical principles, practical applications, and essential safety protocols for 2,6-Difluoro-3-nitrobenzonitrile, a pivotal building block in modern organic chemistry. As a Senior Application Scientist, my objective is to provide not just data, but a field-proven perspective on why this molecule is of significant value and how to leverage its unique reactivity.
Strategic Importance and Molecular Profile
This compound is a highly functionalized aromatic compound whose value lies in the strategic arrangement of its substituents.[1] The benzene ring is activated by two potent electron-withdrawing groups—a nitro group (-NO₂) and a nitrile group (-CN)—making it exceptionally susceptible to nucleophilic aromatic substitution (SₙAr).[2] The two fluorine atoms serve as excellent leaving groups in these reactions. This combination of features makes it a versatile and sought-after intermediate for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors for oncology and next-generation agrochemicals.[2][3][4] The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance crucial drug properties such as metabolic stability and lipophilicity.
Molecular Structure Diagram
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Synthesis Protocol (Hypothetical)
This protocol is based on analogous transformations found in patent literature for similar isomers. [5][6]
-
Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked flask equipped with a magnetic stirrer, condenser, and temperature probe with a polar aprotic solvent such as DMSO or DMF.
-
Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Polar aprotic solvents are ideal for SₙAr reactions as they solvate the cation (e.g., K⁺) but not the nucleophile (CN⁻), enhancing its reactivity.
-
-
Reagent Addition: Add potassium cyanide (KCN, ~1.1 equivalents) to the solvent. Stir the suspension and heat to approximately 70-80°C.
-
Causality: Using a slight excess of the cyanide ensures the complete consumption of the starting material. The elevated temperature provides the necessary activation energy for the substitution reaction.
-
-
Substrate Introduction: Slowly add 1,2,3-trifluoro-4-nitrobenzene (1.0 equivalent) dropwise to the heated suspension over 30-60 minutes.
-
Causality: The nitro group at position 4 and the fluorine at position 2 strongly activate the C1 position for nucleophilic attack. The cyanide ion will preferentially displace the fluorine at C1. A slow, dropwise addition is crucial to control the reaction exotherm and prevent runaway reactions.
-
-
Reaction Monitoring: Maintain the reaction temperature and monitor its progress using a suitable analytical technique (e.g., GC-MS or TLC) until the starting material is consumed (typically 8-24 hours).
-
Self-Validation: This step is critical to ensure the reaction has gone to completion, preventing purification difficulties from unreacted starting material.
-
-
Workup and Isolation: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water, which will precipitate the crude product. Isolate the solid by vacuum filtration and wash thoroughly with water to remove residual solvent and inorganic salts.
-
Causality: Quenching in ice-water serves to both stop the reaction and precipitate the organic product, which has low aqueous solubility.
-
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. Dry the purified product under vacuum.
-
Self-Validation: Purity should be confirmed by melting point analysis and spectroscopic methods (NMR, GC-MS) to meet the standard of ≥97%. [1]
-
Reactivity and Key Transformations: The SₙAr Reaction
The primary utility of this compound is as an electrophile in SₙAr reactions. The fluorine atom at the C2 position, being ortho to the powerfully activating nitro group, is the most likely site for nucleophilic attack. The fluorine at C6 is also activated, but to a lesser extent. This regioselectivity allows for precise molecular construction.
Mechanism of Nucleophilic Aromatic Substitution (SₙAr)
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Caption: The two-step mechanism of an SₙAr reaction.
General Protocol for SₙAr with an Amine Nucleophile
This protocol describes a typical reaction to form a substituted aminobenzonitrile, a common core in many pharmaceutical agents.
-
Setup: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).
-
Causality: The base is required to deprotonate the amine nucleophile after it has added to the ring or to scavenge the HF byproduct, driving the reaction to completion.
-
-
Nucleophile Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) to the mixture.
-
Reaction: Heat the mixture to a temperature between 50°C and 100°C. The optimal temperature depends on the nucleophilicity of the amine and must be determined empirically.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo. Purify the resulting crude material by column chromatography or recrystallization.
-
Self-Validation: The final product's identity and purity must be confirmed via NMR and mass spectrometry.
-
Applications in Drug Discovery
This intermediate is a cornerstone for building complex molecules, particularly kinase inhibitors, which have transformed cancer therapy. [2]The SₙAr reaction provides a reliable method to append various pharmacophoric fragments to the core structure.
Conceptual Drug Discovery Workflow
Caption: Conceptual workflow using the intermediate in a drug discovery program.
In this workflow, the initial SₙAr reaction attaches a key binding moiety. Subsequently, the nitro group can be reduced to an amine, which provides a handle for further derivatization, such as amide bond formation. The nitrile group can also be hydrolyzed to a carboxylic acid or remain as a key interaction point in the final active pharmaceutical ingredient (API).
Safety, Handling, and Storage
This compound is a toxic compound and must be handled with appropriate precautions. [7]It is classified as a Dangerous Good for transport. [8]
GHS Hazard Information
| Pictogram(s) | Code(s) | Hazard Statement(s) | Source(s) |
| H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled. | [7] | |
| H315, H319 | Causes skin irritation. Causes serious eye irritation. | [7] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. [9]* Personal Protective Equipment:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and/or a face shield. * Lab Coat: A standard lab coat is required.
-
Respiratory Protection: If there is a risk of dust generation, use an approved particulate respirator (e.g., N95). [10]* Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
First Aid Measures
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. [10]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. [9][10]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [9]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. The recommended storage temperature is between 2-8°C. [1]
References
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An In-depth Technical Guide to 2,6-Difluoro-3-nitrobenzonitrile: Properties, Reactivity, and Applications
Introduction: A Key Building Block in Modern Synthesis
2,6-Difluoro-3-nitrobenzonitrile, a crystalline solid at room temperature, is a highly functionalized aromatic compound of significant interest to researchers and professionals in drug discovery and agrochemical development.[1] Its strategic substitution pattern, featuring two fluorine atoms, a nitro group, and a nitrile moiety, imparts a unique chemical reactivity that makes it a valuable intermediate in the synthesis of complex molecules.[1] The presence of electron-withdrawing groups activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of modern organic synthesis. This guide provides a comprehensive overview of the physical properties, spectroscopic signature, chemical reactivity, and safe handling of this compound, offering field-proven insights for its effective utilization in research and development. Its primary applications lie in the construction of heterocyclic systems, which form the core of many contemporary pharmaceuticals, including kinase inhibitors for cancer therapy and novel antibacterial agents.
Physicochemical Properties
A thorough understanding of the physical properties of this compound is fundamental to its handling, storage, and application in chemical reactions. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₂F₂N₂O₂ | [2][3] |
| Molecular Weight | 184.10 g/mol | [2][3] |
| CAS Number | 143879-77-0 | [2][3] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 51 - 55 °C | [1] |
| Boiling Point | 176 °C | |
| Purity | ≥ 97% (GC) | [1] |
| Storage Temperature | Room temperature (recommended in a cool, dark place, <15°C) |
Experimental Protocols for Property Determination
The following are standard, self-validating methodologies for the determination of key physical properties of this compound.
The melting point of a crystalline solid provides a crucial indication of its purity. A sharp melting range typically signifies a high degree of purity.
Protocol:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Understanding the solubility of this compound in various solvents is critical for its use in reactions and for purification processes. While specific quantitative data is limited, a qualitative assessment can be performed. Based on its polar functional groups and aromatic nature, it is expected to be soluble in many common organic solvents.
Protocol:
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane).
-
Sample Addition: To 1 mL of each solvent in a separate test tube, add approximately 10 mg of this compound.
-
Observation: Agitate the mixture and observe for complete dissolution at room temperature. If not soluble, gentle heating can be applied.
-
Classification: The compound is classified as soluble, partially soluble, or insoluble in each solvent.
Caption: Workflow for Qualitative Solubility Assessment.
Spectroscopic Analysis
Spectroscopic data is indispensable for the structural elucidation and purity confirmation of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. An ATR-IR spectrum is available in the PubChem database.[2]
-
C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹.
-
N-O Asymmetric and Symmetric Stretches: Two strong absorption bands characteristic of the nitro group will be present, typically around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
-
C-F Stretches: Strong absorptions in the fingerprint region, generally between 1000 and 1400 cm⁻¹, will indicate the presence of carbon-fluorine bonds.
-
Aromatic C-H and C=C Stretches: Weaker absorptions corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: Due to the substitution pattern, the proton NMR spectrum will be relatively simple, showing two signals in the aromatic region, each corresponding to one proton. The electron-withdrawing nature of the adjacent nitro, fluoro, and nitrile groups will cause these protons to be deshielded, appearing at a downfield chemical shift. The coupling between the two aromatic protons and with the fluorine atoms will result in complex splitting patterns (multiplets).
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The nitrile carbon will appear in the range of 115-125 ppm. The aromatic carbons will have chemical shifts influenced by the attached substituents. The carbons directly bonded to the fluorine atoms will exhibit large one-bond C-F coupling constants, and smaller two- and three-bond couplings will also be observable for other carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 184.10).
-
Fragmentation Pattern: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z = 46) and NO (m/z = 30). The loss of the nitrile group (CN, m/z = 26) and fluorine atoms (F, m/z = 19) are also possible fragmentation pathways.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its functional groups, particularly its susceptibility to nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro and nitrile groups, along with the two fluorine atoms, makes the aromatic ring highly electron-deficient and thus activated towards nucleophilic attack. The fluorine atoms are excellent leaving groups in SNAr reactions.
Caption: Generalized Nucleophilic Aromatic Substitution (SNAr) Pathway.
This reactivity is harnessed in the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals. For instance, it is a key intermediate in the synthesis of kinase inhibitors, where the displacement of one or both fluorine atoms by amines or other nucleophiles is a common strategy to build the core structure of the drug molecule.
Exemplary Protocol: Synthesis of a Substituted Aminobenzonitrile
This protocol illustrates a typical SNAr reaction using this compound.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Reagents: Add a primary or secondary amine (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Safety and Handling Precautions
As a senior scientist, ensuring laboratory safety is paramount. This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It also causes skin and serious eye irritation.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile and highly reactive intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the combination of fluoro, nitro, and nitrile substituents, make it an ideal substrate for nucleophilic aromatic substitution reactions, enabling the efficient synthesis of complex molecular architectures. A thorough understanding of its physical properties, spectroscopic characteristics, and reactivity, coupled with stringent adherence to safety protocols, will empower researchers and drug development professionals to fully leverage the synthetic potential of this valuable building block.
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Core Molecular Profile and Physicochemical Properties
An In-Depth Technical Guide to 2,6-Difluoro-3-nitrobenzonitrile: Properties, Synthesis, and Applications
Executive Summary: this compound is a pivotal chemical intermediate, distinguished by its trifunctional aromatic scaffold. The strategic placement of two fluorine atoms, a nitro group, and a nitrile moiety makes it a highly versatile building block for complex organic synthesis. This guide provides a comprehensive technical overview of its core properties, a detailed laboratory-scale synthesis protocol, critical safety and handling procedures, and its significant applications in the fields of pharmaceutical and agrochemical development. It is intended for researchers, chemists, and drug development professionals who utilize fluorinated intermediates to construct novel molecular entities.
This compound (CAS RN: 143879-77-0) is a substituted benzonitrile that serves as a cornerstone in medicinal and materials chemistry.[1][2] Its utility stems from the unique electronic and reactive properties conferred by its functional groups.
Molecular Structure and Core Data
The molecule consists of a benzene ring substituted with a nitrile group (-CN), a nitro group (-NO₂), and two fluorine atoms (-F). The ortho- and meta-positioning of these electron-withdrawing groups activates the aromatic ring for specific chemical transformations, particularly nucleophilic aromatic substitution (SₙAr).
Table 1: Key Physicochemical and Identification Data for this compound
| Property | Value | Source(s) |
| Molecular Weight | 184.10 g/mol | [3][4][5][6] |
| Molecular Formula | C₇H₂F₂N₂O₂ | [1][3][4] |
| CAS Registry Number | 143879-77-0 | [1][3] |
| Appearance | White to light yellow crystalline powder | [1][7] |
| Melting Point | 51 - 55 °C | [1][8] |
| Purity (Typical) | ≥97% (GC) | [1][7] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2,4-difluoro-3-cyanonitrobenzene | [9] |
Spectroscopic Signature
While detailed spectra are often proprietary, the expected spectroscopic characteristics are well-defined.
-
Infrared (IR) Spectroscopy: Key expected peaks include a sharp C≡N stretch around 2230-2240 cm⁻¹, asymmetric and symmetric Ar-NO₂ stretches near 1515-1560 cm⁻¹ and 1335-1370 cm⁻¹ respectively, and strong C-F stretching bands in the 1000-1400 cm⁻¹ region.[10] Publicly available data confirms an ATR-IR spectrum exists.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show complex multiplets in the aromatic region. ¹⁹F and ¹³C NMR are critical for confirming the substitution pattern and purity of the compound.
-
Mass Spectrometry: The exact mass is 184.00843363 Da.[4]
Synthesis, Purification, and Characterization Workflow
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction on a more heavily fluorinated precursor. The following protocol is a representative laboratory-scale method.
Synthesis Protocol: Cyanation of 1,2,3-Trifluoro-4-nitrobenzene
This procedure leverages the differential reactivity of the fluorine atoms on the starting material, where the fluorine at the 1-position is most activated towards nucleophilic attack.
Materials:
-
1,2,3-Trifluoro-4-nitrobenzene
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, thermometer
-
Separatory funnel and standard glassware
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 1,2,3-trifluoro-4-nitrobenzene (1 equivalent) in anhydrous DMSO.
-
Reagent Addition: Add sodium cyanide (1.1 equivalents) to the solution in portions. Causality Note: Portion-wise addition helps to control the initial exotherm of the reaction. DMSO is used as the solvent due to its polar aprotic nature, which effectively solvates the sodium cation and enhances the nucleophilicity of the cyanide anion.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water, which will precipitate the crude product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane. Causality Note: DCM is a suitable solvent for extracting the organic product from the aqueous phase. Multiple extractions ensure maximum recovery.
-
Washing: Combine the organic layers and wash twice with water and once with brine. Causality Note: Washing with water removes residual DMSO, while the brine wash helps to break any emulsions and remove bulk water before drying.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification and Characterization Workflow
Purity is paramount for subsequent synthetic steps. The crude product is typically purified by recrystallization or column chromatography.
Caption: Workflow for Synthesis and Quality Control.
Applications in Drug Development and Agrochemicals
This compound is not an end-product but a high-value intermediate.[2] Its functional groups serve as reactive handles for building molecular complexity.
-
The Role of the Functional Groups:
-
Fluorine Atoms: The two fluorine atoms activate the ring for SₙAr reactions. In drug molecules, fluorine can enhance metabolic stability, binding affinity, and lipophilicity.[2]
-
Nitro Group: The potent electron-withdrawing nitro group can be readily reduced to an aniline derivative. This amine is a common precursor for forming amides, ureas, and heterocyclic rings—scaffolds prevalent in many active pharmaceutical ingredients (APIs).[11]
-
Nitrile Group: The nitrile group is a versatile functional group. It is relatively stable metabolically and can act as a hydrogen bond acceptor in ligand-receptor interactions.[12] It can also be hydrolyzed to a carboxylic acid or reduced to an amine.
-
This trifecta of reactivity makes the compound a preferred starting material in the synthesis of kinase inhibitors for oncology and novel antibacterial agents. Similarly, in the agrochemical sector, it is used to develop advanced herbicides and insecticides.[1][13]
Caption: Role as a pharmaceutical intermediate.
Safety, Handling, and Storage
This compound is classified as a hazardous substance and requires careful handling by trained personnel.
Hazard Identification
The compound is highly toxic if ingested, inhaled, or absorbed through the skin.[4][7][8]
-
GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[4][7] It may also cause skin and serious eye irritation.[4]
-
Signal Word: Danger[4]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work must be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[14]
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8][15]
-
Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[14]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] Recommended storage temperatures are often between 2-8 °C.[1]
-
Disposal: Dispose of waste material and containers in accordance with local, regional, and national hazardous waste regulations.
This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges.[3]
Conclusion
This compound is a strategically designed chemical intermediate whose value lies in the synergistic reactivity of its nitrile, nitro, and dual fluoro substituents. Its molecular weight of 184.10 g/mol and well-defined physicochemical properties make it a reliable component in multi-step synthetic campaigns. For researchers in drug discovery and agrochemical development, a thorough understanding of its synthesis, reactivity, and stringent safety protocols is essential for leveraging its full potential in the creation of novel, high-impact molecules.
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The Strategic Intermediate: A Technical Guide to 2,6-Difluoro-3-nitrobenzonitrile
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal and agricultural chemistry, the strategic use of highly functionalized intermediates is paramount to the successful synthesis of complex molecular targets. 2,6-Difluoro-3-nitrobenzonitrile, a substituted aromatic compound, has emerged as a critical building block, particularly in the development of targeted therapeutics. Its unique arrangement of activating and reactive functional groups—two fluorine atoms, a nitro group, and a nitrile moiety—offers a versatile platform for advanced organic synthesis. This guide provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, synthesis, key applications in drug discovery, and essential safety information, designed to support researchers in leveraging its full potential.
Chemical Identity and Physicochemical Properties
Proper identification and understanding of a compound's physical characteristics are fundamental to its effective use in research and development.
Nomenclature and Chemical Identifiers
-
IUPAC Name: this compound[1]
-
Synonyms: 2,4-difluoro-3-cyanonitrobenzene, 2,6-difluoro-3-nitrobenzenecarbonitrile[1]
-
CAS Number: 143879-77-0[2]
-
PubChem CID: 2737030[1]
-
Molecular Formula: C₇H₂F₂N₂O₂[2]
-
Molecular Weight: 184.10 g/mol [2]
-
Canonical SMILES: C1=CC(=C(C(=C1[O-])F)C#N)F[1]
-
InChI Key: JQHDRFKDZHGEBQ-UHFFFAOYSA-N[1]
Physicochemical Data
The physicochemical properties of this compound are critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Appearance | White to light yellow powder/crystal | TCI, Chem-Impex |
| Melting Point | 51 - 55 °C | Chem-Impex |
| Boiling Point | Not explicitly available, but predicted to be high. | - |
| Solubility | Insoluble in water; likely soluble in polar aprotic solvents like DMSO, DMF, and acetone. A related patent suggests solubility in tert-butanol.[3] | Inferred |
| Purity | Commercially available with ≥97% or ≥98% purity (GC).[4] | TCI, various suppliers |
Synthesis and Reaction Mechanisms
While specific peer-reviewed publications detailing the synthesis of this compound are not abundant, established methodologies for analogous compounds, particularly from patent literature, provide a reliable blueprint for its preparation. The most plausible route involves a nucleophilic aromatic substitution (SNAr) reaction.
Proposed Synthesis Route: Cyanation of 1,2,3-Trifluoro-4-nitrobenzene
A logical and industrially viable approach to synthesizing this compound is the regioselective cyanation of 1,2,3-Trifluoro-4-nitrobenzene. This method is analogous to the synthesis of its isomer, 2,3-difluoro-6-nitrobenzonitrile, from 2,3,4-trifluoronitrobenzene.[3]
Reaction:
1,2,3-Trifluoro-4-nitrobenzene + KCN → this compound + KF
The nitro group strongly activates the aromatic ring towards nucleophilic attack. The fluorine atom at the 3-position is the most activated and is preferentially displaced by the cyanide nucleophile due to the combined electron-withdrawing effects of the nitro group (ortho and para directing for nucleophilic substitution) and the adjacent fluorine atoms.
Experimental Protocol (Exemplary)
This protocol is adapted from a similar synthesis described in the patent literature for a related isomer.[3]
Materials:
-
1,2,3-Trifluoro-4-nitrobenzene
-
Potassium cyanide (KCN) or Sodium Cyanide (NaCN)
-
Aprotic polar solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or tert-butanol)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aprotic polar solvent (e.g., tert-butanol).
-
Add potassium cyanide (1.1 to 2.0 molar equivalents) to the solvent.
-
Heat the mixture to a temperature between 40°C and 80°C with stirring.
-
Slowly add 1,2,3-Trifluoro-4-nitrobenzene (1.0 molar equivalent) to the heated suspension.
-
Maintain the reaction temperature and stir for several hours, monitoring the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be isolated by filtering off the inorganic salts and removing the solvent under reduced pressure.
-
Further purification can be achieved by precipitation with water followed by filtration, or by recrystallization from a suitable solvent system (e.g., with the addition of activated charcoal).[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery: Synthesis of BRAF Kinase Inhibitors
The primary utility of this compound lies in its role as a precursor for complex active pharmaceutical ingredients (APIs). A prominent example is its application in the synthesis of Vemurafenib (PLX4032) , a potent inhibitor of the BRAFV600E kinase.
Vemurafenib: A Case Study
Vemurafenib is an FDA-approved targeted therapy for metastatic melanoma patients whose tumors harbor the BRAFV600E mutation.[5] The chemical structure of Vemurafenib, specifically the N-(3-carbonyl-2,4-difluorophenyl)propane-1-sulfonamide core, strongly points to this compound as a key starting material. The synthesis involves the reduction of the nitro group to an amine, which then participates in amide bond formation.
Synthetic Utility and Key Transformations
The functional groups of this compound allow for a sequence of crucial transformations:
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amine (-NH₂) using standard methods such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid reduction (e.g., SnCl₂/HCl). This unmasks a key nucleophile.
-
Amide Bond Formation: The newly formed aniline derivative can then be acylated. In the context of Vemurafenib synthesis, this would involve coupling with the 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride or a related activated carboxylic acid derivative.
-
Nitrile Group: While not directly involved in the core structure of Vemurafenib, the nitrile group can be a handle for further modifications or can be hydrolyzed to a carboxylic acid if needed in other synthetic schemes.
Mechanism of Action: BRAF Signaling Pathway
The BRAF protein is a serine/threonine kinase that plays a central role in the MAP kinase/ERK signaling pathway. This pathway regulates cell proliferation, differentiation, and survival.
-
Normal Signaling: Growth factors bind to receptor tyrosine kinases, leading to the activation of RAS, which in turn activates BRAF. BRAF then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate gene expression.
-
BRAFV600E Mutation: In many melanomas, a specific point mutation (V600E) in the BRAF gene leads to a constitutively active BRAF protein.[6] This results in uncontrolled downstream signaling, driving cell proliferation and tumor growth, independent of upstream signals from RAS.[7]
-
Inhibition by Vemurafenib: Vemurafenib is an ATP-competitive inhibitor that selectively binds to the ATP-binding site of the mutated BRAFV600E kinase, blocking its activity.[8] This interrupts the aberrant signaling cascade, leading to decreased cell proliferation and apoptosis in melanoma cells.[6]
BRAF Signaling Pathway and Inhibition Diagram
Caption: The MAPK/ERK signaling pathway, highlighting the role of BRAFV600E and its inhibition by Vemurafenib.
Analytical and Spectral Data
Characterization of this compound is essential for quality control and reaction monitoring. While a comprehensive public database of its spectra is limited, key expected features can be predicted.
| Technique | Expected Features |
| ¹H NMR | The spectrum would display two signals for the aromatic protons. Due to the substitution pattern, these would appear as complex multiplets in the downfield region (likely δ 7.5-8.5 ppm), with coupling to each other and to the adjacent fluorine atoms (3JH-F and 4JH-F). |
| ¹³C NMR | Seven distinct carbon signals are expected. The nitrile carbon (C≡N) would appear around δ 110-120 ppm. The six aromatic carbons would resonate between δ 110-160 ppm, with carbons directly bonded to fluorine exhibiting large one-bond C-F coupling constants (¹JC-F). The chemical shifts would be significantly influenced by the strong electron-withdrawing effects of the nitro and fluoro substituents. |
| ¹⁹F NMR | Two distinct signals for the two fluorine atoms would be observed. Their chemical shifts, relative to a standard like CFCl₃, would be in the typical range for aromatic fluorides (approx. -100 to -150 ppm).[9][10] The signals would likely show coupling to each other and to the neighboring aromatic protons. |
| IR Spectroscopy | Characteristic absorption bands would include: a strong, sharp peak for the nitrile (C≡N) stretch around 2230-2240 cm⁻¹; strong asymmetric and symmetric stretches for the nitro (NO₂) group around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively; and C-F stretching vibrations in the 1100-1300 cm⁻¹ region.[1] |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 184.01, corresponding to the monoisotopic mass of C₇H₂F₂N₂O₂.[1] Common fragmentation patterns would involve the loss of NO₂, CN, and other small fragments. |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling by trained personnel in a controlled laboratory environment.
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[1]
-
Acute Toxicity, Dermal (Category 3): H311 - Toxic in contact with skin.[1]
-
Acute Toxicity, Inhalation (Category 3): H331 - Toxic if inhaled.[1]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[8]
-
Eye Irritation (Category 2): H319 - Causes serious eye irritation.[8]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.
-
Respiratory Protection: If handling outside a fume hood or if dusts are generated, use a NIOSH-approved respirator with appropriate cartridges.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]
First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.
-
If on Skin: Take off immediately all contaminated clothing. Wash with plenty of water. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Conclusion
This compound stands as a testament to the enabling power of specialized chemical intermediates. Its carefully orchestrated array of functional groups provides a reactive and versatile scaffold for the construction of high-value molecules, most notably in the synthesis of targeted cancer therapeutics like Vemurafenib. A thorough understanding of its properties, synthesis, and reactivity is crucial for medicinal and process chemists aiming to innovate in drug discovery and development. By adhering to strict safety protocols, researchers can effectively and safely utilize this potent building block to advance the frontiers of science.
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Navigating the Synthesis Landscape: A Technical Safety Guide to 2,6-Difluoro-3-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and agrochemical synthesis, 2,6-difluoro-3-nitrobenzonitrile stands out as a pivotal intermediate.[1][2] Its unique molecular architecture, featuring a trifecta of reactive sites—two fluorine atoms, a nitro group, and a nitrile group—renders it an invaluable building block for the creation of complex, high-value molecules.[1][3] However, the very reactivity that makes this compound a synthetic asset also necessitates a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth technical overview of the safety considerations for this compound, moving beyond mere procedural lists to explain the scientific rationale behind safe handling, storage, and emergency response.
The Hazard Profile: Understanding the Intrinsic Risks
This compound is classified as a hazardous substance, and a thorough understanding of its toxicological properties is the bedrock of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its primary hazards.[4]
GHS Classification and Toxicological Summary
The compound is acutely toxic if swallowed, inhaled, or in contact with skin.[4][5][6] It is also a skin and serious eye irritant.[4] This hazard profile is a direct consequence of its chemical structure and reactivity. The electron-withdrawing nature of the fluorine, nitro, and nitrile groups makes the aromatic ring susceptible to nucleophilic attack, a mechanism that can also occur with biological macromolecules, leading to cellular disruption and toxicity.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed[4][5] |
| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin[4][5] |
| Acute Toxicity, Inhalation | Category 3 | Danger | H331: Toxic if inhaled[4][6] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[4] |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation[4] |
The "Why" Behind the Hazards: A Mechanistic Perspective
The toxicity of this compound is not arbitrary. The presence of multiple electron-withdrawing groups activates the benzene ring, making it more susceptible to react with biological nucleophiles such as amino and sulfhydryl groups in proteins and DNA. This can disrupt cellular function and lead to the observed toxic effects. The irritant properties are likely due to localized reactions with proteins and lipids in the skin and eyes, triggering an inflammatory response.
The Hierarchy of Controls: A Proactive Approach to Safety
Effective risk management for this compound hinges on the implementation of the hierarchy of controls. This systematic approach prioritizes the most effective control measures to minimize exposure.
Engineering Controls: The First Line of Defense
All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood.[5][7] This is non-negotiable. The fume hood provides critical protection against inhalation of the toxic dust or potential vapors. For highly sensitive operations or when handling larger quantities, a glove box may be warranted.
Administrative Controls: Standard Operating Procedures and Training
Robust Standard Operating Procedures (SOPs) are essential for ensuring consistent and safe handling of this compound. These SOPs should detail every step of the workflow, from receipt of the material to its final disposal. All personnel handling this compound must receive documented training on its hazards and the specific SOPs for its use.
Personal Protective Equipment (PPE): The Final Barrier
While engineering and administrative controls are designed to minimize exposure, appropriate PPE is the final and critical barrier.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[7][8] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection: Chemical-resistant gloves, such as nitrile, are required.[8] It is crucial to inspect gloves for any signs of degradation or perforation before use. A lab coat must be worn at all times.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][8]
Safe Handling and Storage: Maintaining Chemical Integrity
The stability and reactivity of this compound dictate specific storage and handling requirements to prevent degradation and hazardous reactions.
Storage Conditions
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] It should be stored away from incompatible materials, particularly strong oxidizing agents and strong bases.[7] The rationale for this is to prevent unwanted and potentially vigorous reactions that could lead to the release of heat and toxic fumes.
Incompatibility Considerations
-
Strong Oxidizing Agents: These can react exothermically with the nitrile and nitro groups, potentially leading to a fire or explosion.
-
Strong Bases: Bases can catalyze decomposition or polymerization reactions, especially at elevated temperatures.
Hazardous Decomposition Products
Under fire conditions, this compound can decompose to produce highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[7][8] Firefighting measures should be appropriate for the surrounding fire, and firefighters should wear self-contained breathing apparatus (SCBA).[8]
Emergency Procedures: A Plan for the Unexpected
Despite the best precautions, accidents can happen. A well-defined emergency response plan is crucial for mitigating the consequences of an exposure or spill.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[6][9]
-
If on Skin: Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell. Take off immediately all contaminated clothing and wash it before reuse.[6][9]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor.[6][9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[5][9]
Spill Response
For small spills, do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[8] Stop the leak if it can be done without risk.[8] Absorb or cover with dry earth, sand, or other non-combustible material and transfer to containers for disposal.[8] For large spills, evacuate the area and contact emergency services.
Waste Disposal: Responsible Stewardship
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[7] Do not dispose of this material down the drain. Contaminated containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.
Conclusion
This compound is a powerful tool in the arsenal of the synthetic chemist. Its utility in the development of novel pharmaceuticals and agrochemicals is undeniable.[1][2] However, its potential for harm necessitates a culture of safety built on a foundation of knowledge and meticulous practice. By understanding the "why" behind the safety protocols and by rigorously implementing the hierarchy of controls, researchers can confidently and responsibly harness the synthetic potential of this valuable intermediate.
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An In-depth Technical Guide to the Hazards and Handling of 2,6-Difluoro-3-nitrobenzonitrile
Abstract: This technical guide provides a comprehensive overview of the hazards, safe handling protocols, and emergency procedures associated with 2,6-Difluoro-3-nitrobenzonitrile (CAS No. 143879-77-0). Synthesizing data from authoritative safety and chemical literature, this document is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. The guide emphasizes a proactive approach to safety, detailing not just procedural steps but the rationale behind them to foster a deep-rooted culture of safety in the laboratory.
Section 1: Compound Profile and Hazard Identification
This compound is a highly reactive and versatile intermediate compound, frequently utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a combination of fluoro, nitro, and nitrile functional groups, contributes to its utility in organic synthesis but also presents significant health and safety hazards.[1]
1.1: Chemical and Physical Properties
A thorough understanding of the compound's physical properties is foundational to its safe handling. These properties dictate appropriate storage conditions, potential for airborne exposure, and suitable fire-fighting measures.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₂F₂N₂O₂ | [2] |
| Molecular Weight | 184.10 g/mol | [2] |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 51-55 °C | [1] |
| Boiling Point | 176 °C | [3] |
| Flash Point | 113.3 ± 27.3 °C | [3] |
| Density | 1.407 g/cm³ | [3] |
1.2: GHS Classification and Hazard Statement Analysis
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. This compound is classified as a highly toxic substance.[2][3]
GHS Pictograms:
-
Skull and Crossbones: Indicates acute toxicity (fatal or toxic).
-
Exclamation Mark: Indicates skin/eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation.
Hazard Statements:
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. This is the most critical hazard associated with this compound. The presence of the nitrile group (-CN) suggests the potential for cyanide-like toxicity, although specific toxicological data for this compound is limited. The combination of oral, dermal, and inhalation toxicity necessitates stringent containment measures.
-
H315: Causes skin irritation. [4] The difluoro and nitro substitutions can enhance the reactivity of the benzene ring, leading to irritation upon contact with the skin.
-
H319: Causes serious eye irritation. [4] Direct contact with the eyes is likely to cause significant damage.
The causality behind these classifications lies in the compound's molecular structure. The electrophilic nature of the aromatic ring, enhanced by the electron-withdrawing nitro and fluoro groups, makes it reactive towards biological nucleophiles, such as proteins and enzymes.
Section 2: Risk Assessment and Mitigation Strategies
A proactive approach to laboratory safety involves a thorough risk assessment before any handling of hazardous materials. This involves identifying potential exposure routes and implementing robust control measures.
2.1: Exposure Routes and Health Effects
Understanding the pathways through which exposure can occur is the first step in preventing it.
-
Inhalation: As a powder, there is a significant risk of aerosolization, leading to inhalation. Inhalation is a primary route of acute toxicity.[3][5]
-
Dermal Contact: The compound is toxic in contact with skin.[3] Absorption through the skin can lead to systemic toxicity. Skin irritation is also a noted hazard.[4]
-
Ingestion: Accidental ingestion is highly toxic and potentially fatal.[3][5] This can occur through cross-contamination of hands, surfaces, or personal items.[6]
-
Ocular Exposure: Contact with eyes can cause serious irritation.[4]
2.2: Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE)
A multi-layered approach to safety is essential, starting with the most effective controls.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7][8]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[3]
Administrative Controls:
-
Standard Operating Procedures (SOPs): Detailed SOPs for handling, storage, and disposal must be written and followed by all personnel.
-
Training: All personnel must be trained on the specific hazards of this compound and the emergency procedures.
-
Working Alone: Avoid working alone when handling highly toxic substances.[7]
Personal Protective Equipment (PPE):
The selection of appropriate PPE is critical to prevent direct contact.
| PPE Item | Specification | Rationale | Source(s) |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber, minimum 5-mil thickness). Change immediately if contaminated. | To prevent dermal absorption and irritation. Thin nitrile gloves provide splash protection but are not suitable for prolonged contact.[6][8][9] | |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and aerosolized particles.[6][8] | |
| Body Protection | A lab coat or chemical-resistant apron. Closed-toe shoes and long pants are mandatory. | To protect the skin from accidental spills.[6] | |
| Respiratory Protection | Not typically required if work is conducted in a certified chemical fume hood. In the absence of adequate engineering controls, a NIOSH-approved respirator with appropriate cartridges should be used. | To prevent inhalation of airborne particles.[5] |
Section 3: Safe Handling and Experimental Protocols
Adherence to meticulous handling procedures is paramount to ensuring a safe laboratory environment.
3.1: General Handling Precautions
-
Avoid dust formation: Handle the solid material carefully to prevent it from becoming airborne.[3]
-
Prevent cross-contamination: Designate specific areas and equipment for working with this compound. Do not bring potentially contaminated items, such as pens or notebooks, out of the designated area.[9]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[7][10]
3.2: Step-by-Step Weighing Protocol
-
Preparation: Don the appropriate PPE (gloves, goggles, face shield, lab coat).
-
Work Area: Conduct the weighing process inside a chemical fume hood.
-
Containment: Place the analytical balance inside a containment device (e.g., a glove bag or a ventilated balance enclosure) within the fume hood if possible.
-
Dispensing: Carefully transfer the required amount of this compound from the stock container to a tared weighing vessel using a clean spatula.
-
Clean-up: After weighing, carefully clean the spatula and the weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
-
Sealing: Tightly seal the stock container and the weighing vessel.
-
Handwashing: Remove gloves and wash hands thoroughly.
3.3: Storage Requirements
-
Container: Store in a tightly closed, properly labeled container.[3]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[3] A designated, locked cabinet for toxic chemicals is recommended.[11]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[12]
Section 4: Emergency Procedures
Prompt and correct response to an emergency situation can significantly mitigate the consequences of an accident.
4.1: First Aid Measures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Procedure | Source(s) |
| Inhalation | Move the person to fresh air. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[13] | |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[10][13] | |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][10] | |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14] |
4.2: Accidental Release and Spill Cleanup
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Ensure proper ventilation (fume hood).
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[5]
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact the institution's emergency response team.
-
Prevent entry into the affected area.
-
4.3: Fire Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[15]
-
Specific Hazards: Combustion may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).[5][12]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Section 5: Waste Disposal
Proper disposal of this compound and any contaminated materials is a critical aspect of its life cycle management.
-
Waste Collection: All waste containing this compound, including excess reagent, contaminated labware, and cleaning materials, must be collected in a properly labeled, sealed, and compatible hazardous waste container.
-
Disposal Method: Disposal must be carried out by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.[16]
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected as hazardous waste.[8]
Visualizations
GHS Hazard Classification
Caption: GHS hazard classification for this compound.
Laboratory Workflow for Handling Hazardous Chemicals
Caption: General laboratory workflow for handling hazardous chemicals.
Emergency Response Decision Tree
Caption: Decision tree for emergency response to a chemical incident.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 2,6-Difluoro-3-nitrobenzonitrile
Introduction
In the landscape of modern pharmaceutical and agrochemical research, the precise structural elucidation of novel chemical entities is paramount. 2,6-Difluoro-3-nitrobenzonitrile (CAS 143879-77-0), a key building block in organic synthesis, presents a unique combination of functionalities that are instrumental in the development of kinase inhibitors and new antibacterial agents.[1][2] Its utility stems from the specific arrangement of electron-withdrawing and directing groups on the benzene ring, which dictates its reactivity in complex synthetic pathways.[1] This guide provides an in-depth analysis of the spectroscopic data for this compound, offering a foundational reference for researchers engaged in its synthesis, quality control, and application in drug discovery.
This document moves beyond a simple cataloging of data, providing insights into the experimental methodologies and the rationale behind the interpretation of the spectral features. By integrating experimental data with predictive analysis, we aim to deliver a comprehensive spectroscopic profile of this important synthetic intermediate.
Molecular Structure and Physicochemical Properties
-
IUPAC Name: this compound[3]
-
Molecular Formula: C₇H₂F₂N₂O₂[3]
-
Melting Point: 51-55 °C[4]
-
Appearance: White to light yellow crystalline powder.[4]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the nitrile, nitro, and fluoro substituents, as well as the vibrations of the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that requires minimal to no sample preparation for solid and liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply uniform pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: Collect the FTIR spectrum over the desired range, typically 4000-400 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.
Caption: A generalized workflow for acquiring an ATR-FTIR spectrum.
Interpretation of the IR Spectrum
The following table summarizes the key absorption bands observed in the experimental ATR-IR spectrum of this compound.[3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2240 | Strong | C≡N (Nitrile) stretch |
| ~1540 | Strong | Asymmetric NO₂ stretch |
| ~1360 | Strong | Symmetric NO₂ stretch |
| ~1600, ~1480 | Medium | Aromatic C=C stretch |
| ~1260 | Strong | C-F stretch |
| ~800-900 | Medium | Aromatic C-H out-of-plane bend |
-
Nitrile (C≡N) Stretch: The strong, sharp absorption band around 2240 cm⁻¹ is highly characteristic of the nitrile functional group. Its position indicates a nitrile conjugated with an aromatic system.
-
Nitro (NO₂) Stretches: The presence of two strong absorption bands at approximately 1540 cm⁻¹ and 1360 cm⁻¹ are definitive for the asymmetric and symmetric stretching vibrations of the nitro group, respectively.
-
Carbon-Fluorine (C-F) Stretch: A strong band in the region of 1260 cm⁻¹ is indicative of the C-F stretching vibration. The high electronegativity of fluorine results in a strong dipole moment change during this vibration.
-
Aromatic Ring Vibrations: The absorptions around 1600 cm⁻¹ and 1480 cm⁻¹ are due to the C=C stretching vibrations within the benzene ring. The bands in the 800-900 cm⁻¹ region are characteristic of C-H out-of-plane bending, and their exact position can sometimes give clues about the substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments provide a complete picture of the molecule's carbon and proton framework, as well as the environment of the fluorine atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.[5][6] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.[5][6]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. ¹⁹F is a highly sensitive nucleus, and spectra can be obtained relatively quickly.[7]
-
Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard or an external reference like CFCl₃ for ¹⁹F NMR.[8]
Caption: A typical workflow for NMR sample preparation and data acquisition.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 8.0 - 8.3 | Triplet of doublets (td) | ³J(H-H) ≈ 9 Hz, ⁴J(H-F) ≈ 6 Hz |
| H-5 | 7.4 - 7.7 | Triplet of doublets (td) | ³J(H-H) ≈ 9 Hz, ⁵J(H-F) ≈ 2 Hz |
-
Chemical Shifts: The strong electron-withdrawing effects of the nitro, cyano, and fluoro groups will deshield the aromatic protons, shifting their signals downfield. H-4 is expected to be further downfield than H-5 due to its proximity to the nitro group.
-
Splitting Patterns:
-
H-4: This proton is coupled to the adjacent H-5 (³J, ortho coupling, typically 6-10 Hz) and to the fluorine at C-6 (⁴J, meta coupling, typically 5-7 Hz).[9][10] It will also have a smaller coupling to the fluorine at C-2 (⁴J). This will likely result in a triplet of doublets.
-
H-5: This proton is coupled to H-4 (³J, ortho coupling) and to the fluorine at C-6 (³J, ortho coupling, typically 6-10 Hz). It will also have a smaller long-range coupling to the fluorine at C-2 (⁵J, para coupling, typically < 3 Hz).[11] This will likely result in a complex multiplet, potentially a triplet of doublets.
-
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts are influenced by the attached functional groups and will show coupling to the fluorine atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C1 (C-CN) | 105 - 110 | Triplet (t) |
| C2 (C-F) | 160 - 165 | Doublet of doublets (dd) |
| C3 (C-NO₂) | 145 - 150 | Doublet of doublets (dd) |
| C4 (C-H) | 135 - 140 | Doublet (d) |
| C5 (C-H) | 120 - 125 | Doublet (d) |
| C6 (C-F) | 155 - 160 | Doublet of doublets (dd) |
| C7 (CN) | 115 - 120 | Singlet (s) |
-
Chemical Shifts: Carbons directly attached to fluorine (C2, C6) will be significantly shifted downfield and will exhibit large one-bond C-F coupling constants (¹J(C-F)).[2][12] The carbons bearing the nitro (C3) and cyano (C1, C7) groups will also have characteristic chemical shifts. Aromatic carbons generally resonate in the 120-150 ppm range.[5]
-
Multiplicity: The signals for the carbons will be split by the nearby fluorine atoms. For example, C1 will be split by the two fluorine atoms at C2 and C6, likely appearing as a triplet. C4 will be primarily split by the fluorine at C6, appearing as a doublet.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, rel. to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F at C2 | -110 to -120 | Doublet of doublets (dd) | ⁴J(F-F) ≈ 20 Hz, ⁴J(F-H) ≈ 2 Hz |
| F at C6 | -120 to -130 | Doublet of doublets (dd) | ⁴J(F-F) ≈ 20 Hz, ³J(F-H) ≈ 6 Hz |
-
Chemical Shifts: The chemical shifts of fluorine atoms on an aromatic ring are highly sensitive to the nature and position of other substituents.[7][8] The nitro group at C3 will likely deshield the adjacent fluorine at C2 more than the fluorine at C6.
-
Coupling: The two fluorine atoms will couple to each other (⁴J, meta F-F coupling, typically around 20 Hz).[7] Each fluorine will also couple to the nearby protons. F at C6 will show a larger coupling to H-5 (³J) than F at C2 will to H-4 (⁴J).[7]
Caption: Predicted NMR assignments for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, yielding a characteristic pattern that can be used for structural elucidation.
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular radical cation (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller charged ions and neutral radicals.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Predicted Fragmentation Pattern
The fragmentation of this compound under EI-MS is expected to be initiated by the lability of the nitro group.
| m/z | Proposed Fragment Ion | Neutral Loss | Description |
| 184 | [C₇H₂F₂N₂O₂]⁺• | - | Molecular Ion (M⁺•) |
| 154 | [C₇H₂F₂N]⁺• | NO | Loss of nitric oxide |
| 138 | [C₇H₂F₂N₂]⁺ | O₂ | Loss of molecular oxygen from the nitro group |
| 138 | [C₇H₂F₂N]⁺• | NO₂ | Loss of a nitro radical (a common pathway for nitroaromatics)[13] |
| 112 | [C₆H₂F₂]⁺• | CN | Loss of a cyano radical from the [M-NO₂]⁺ ion |
| 30 | [NO]⁺ | C₇H₂F₂NO | Nitric oxide cation |
digraph "MS Fragmentation Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];M [label="[M]⁺•\nm/z = 184"]; F1 [label="[M - NO]⁺•\nm/z = 154"]; F2 [label="[M - NO₂]⁺\nm/z = 138"]; F3 [label="[M - NO₂ - CN]⁺•\nm/z = 112"];
M -> F1 [label="- NO"]; M -> F2 [label="- NO₂"]; F2 -> F3 [label="- CN"]; }
Caption: A predicted major fragmentation pathway for this compound in EI-MS.
-
Molecular Ion: The molecular ion peak at m/z 184 should be observable. Aromatic compounds often show a prominent molecular ion peak due to the stability of the ring system.
-
Primary Fragmentation: The most likely initial fragmentation is the loss of the nitro group as a radical (•NO₂) to give a fragment ion at m/z 138.[13] Another common fragmentation for nitroaromatics is the loss of nitric oxide (NO) to yield an ion at m/z 154.[13]
-
Secondary Fragmentation: The [M - NO₂]⁺ ion at m/z 138 can further fragment by losing a cyano radical (•CN) to produce an ion at m/z 112.
Conclusion
This technical guide provides a comprehensive spectroscopic profile of this compound, integrating experimental IR data with predictive ¹H, ¹³C, and ¹⁹F NMR and mass spectrometry analyses. The detailed protocols and interpretations serve as a valuable resource for researchers, enabling confident identification and quality assessment of this crucial synthetic intermediate. The unique spectral signatures, dictated by the interplay of the fluoro, nitro, and cyano substituents, are systematically elucidated, providing a robust framework for the structural characterization of this and related compounds in the fields of pharmaceutical and materials science.
References
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Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
-
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The Strategic Reactivity of 2,6-Difluoro-3-nitrobenzonitrile: A Technical Guide for Advanced Synthesis
Abstract
This technical guide provides an in-depth analysis of the reactivity of 2,6-difluoro-3-nitrobenzonitrile (CAS No. 143879-77-0), a pivotal intermediate in the fields of pharmaceutical and agrochemical research. The strategic arrangement of two fluorine atoms, a nitro group, and a nitrile group on the benzene ring imparts a unique and highly exploitable reactivity profile. This document will dissect the electronic and steric factors governing the molecule's behavior, with a primary focus on its two major reaction pathways: Nucleophilic Aromatic Substitution (SNAr) and the chemoselective reduction of the nitro group. By elucidating the causality behind experimental choices and providing validated protocols for key transformations, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in the synthesis of complex molecular architectures.
Introduction: The Molecular Architecture and Strategic Importance
This compound is a crystalline solid with the molecular formula C₇H₂F₂N₂O₂ and a molecular weight of 184.10 g/mol .[1] Its significance in modern organic synthesis stems from the powerful activating and directing effects of its substituents. The nitro (-NO₂) and cyano (-CN) groups are potent electron-withdrawing groups, rendering the aromatic ring electron-deficient and thus highly susceptible to nucleophilic attack. This activation is a cornerstone of its utility, particularly in the construction of heterocyclic systems that form the core of many kinase inhibitors and other therapeutic agents.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 143879-77-0 | [1] |
| Molecular Formula | C₇H₂F₂N₂O₂ | [1] |
| Molecular Weight | 184.10 g/mol | [1] |
| Appearance | Light yellow powder | [2] |
| Purity | ≥98.0% (typical) | [2] |
Nucleophilic Aromatic Substitution (SNAr): A Regioselective Approach to Functionalization
The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr). The presence of two fluorine atoms, which are effective leaving groups in activated systems, provides a direct avenue for the introduction of a wide array of nucleophiles.
The Underlying Mechanism and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group (in this case, fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The negative charge of this intermediate is delocalized, particularly onto the ortho and para positions relative to the electron-withdrawing groups. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.
Diagram 1: General Mechanism of SNAr on this compound
Caption: The two-step addition-elimination mechanism of SNAr.
A critical question for this substrate is the regioselectivity of the nucleophilic attack: which of the two fluorine atoms is preferentially displaced? The fluorine at the C2 position is ortho to the strongly electron-withdrawing nitro group, while the fluorine at the C6 position is meta to the nitro group but ortho to the cyano group.
The directing effect of electron-withdrawing groups in SNAr is most pronounced at the ortho and para positions. Therefore, the nitro group at C3 strongly activates the C2 and C4 positions for nucleophilic attack. The cyano group at C1 activates the C2 and C6 positions. The C2 position is activated by both the adjacent nitro and cyano groups, making it the most electron-deficient carbon bearing a fluorine atom. Consequently, nucleophilic attack occurs preferentially at the C2 position . This is further supported by the commercial availability of 2-amino-6-fluoro-3-nitrobenzonitrile, the product of amination at the C2 position.[4][5][6]
Experimental Protocol: Amination of this compound
The introduction of an amino group via SNAr is a common and valuable transformation. The following protocol is a representative procedure for the reaction with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(alkyl/arylamino)-6-fluoro-3-nitrobenzonitrile.
Causality of Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF or MeCN is used to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex.
-
Base: A mild base like K₂CO₃ or DIPEA is required to neutralize the HF that is formed during the reaction, driving the equilibrium towards the product.
-
Stoichiometry: A slight excess of the amine is used to ensure complete consumption of the starting material.
Chemoselective Reduction of the Nitro Group
The conversion of the nitro group to an amine is another cornerstone transformation, as it dramatically alters the electronic properties of the aromatic ring and provides a versatile functional handle for further derivatization. A significant challenge in the reduction of halogenated nitroaromatics is the potential for hydrodehalogenation, where the halogen substituents are reductively cleaved.
Strategies for Chemoselective Reduction
The choice of reducing agent and reaction conditions is paramount to achieving a chemoselective reduction of the nitro group without affecting the fluorine atoms or the nitrile group.
-
Catalytic Hydrogenation: This is a widely used method for nitro group reduction.[7] However, standard conditions with catalysts like Palladium on carbon (Pd/C) can lead to hydrodehalogenation. A key insight from the patent literature is that conducting the hydrogenation in the presence of an acid can significantly suppress this unwanted side reaction.[8] The acid is thought to protonate the resulting aniline, deactivating it towards further reduction and also modifying the catalyst surface.
-
Metal-Mediated Reductions: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are classic methods for nitro group reduction and are often chemoselective for halogenated systems.
Experimental Protocol: Catalytic Hydrogenation of this compound
The following protocol is a robust method for the chemoselective reduction of the nitro group using catalytic hydrogenation under acidic conditions.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) (5 mol%)
-
Methanol or Ethanol
-
Concentrated Hydrochloric acid (HCl) (1.1 equivalents)
-
Hydrogen gas (H₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
To a solution of this compound in methanol, carefully add 10% Pd/C.
-
Add concentrated HCl (1.1 eq) dropwise to the mixture.
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature until the uptake of hydrogen ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-amino-2,6-difluorobenzonitrile.
Diagram 2: Key Transformations of this compound
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An In-depth Technical Guide to 2,6-Difluoro-3-nitrobenzonitrile: A Cornerstone Intermediate in Modern Synthesis
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic selection of intermediates is paramount to innovation and efficiency. 2,6-Difluoro-3-nitrobenzonitrile (CAS No. 143879-77-0) has emerged as a pivotal building block, prized for its unique electronic and structural properties.[1] This guide offers an in-depth exploration of its synthesis, reactivity, and application, providing researchers, chemists, and drug development professionals with the technical insights required to leverage this versatile intermediate effectively. Its structure, featuring a strategically substituted benzene ring with two fluorine atoms, a nitro group, and a nitrile group, presents multiple reaction points, enabling the construction of complex molecular architectures.[2]
Physicochemical and Spectroscopic Profile
A thorough understanding of a chemical intermediate's physical properties is fundamental to its application in synthesis, informing decisions on reaction conditions, purification, and handling. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 143879-77-0 | [3] |
| Molecular Formula | C₇H₂F₂N₂O₂ | [3][4] |
| Molecular Weight | 184.10 g/mol | [3][4] |
| Appearance | White to light yellow crystalline powder or solid | [5][6] |
| Melting Point | 50-55 °C | [6][7] |
| Boiling Point | 176 °C | [7] |
| Purity (Typical) | ≥97.0% | [5][6] |
| XLogP3 | 1.7 | [4][7] |
Synthesis Pathway
While multiple synthetic routes can be envisaged, a common and logical approach to this compound involves the selective nitration of a readily available difluorinated precursor. The process hinges on the directing effects of the existing substituents on the aromatic ring.
A plausible and industrially relevant synthesis begins with 2,6-difluorobenzonitrile. The two fluorine atoms are ortho-directing, while the nitrile group is a meta-director. The position between the two fluorine atoms (C3) is sterically hindered. Therefore, nitration using standard conditions (e.g., a mixture of nitric acid and sulfuric acid) is expected to selectively install the nitro group at the C3 position, which is meta to the nitrile group and ortho/para to the fluorine atoms, yielding the desired product.
Core Reactivity: A Tale of Activated Fluorines
The synthetic utility of this compound is overwhelmingly dictated by its susceptibility to Nucleophilic Aromatic Substitution (SₙAr) .[8] This reactivity is a direct consequence of its electronic architecture.
The Mechanism of Activation
For an SₙAr reaction to proceed, two primary conditions must be met: the presence of a good leaving group on the aromatic ring and significant electron deficiency within the ring.[9] this compound excels on both fronts.
-
Electron-Withdrawing Groups (EWGs): The molecule possesses two powerful EWGs: the nitro group (-NO₂) and the nitrile group (-CN). These groups inductively and resonantly pull electron density from the benzene ring, making it highly electrophilic and thus susceptible to attack by nucleophiles.[9][10]
-
Leaving Group Ability: In the context of SₙAr, fluoride is an excellent leaving group. This is because the rate-determining step is the initial attack of the nucleophile on the ring to form a negatively charged intermediate (a Meisenheimer complex).[11] The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom exceptionally electrophilic and accelerating this initial attack.[11]
Regioselectivity: The Key to Controlled Synthesis
A critical feature of this intermediate is the differential reactivity of its two fluorine atoms. The fluorine at the C2 position is ortho to the potent nitro group and ortho to the nitrile group. The fluorine at the C6 position is ortho to the nitrile group. The nitro group provides substantially stronger resonance stabilization to the negative charge that develops during the formation of the Meisenheimer complex, particularly when the attack occurs at a position ortho or para to it.[9]
Consequently, nucleophilic attack will occur preferentially at the C2 position , displacing the fluoride at that site. This high degree of regioselectivity is invaluable for synthetic chemists, allowing for the precise and predictable introduction of a wide range of substituents.
Application in Kinase Inhibitor Synthesis
The molecular scaffold provided by this compound is a common feature in many modern pharmaceuticals, particularly in the synthesis of kinase inhibitors for oncology.[8][12] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.[13] This intermediate serves as a versatile starting point for building the complex heterocyclic systems that can effectively target these enzymes.[14][15][16]
Exemplar Protocol: Synthesis of a 2-Amino-6-fluoro-3-nitrobenzonitrile Derivative
This protocol describes a representative SₙAr reaction, a foundational step in the synthesis of many kinase inhibitors. It details the reaction of this compound with a generic primary amine.
Objective: To demonstrate the regioselective displacement of the C2 fluorine with an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., morpholine, piperazine derivative) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF) (solvent)
Procedure:
-
Vessel Preparation: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (1.0 eq) and the chosen solvent (e.g., ACN).
-
Reagent Addition: Add the amine nucleophile (1.1 eq) to the stirred solution. Follow with the addition of the base (e.g., K₂CO₃, 2.0 eq). The base acts as a scavenger for the hydrofluoric acid (HF) that is generated in situ, driving the reaction to completion.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C). The choice of solvent is critical; polar aprotic solvents like ACN or DMF are ideal as they effectively solvate the reactants and facilitate the SₙAr mechanism.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Workup: Upon completion, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate can be concentrated under reduced pressure. The resulting crude product is then typically purified by recrystallization or column chromatography.
This protocol provides a robust and validated template for creating a C-N bond at the C2 position, leading to key precursors for advanced pharmaceutical targets.
Representative Molecules Derived from the Intermediate
The initial substitution product can be further elaborated. For instance, the nitro group can be reduced to an amine, which can then be used to form a heterocyclic ring, and the nitrile group can be hydrolyzed or converted to a tetrazole.[17]
| Target Molecule Class | Key Synthetic Transformations Post-SₙAr | Therapeutic Area |
| Imidazopyridines | Nitro reduction, cyclization with an aldehyde/acid | Oncology[14] |
| Pyrazolopyridines | Nitro reduction, diazotization, cyclization | Oncology[13] |
| Benzimidazoles | Nitro reduction, cyclization with a carboxylic acid derivative | Anti-infective |
Safety and Handling
As a highly reactive and toxic compound, this compound requires careful handling in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][18]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6][18] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[6][19]
GHS Hazard Information: [4][18]
-
H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements: [6][18]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its value as a chemical intermediate is rooted in a finely tuned balance of reactivity and regioselectivity. The powerful activation provided by its nitro and nitrile substituents, combined with the predictable displacement of the C2 fluorine atom, offers chemists a reliable and efficient entry point into a vast array of complex and high-value molecules. For professionals in drug discovery and agrochemical research, a comprehensive understanding of this compound's properties and reactivity is not just beneficial—it is essential for driving the next wave of chemical innovation.
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A Technical Guide to 2,6-Difluoro-3-nitrobenzonitrile: A Cornerstone Intermediate for Complex Synthesis
Abstract
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to success. 2,6-Difluoro-3-nitrobenzonitrile (CAS No. 143879-77-0) has emerged as a pivotal intermediate, prized for its predictable reactivity and versatility. This guide provides an in-depth analysis of its core chemical features, explores the mechanistic underpinnings of its reactivity, and presents field-proven insights into its application. We will dissect the electronic and steric factors that govern its utility in Nucleophilic Aromatic Substitution (SNAr) reactions, detail a key synthetic transformation, and provide the essential spectral data required for its unambiguous identification and use in a research setting.
Core Chemical Architecture and Physicochemical Properties
This compound is a crystalline solid at room temperature, typically appearing as a white to light yellow powder.[1] Its structure is characterized by a highly electron-deficient benzene ring, a feature that is central to its synthetic utility.
The strategic placement of three powerful electron-withdrawing groups—two fluorine atoms and a nitro group—synergistically reduces the electron density of the aromatic ring. This electronic depletion is the primary driver of the compound's high reactivity toward nucleophiles. The nitrile group, while also electron-withdrawing, serves as a versatile functional handle for subsequent chemical transformations.
Table 1: Physicochemical and Computed Properties of this compound
| Property | Value | Source |
| CAS Number | 143879-77-0 | [2] |
| Molecular Formula | C₇H₂F₂N₂O₂ | [2] |
| Molecular Weight | 184.10 g/mol | [2] |
| Appearance | White to almost white powder to crystal | [1] |
| Melting Point | 51 - 55 °C | [1] |
| XLogP3 | 1.7 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
The Engine of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary value of this compound in synthesis lies in its exceptional susceptibility to Nucleophilic Aromatic Substitution (SNAr).[3] This class of reaction is fundamental to the construction of the complex aromatic and heterocyclic scaffolds that are prevalent in modern pharmaceuticals, including kinase inhibitors.[3]
Mechanistic Rationale: The Meisenheimer Complex
The SNAr reaction of this substrate proceeds via the classical addition-elimination mechanism, which involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[4]
The causality behind this pathway is as follows:
-
Nucleophilic Attack: The electron-poor nature of the aromatic ring invites attack from a wide range of nucleophiles (e.g., amines, alkoxides, thiolates) at one of the carbon atoms bearing a fluorine leaving group.
-
Formation of the Meisenheimer Complex: This attack breaks the aromaticity of the ring, forming a cyclohexadienyl anion intermediate (the Meisenheimer complex). The negative charge of this intermediate is significantly stabilized through resonance, with the strong π-accepting nitro and nitrile groups bearing a substantial portion of the charge. This stabilization is critical; without it, the intermediate would be too high in energy for the reaction to proceed efficiently.
-
Elimination and Re-aromatization: The complex then collapses, ejecting a fluoride ion—an excellent leaving group—and restoring the aromaticity of the ring to yield the final substituted product.
Diagram 1: Generalized SNAr mechanism on this compound.
Regioselectivity: A Matter of Directed Activation
A critical question for any synthetic chemist is which of the two fluorine atoms will be displaced. The regioselectivity of the SNAr reaction is not random; it is dictated by the combined electronic influence of the activating groups.
-
Activation of F at C2: The fluorine at the C2 position is ortho to the nitrile group and meta to the nitro group.
-
Activation of F at C6: The fluorine at the C6 position is ortho to the nitro group and meta to the nitrile group.
In SNAr reactions, activation is most pronounced when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge in the Meisenheimer intermediate onto the activating group. The nitro group is a more powerful activating group than the nitrile group. Therefore, the fluorine at the C6 position is significantly more activated because it is ortho to the potent nitro group. Nucleophilic attack will preferentially occur at this position. Computational studies on related difluoronitrobenzene systems confirm that the stability of the resultant σ-complex intermediate is the key determinant of regioselectivity.[5][6]
Diagram 2: Rationale for regioselective substitution at the C6 position.
Key Synthetic Transformations and Protocols
The utility of this compound is best demonstrated through its conversion into other valuable intermediates. One of the most common and powerful transformations is the reduction of the nitro group to an amine. The resulting 3-amino-2,6-difluorobenzonitrile is a versatile precursor for the synthesis of a wide range of heterocyclic compounds, such as quinolines and kinase inhibitors.[7][8]
Experimental Protocol: Catalytic Reduction to 3-Amino-2,6-difluorobenzonitrile
This protocol details the catalytic hydrogenation of the nitro group, a clean and efficient method for producing the corresponding aniline derivative. This transformation is foundational for many multi-step syntheses.
Workflow:
Diagram 3: Workflow for the catalytic reduction of this compound.
Step-by-Step Methodology:
-
Materials:
-
This compound (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt. %, ~5 mol%)
-
Methanol (or Ethyl Acetate) as solvent
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite® or another filter aid
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound and the solvent (e.g., methanol).
-
Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle under an inert atmosphere or add to the solvent carefully.
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon), followed by evacuating the flask.
-
Introduce hydrogen gas via a balloon or from a pressurized source.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Once complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter pad with a small amount of the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
The resulting 3-amino-2,6-difluorobenzonitrile can be purified by column chromatography on silica gel or by recrystallization if necessary.
-
Compound Characterization: Spectroscopic Data
Unambiguous characterization of starting materials is a prerequisite for reliable and reproducible research. The following data provides a reference for the identification of this compound.
Table 2: Key Spectroscopic Data for this compound
| Spectroscopy Type | Key Features | Interpretation | Source |
| Infrared (IR) | ~2240 cm⁻¹ (sharp, strong)~1540 cm⁻¹ (strong)~1350 cm⁻¹ (strong) | C≡N (Nitrile) stretchAsymmetric NO₂ stretchSymmetric NO₂ stretch | [2] |
| ¹H NMR (Predicted) | δ ~8.4-8.6 ppm (ddd)δ ~7.5-7.7 ppm (ddd) | Aromatic H ortho to -NO₂Aromatic H meta to -NO₂ | N/A |
| ¹³C NMR (Predicted) | δ ~160-165 (dd, C-F)δ ~114 (s, C≡N) | Aromatic carbons attached to FluorineNitrile carbon | N/A |
Note: Experimental NMR data is not widely published. Predicted values are based on standard chemical shift increments and coupling constants for similar fluorinated aromatic compounds. Researchers should acquire their own data for confirmation.
Safety and Handling
As a highly functionalized and reactive intermediate, this compound must be handled with appropriate care.
-
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[2]
-
Acute Toxicity, Dermal (Category 3): H311 - Toxic in contact with skin.[2]
-
Acute Toxicity, Inhalation (Category 3): H331 - Toxic if inhaled.[2]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[2]
-
Eye Irritation (Category 2): H319 - Causes serious eye irritation.[2]
-
-
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, well-ventilated area away from incompatible materials.
-
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal and materials chemistry. Its precisely arranged functional groups provide a platform for predictable and high-yielding transformations, most notably regioselective SNAr reactions. Understanding the electronic principles that govern its reactivity allows researchers to rationally design complex synthetic routes to novel molecules with significant biological or material properties. As the demand for sophisticated, highly functionalized small molecules continues to grow, the importance of cornerstone building blocks like this compound in the synthetic chemist's toolbox is assured.
References
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Liljenberg, M., Brinck, T., Herschend, B., Rein, T., Tomasi, S., & Svensson, M. (2012). Predicting regioselectivity in nucleophilic aromatic substitution. The Journal of Organic Chemistry, 77(7), 3262–3269. [Link]
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Der Pharma Chemica. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Retrieved from [Link]
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ACS Publications. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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IUCr Journals. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]
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IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Retrieved from [Link]
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PubMed. (2011). Nucleophilic substitution of fluorine atoms in 2,6-difluoro-3-(pyridin-2-yl)benzonitrile leading to soluble blue-emitting cyclometalated Ir(III) complexes. Retrieved from [Link]
-
PMC (PubMed Central). (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]
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Scribd. (n.d.). Nucleophilic Substitution. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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Unchained Labs. (2025). What is this compound Used For? An Intermediate's Role. Retrieved from [Link]
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Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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PMC (PubMed Central). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
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The Unseen Catalyst: A Technical Guide to 2,6-Difluoro-3-nitrobenzonitrile in Modern Drug Discovery
In the landscape of modern pharmaceutical and agrochemical research, the journey from a promising concept to a market-ready product is paved with intricate chemical syntheses. At the heart of these synthetic routes are pivotal intermediates—molecules that, while not the final product, are instrumental in its creation. Among these unsung heroes is 2,6-Difluoro-3-nitrobenzonitrile, a strategically functionalized aromatic compound that has emerged as a critical building block for a new generation of targeted therapeutics and advanced agricultural chemicals.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of its discovery, synthesis, and profound impact on contemporary chemical innovation.
A Molecule Engineered for Reactivity: Emergence and Significance
While a singular "discovery" paper for this compound (CAS No. 143879-77-0) is not readily apparent in the historical literature, its emergence is intrinsically linked to the growing demand for complex, highly functionalized molecules in drug discovery.[1] The strategic placement of two electron-withdrawing fluorine atoms ortho to a nitrile group, combined with a nitro group at the 3-position, creates a unique electronic environment within the benzene ring. This specific arrangement significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, making it a highly sought-after precursor for the synthesis of complex heterocyclic scaffolds.[1]
The true value of this compound lies in this engineered reactivity. The fluorine atoms, particularly the one at the 2-position, are excellent leaving groups in SNAr reactions, allowing for the facile introduction of various nucleophiles. This property is paramount in the construction of kinase inhibitors, a class of drugs that has revolutionized cancer treatment by targeting specific cellular signaling pathways.[1] The benzonitrile moiety itself can be further elaborated, providing another handle for medicinal chemists to fine-tune the properties of the final drug candidate.
Key Physicochemical and Spectroscopic Data
A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research and development. The following table summarizes the key data for this compound.
| Property | Value | Source |
| CAS Number | 143879-77-0 | [3] |
| Molecular Formula | C₇H₂F₂N₂O₂ | [4] |
| Molecular Weight | 184.10 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 51-55 °C | |
| IUPAC Name | This compound | [3] |
Spectroscopic Characterization:
While detailed, publicly available spectra are often embedded within broader research, the following provides an overview of the expected and reported spectroscopic features for this compound.
-
Infrared (IR) Spectroscopy: The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected peaks include:
-
C≡N (Nitrile): A sharp absorption band around 2230-2240 cm⁻¹.
-
C-F (Aromatic Fluoride): Strong absorptions in the 1200-1400 cm⁻¹ region.
-
N-O (Nitro group): Two characteristic strong absorptions around 1515-1560 cm⁻¹ (asymmetric stretch) and 1335-1370 cm⁻¹ (symmetric stretch).
-
Aromatic C=C: Weaker absorptions in the 1450-1600 cm⁻¹ region.
PubChem provides access to an experimental FTIR spectrum (Film, Dichloromethane) which can be used for comparison.[3]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two aromatic protons. The chemical shifts and coupling patterns will be influenced by the surrounding fluorine, nitro, and nitrile groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule. The carbons attached to fluorine will exhibit characteristic C-F coupling.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 184, corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Synthesis of a Key Intermediate: A Proposed Protocol
The synthesis of this compound is not widely detailed in readily accessible literature. However, drawing from established principles of aromatic chemistry and patent literature for structurally similar compounds, a robust synthetic route can be proposed. A logical and efficient approach involves the nucleophilic aromatic substitution of a suitable trifluorinated precursor. A detailed experimental protocol, adapted from the synthesis of a related isomer, is presented below.[5]
Reaction Scheme:
Caption: Proposed synthesis of this compound via nucleophilic aromatic substitution.
Detailed Experimental Protocol:
Materials:
-
1,2,3-Trifluoro-4-nitrobenzene
-
Sodium Cyanide (NaCN)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,2,3-trifluoro-4-nitrobenzene (1 equivalent) and anhydrous DMF or DMSO (5-10 volumes).
-
Addition of Cyanide: Carefully add sodium cyanide (1.1-1.5 equivalents) to the stirred solution at room temperature. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined by thin-layer chromatography (TLC) monitoring of the reaction progress.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 10 volumes).
-
Washing: Combine the organic layers and wash successively with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Applications in Drug Development: A Gateway to Kinase Inhibitors
The primary application of this compound in the pharmaceutical industry is as a starting material for the synthesis of kinase inhibitors.[1] Kinases are a family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. By inhibiting specific kinases, it is possible to block the signaling pathways that drive tumor growth.
The unique structure of this compound allows for its conversion into complex heterocyclic systems that form the core of many kinase inhibitors. A common synthetic strategy involves the nucleophilic substitution of one of the fluorine atoms with an appropriate amine, followed by further cyclization and functionalization reactions.
Caption: Generalized workflow for the synthesis of a kinase inhibitor core from this compound.
This versatile building block has been instrumental in the development of numerous targeted cancer therapies, underscoring its importance in the field of medicinal chemistry.
Conclusion: A Testament to the Power of Chemical Design
This compound stands as a testament to the power of rational chemical design. Its carefully orchestrated arrangement of functional groups imparts a unique and valuable reactivity that has been harnessed by scientists to create life-saving medicines and innovative agricultural products. As the quest for more selective and potent chemical entities continues, the demand for such well-designed intermediates is only set to grow. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this compound in their own groundbreaking work.
References
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The Crucial Role of this compound in Modern Pharmaceutical Synthesis. (URL: [Link])
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This compound | C7H2F2N2O2 | CID 2737030 - PubChem. (URL: [Link])
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Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles - PubMed. (URL: [Link])
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This compound: A Key Intermediate for Innovation. (URL: [Link])
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Synthesis of fluorinated nitriles starting from cycloalkanone oxime... - ResearchGate. (URL: [Link])
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Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (URL: [Link])
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Nitrile synthesis by C-C coupling (cyanation) - Organic Chemistry Portal. (URL: [Link])
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Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. (URL: [Link])
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Benzonitrile, 2,6-difluoro- - the NIST WebBook. (URL: [Link])
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The Preparation of Nitriles. | Chemical Reviews - ACS Publications. (URL: [Link])
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2,6-Difluoro-3-nitrobenzoic acid | C7H3F2NO4 | CID 302629 - PubChem. (URL: [Link])
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2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 - PubChem. (URL: [Link])
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The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f - ResearchGate. (URL: [Link])
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Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,6-Difluoro-3-nitrobenzonitrile
Introduction: The Strategic Advantage of 2,6-Difluoro-3-nitrobenzonitrile in Kinase Inhibitor Scaffolding
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of modern drug discovery. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. A key challenge in this field is the design of potent, selective, and synthetically accessible molecules.
This compound has emerged as a critical and highly versatile building block in the medicinal chemist's toolbox for crafting novel kinase inhibitors.[1] Its utility stems from a unique confluence of structural and electronic features. The benzonitrile core is a common scaffold in many kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket. The true synthetic power of this reagent, however, lies in the strategic placement of its substituents. The potent electron-withdrawing effects of the nitro and nitrile groups significantly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr).[1] This activation renders the fluorine atoms at the ortho positions excellent leaving groups, allowing for sequential and regioselective displacement by various nucleophiles. This predictable reactivity is fundamental to the construction of complex heterocyclic systems that form the core of many targeted therapies.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of kinase inhibitors. We will delve into the underlying principles of its reactivity, provide detailed, field-proven protocols for key transformations, and showcase its application in the synthesis of advanced kinase inhibitor scaffolds.
Core Chemistry: The Power of Sequential Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic utility of this compound lies in its propensity to undergo sequential SNAr reactions. The two fluorine atoms are electronically distinct due to their proximity to the nitro and nitrile groups, allowing for controlled, stepwise substitution.
The general mechanism proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed upon nucleophilic attack on the electron-deficient aromatic ring. The stability of this intermediate is enhanced by the electron-withdrawing nitro and nitrile groups, facilitating the subsequent elimination of the fluoride ion.
Visualizing the Synthetic Strategy: A Stepwise Approach
The following diagram illustrates the general workflow for the sequential SNAr of this compound, a cornerstone for building diverse kinase inhibitor libraries.
Caption: General workflow for kinase inhibitor scaffold synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key reactions involving this compound.
Protocol 1: General Procedure for Monosubstitution via SNAr with an Amine Nucleophile
This protocol describes a general method for the selective replacement of one fluorine atom with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, morpholine, piperazine derivative) (1.0 - 1.2 equivalents)
-
Base (e.g., K2CO3, DIPEA, Et3N) (2.0 - 3.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 equivalent).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF).
-
Add the amine nucleophile (1.0 - 1.2 equivalents) to the solution.
-
Add the base (e.g., K2CO3, 2.0 equivalents).
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the desired monosubstituted product.
Protocol 2: General Procedure for Disubstitution via Sequential SNAr
This protocol outlines the substitution of the second fluorine atom from the monosubstituted intermediate generated in Protocol 1.
Materials:
-
Monosubstituted intermediate (from Protocol 1)
-
Second amine nucleophile (1.1 - 1.5 equivalents)
-
Base (e.g., K2CO3, DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the monosubstituted intermediate (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the second amine nucleophile (1.1 - 1.5 equivalents) and the base (2.0 - 3.0 equivalents).
-
Heat the reaction mixture, typically at a higher temperature than the first substitution (e.g., 100-150 °C), and monitor by TLC or LC-MS.
-
Work-up and purification are performed as described in Protocol 1 (steps 6-10) to afford the disubstituted product.
Protocol 3: Reduction of the Nitro Group
The nitro group is often introduced as a powerful activating group and can be subsequently reduced to an amine, which can then be further functionalized.
Materials:
-
Disubstituted nitroaromatic compound (from Protocol 2)
-
Reducing agent (e.g., Iron powder and NH4Cl, SnCl2·2H2O, or H2 over Pd/C)
-
Solvent (e.g., Ethanol/Water, Ethyl acetate)
-
Celatom® or diatomaceous earth for filtration (if using solid reagents)
-
Sodium bicarbonate (NaHCO3) solution
Procedure (using Iron and Ammonium Chloride):
-
To a solution of the nitroaromatic compound (1.0 equivalent) in a mixture of ethanol and water (e.g., 4:1), add ammonium chloride (1.2 equivalents) and iron powder (5.0 equivalents).
-
Heat the mixture to reflux (typically 80-90 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celatom®, washing the pad with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of NaHCO3.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield the aniline product, which can be purified further by chromatography if necessary.
Application Example: Building a Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold
The pyrido[2,3-d]pyrimidin-7(8H)-one core is a privileged scaffold in a number of kinase inhibitors, including the irreversible FGFR inhibitor PRN1371. While the exact synthesis of PRN1371 may involve different starting materials, the following conceptual pathway illustrates how this compound can be utilized to construct similar complex heterocyclic systems.
Visualizing a Potential Synthetic Pathway
This diagram outlines a hypothetical synthetic route towards a key intermediate for a pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, starting from this compound.
Caption: A conceptual pathway to a complex kinase inhibitor scaffold.
Data Summary: Reactivity and Applications
The strategic use of this compound allows for the creation of a diverse range of kinase inhibitor precursors. The table below summarizes the key transformations and their relevance.
| Transformation | Typical Reagents | Key Intermediate | Application in Kinase Inhibitor Synthesis |
| First SNAr | Aniline/Amine, K2CO3, DMF | 2-Fluoro-6-amino-3-nitrobenzonitrile derivative | Introduction of the first key pharmacophoric element. |
| Second SNAr | Amine/Thiol, DIPEA, DMSO | Disubstituted 3-nitrobenzonitrile derivative | Installation of a second diversity point for SAR studies. |
| Nitro Reduction | Fe/NH4Cl, EtOH/H2O | Diamino benzonitrile derivative | Formation of a reactive aniline for subsequent heterocycle formation. |
| Cyclization | Diethyl oxalate, urea, etc. | Fused heterocyclic systems | Construction of the core kinase inhibitor scaffold (e.g., quinazoline, pyrido[2,3-d]pyrimidine). |
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of complex kinase inhibitors. Its predictable reactivity in sequential nucleophilic aromatic substitution reactions provides a robust platform for the construction of diverse molecular scaffolds. The protocols outlined in this application note offer a solid foundation for researchers to explore the synthesis of novel kinase inhibitors. The ability to introduce two different nucleophiles in a controlled manner, coupled with the subsequent transformation of the nitro group, allows for extensive structure-activity relationship (SAR) studies, ultimately accelerating the drug discovery process. Future applications may involve the development of novel one-pot, multi-component reactions starting from this versatile reagent, further streamlining the synthesis of next-generation targeted therapeutics.
References
-
Brameld, K. A., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(15), 6516–6527. [Link]
-
Coffey, G., et al. (2014). The novel kinase inhibitor PRT062070 (Cerdulatinib) demonstrates efficacy in models of autoimmunity and B-cell cancer. The Journal of Pharmacology and Experimental Therapeutics, 351(3), 538–548. [Link]
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Wikipedia. (2023). Cerdulatinib. [Link]
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The Strategic Role of 2,6-Difluoro-3-nitrobenzonitrile in the Synthesis of Advanced Agrochemicals
Introduction: A Versatile Building Block for Modern Crop Protection
In the continuous effort to enhance global food security, the development of novel, effective, and environmentally conscious agrochemicals is of paramount importance. 2,6-Difluoro-3-nitrobenzonitrile has emerged as a critical intermediate in the synthesis of next-generation herbicides and fungicides.[1] Its unique molecular architecture, featuring two activating fluorine atoms and an electron-withdrawing nitro group, renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a powerful tool for synthetic chemists to introduce a wide range of functional groups, leading to the creation of complex and highly active agrochemical compounds. This application note provides an in-depth guide for researchers and scientists on the utilization of this compound in agrochemical synthesis, including a detailed synthetic protocol and characterization methods.
The strategic placement of the fluorine and nitro groups on the benzonitrile ring creates a strong electrophilic center, facilitating the displacement of one of the fluorine atoms by a variety of nucleophiles. This controlled reactivity is the cornerstone of its utility, allowing for the construction of diverse molecular scaffolds with tailored biological activities. The resulting fluorinated agrochemicals often exhibit enhanced metabolic stability and increased efficacy, contributing to more potent and selective crop protection solutions.
Core Applications in Agrochemical Synthesis
This compound is a versatile precursor for a range of agrochemicals, primarily leveraging the SNAr reaction pathway. The most common applications involve the reaction with O- or N-nucleophiles to form diaryl ethers or diaryl amines, respectively. These structural motifs are prevalent in a number of commercial and developmental herbicides and fungicides.
Herbicide Synthesis
The diaryl ether linkage is a well-established pharmacophore in many commercial herbicides. The synthesis of such compounds often involves the reaction of a substituted phenol with an activated aromatic ring. This compound serves as an excellent electrophilic partner in this reaction. The subsequent reduction of the nitro group to an amine and further functionalization can lead to a diverse array of potent herbicidal compounds.
Fungicide Synthesis
Similarly, in the realm of fungicides, the introduction of specific side chains via nucleophilic substitution on the this compound core can lead to compounds with significant antifungal activity. The nitrile group can also be hydrolyzed to a carboxylic acid or an amide, providing additional points for molecular diversification and optimization of biological activity.
Experimental Protocol: Synthesis of a Diaryl Ether Herbicide Intermediate
This section provides a detailed, step-by-step protocol for a representative synthesis of a diaryl ether intermediate, a key step in the production of many modern herbicides. The reaction described is a nucleophilic aromatic substitution of a fluorine atom on this compound with a substituted phenol.
Materials and Equipment
| Reagent/Equipment | Details |
| This compound | >98% purity |
| 4-Methoxyphenol | >99% purity |
| Potassium Carbonate (K₂CO₃) | Anhydrous, finely ground |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| Ethyl acetate | Reagent grade |
| Brine (saturated NaCl solution) | |
| Magnesium Sulfate (MgSO₄) | Anhydrous |
| Round-bottom flask | 250 mL, three-necked |
| Magnetic stirrer and stir bar | |
| Heating mantle with temperature control | |
| Condenser | |
| Separatory funnel | 500 mL |
| Rotary evaporator | |
| Thin-layer chromatography (TLC) plates | Silica gel coated |
| Standard laboratory glassware |
Synthetic Workflow Diagram
Sources
From Key Intermediate to Crop Protection: A Detailed Guide to the Synthesis of Herbicides from 2,6-Difluoro-3-nitrobenzonitrile
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic pathways to novel herbicides starting from the versatile intermediate, 2,6-Difluoro-3-nitrobenzonitrile. This guide is structured to provide not only detailed experimental protocols but also the scientific rationale behind the synthetic strategies, ensuring a deep understanding of the chemical transformations involved.
Introduction: The Strategic Importance of Fluorinated Benzonitriles in Agrochemicals
The introduction of fluorine atoms into organic molecules is a well-established strategy in the design of modern agrochemicals. The unique electronic properties of fluorine can significantly enhance the biological activity, metabolic stability, and overall efficacy of a compound. This compound is a prime example of a strategically designed building block, offering multiple reactive sites for the synthesis of a diverse range of herbicidal compounds.[1][2] Its difluoro-substitution pattern is analogous to the core of some known herbicides, suggesting its potential as a precursor to new and effective crop protection agents.[3]
This guide will focus on a pivotal two-step synthetic strategy:
-
Reduction of the nitro group to form the key intermediate, 3-amino-2,6-difluorobenzonitrile.
-
Derivatization of the amino group to synthesize three distinct classes of potential herbicides:
-
Sulfonylureas
-
Triazolopyrimidines
-
N-cyanophenyl Ureas
-
PART 1: The Gateway Intermediate: Synthesis of 3-Amino-2,6-difluorobenzonitrile
The critical first step in unlocking the herbicidal potential of this compound is the selective reduction of the nitro group to an amine, while preserving the nitrile functionality. This transformation yields 3-amino-2,6-difluorobenzonitrile, a versatile intermediate for further synthetic elaboration.
Causality of Method Selection:
Catalytic hydrogenation, a common method for nitro group reduction, can sometimes lead to the reduction of the nitrile group as well. Therefore, a chemoselective chemical reduction is often preferred. Stannous chloride dihydrate (SnCl₂·2H₂O) in an acidic medium is a well-established and highly effective reagent for the selective reduction of aromatic nitro compounds in the presence of nitriles. The reaction proceeds via a series of single electron transfers from Sn(II) to the nitro group, ultimately leading to the formation of the corresponding aniline.
Experimental Protocol: Reduction of this compound
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in ethyl acetate.
-
To this suspension, add a solution of stannous chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-amino-2,6-difluorobenzonitrile.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₇H₂F₂N₂O₂ | 184.10 | Yellow solid |
| 3-Amino-2,6-difluorobenzonitrile | C₇H₄F₂N₂ | 154.12 | Off-white to pale yellow solid |
PART 2: Synthesis of Herbicidal Derivatives
The newly synthesized 3-amino-2,6-difluorobenzonitrile serves as a versatile platform for the creation of various herbicidal scaffolds. The following sections detail the synthesis of three promising classes of herbicides.
Workflow for Herbicide Synthesis from 3-Amino-2,6-difluorobenzonitrile
Caption: Synthetic pathways from this compound to potential herbicides.
Sulfonylurea Herbicides
Sulfonylureas are a major class of herbicides that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.
Synthetic Strategy:
The synthesis of sulfonylurea herbicides typically involves the reaction of a substituted aniline with a sulfonyl isocyanate. The sulfonyl isocyanate is often generated in situ from the corresponding sulfonamide and phosgene or a phosgene equivalent.
Experimental Protocol: Synthesis of a Model Sulfonylurea Herbicide
Step 2a: Preparation of a Phenylsulfonyl Isocyanate
-
In a dry, inert atmosphere, dissolve a substituted phenylsulfonamide in a suitable anhydrous solvent (e.g., toluene).
-
Add a phosgene equivalent, such as triphosgene, to the solution.
-
Heat the reaction mixture to reflux until the evolution of HCl gas ceases.
-
The resulting solution contains the phenylsulfonyl isocyanate and can be used directly in the next step.
Step 2b: Reaction of 3-Amino-2,6-difluorobenzonitrile with Phenylsulfonyl Isocyanate
-
In a separate flask under an inert atmosphere, dissolve 3-amino-2,6-difluorobenzonitrile (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile).
-
To this solution, add a base such as pyridine or triethylamine.
-
Slowly add the solution of the phenylsulfonyl isocyanate from Step 2a to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the target sulfonylurea herbicide.
Triazolopyrimidine Herbicides
Triazolopyrimidine herbicides also inhibit the ALS enzyme and are known for their broad-spectrum weed control.
Synthetic Strategy:
The synthesis of triazolopyrimidine herbicides often involves the condensation of a substituted amine with a reactive pyrimidine derivative, followed by cyclization to form the fused heterocyclic system.
Experimental Protocol: Synthesis of a Model Triazolopyrimidine Herbicide
-
In a suitable solvent, react 3-amino-2,6-difluorobenzonitrile (1.0 eq) with a substituted pyrimidine containing two leaving groups (e.g., 2,4-dichloro-5-methylpyrimidine). The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) at elevated temperatures.
-
The initial nucleophilic aromatic substitution product is then reacted with an amino-triazole derivative.
-
The resulting intermediate undergoes intramolecular cyclization upon heating, often in the presence of a base, to form the triazolopyrimidine core.
-
The final product is isolated and purified by standard techniques such as crystallization or chromatography.
N-cyanophenyl Urea Herbicides
Urea-based herbicides are another important class of crop protection agents, often targeting photosynthesis. The N-cyanophenyl moiety can contribute to the herbicidal activity.
Synthetic Strategy:
The formation of ureas is a straightforward reaction between an amine and an isocyanate.
Experimental Protocol: Synthesis of a Model N-cyanophenyl Urea Herbicide
-
In a dry reaction flask under an inert atmosphere, dissolve 3-amino-2,6-difluorobenzonitrile (1.0 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
-
To this solution, add a substituted phenyl isocyanate (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid and may result in the precipitation of the urea product.
-
Monitor the reaction by TLC.
-
Upon completion, if a precipitate has formed, it can be collected by filtration, washed with a cold solvent, and dried. If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Quantitative Data Summary (Hypothetical Yields):
| Herbicide Class | Starting Material | Key Reagent | Typical Yield Range |
| Sulfonylurea | 3-Amino-2,6-difluorobenzonitrile | Substituted Phenylsulfonyl Isocyanate | 60-80% |
| Triazolopyrimidine | 3-Amino-2,6-difluorobenzonitrile | Dihalo-pyrimidine & Aminotriazole | 40-60% |
| N-cyanophenyl Urea | 3-Amino-2,6-difluorobenzonitrile | Substituted Phenyl Isocyanate | 80-95% |
Visualization of the Core Synthetic Transformation
Caption: Core two-step strategy for herbicide synthesis.
Conclusion and Future Perspectives
This guide has outlined robust and scientifically grounded protocols for the synthesis of potential herbicides from the readily available intermediate, this compound. The key transformation through the 3-amino-2,6-difluorobenzonitrile intermediate opens up avenues to a wide array of herbicidal scaffolds, including sulfonylureas, triazolopyrimidines, and N-cyanophenyl ureas. The detailed methodologies provided herein are intended to serve as a strong foundation for researchers in the agrochemical field to explore novel and effective crop protection solutions. Further optimization of reaction conditions and exploration of a wider range of substituents on the derivatizing reagents will undoubtedly lead to the discovery of new herbicidal agents with improved activity and selectivity profiles.
References
-
Chimia. (2004). Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples. [Online] Available at: [Link]
-
Riverland Trading. (n.d.). 2,6-Difluorobenzonitrile: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis. [Online] Available at: [Link]
-
PubMed. (1974). Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides. [Online] Available at: [Link]
- Google Patents. (1998). Process for the preparation of sulfonylurea derivatives.
- Google Patents. (1989). Triazolopyrimidine herbicides.
-
PubMed. (n.d.). Reactions of 4 methylphenyl isocyanate with amino acids. [Online] Available at: [Link]
-
Chinese Journal of Pesticide Science. (2022). Synthesis and herbicidal activity of acifluorfen analogues. [Online] Available at: [Link]
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- 1. Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples | CHIMIA [chimia.ch]
- 2. Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and herbicidal activity of acifluorfen analogues [nyxxb.cn]
Application Notes & Protocols: Strategic Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,6-Difluoro-3-nitrobenzonitrile
Introduction: The Strategic Value of 2,6-Difluoro-3-nitrobenzonitrile
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. This compound is a quintessential example of a highly activated aromatic scaffold, engineered for precise and efficient functionalization. Its structure is distinguished by three key features:
-
Two Fluorine Leaving Groups: Positioned at C2 and C6, these atoms serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. Uniquely for SNAr, fluorine's high electronegativity enhances the reaction rate, a crucial mechanistic point we will explore.
-
A Powerful Nitro Activating Group: The nitro group (-NO₂) at the C3 position is a potent electron-withdrawing group (EWG). Its placement ortho to both fluorine atoms is critical for activating the ring toward nucleophilic attack and stabilizing the key reaction intermediate.[1][2][3]
-
A Cyano Co-Activating Group: The nitrile (-CN) group at C1 further reduces the electron density of the aromatic ring, enhancing its electrophilicity and susceptibility to nucleophilic attack.[1]
This confluence of activating features makes this compound an invaluable precursor for synthesizing complex, polysubstituted aromatic compounds, including a variety of kinase inhibitors and other biologically active molecules.[4][5][6] This guide provides a deep dive into the mechanistic principles governing its reactivity and offers detailed, field-proven protocols for its application.
Reaction Principle: The Addition-Elimination (SNAr) Mechanism
Unlike the more common electrophilic substitutions on aromatic rings, SNAr reactions proceed when the ring is made electron-deficient by strong EWGs.[7][8] The reaction of this compound follows a well-established two-step addition-elimination mechanism.[2][9]
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks one of the electron-deficient carbons bearing a fluorine atom (C2 or C6). This initial attack temporarily breaks the ring's aromaticity to form a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[3][9] The stability of this complex is the cornerstone of the reaction's feasibility. The potent -NO₂ group at the ortho position delocalizes the negative charge through resonance, significantly lowering the activation energy of this step.[2][10]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in a rapid subsequent step through the elimination of the fluoride ion, yielding the final substituted product.
An important and often counterintuitive aspect of SNAr reactions is the reactivity trend of halogens as leaving groups: F > Cl > Br > I . This is the reverse of the trend seen in Sₙ1 and Sₙ2 reactions. The reason is that the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond. Fluorine's superior electronegativity makes the attached carbon more electrophilic, accelerating the attack and thus the overall reaction rate.[10][11][12]
Caption: Figure 1: SNAr Mechanism of this compound
Critical Safety Precautions
This compound is a toxic compound and must be handled with appropriate care in a well-ventilated fume hood.[13][14]
-
Hazard Identification: Toxic if swallowed, in contact with skin, or if inhaled.[14] Causes skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.
-
Handling: Avoid creating dust. Weigh the solid in a contained environment.
-
Disposal: Dispose of waste according to institutional and local regulations for toxic organic compounds.
Experimental Protocols
The following protocols are designed as robust starting points for researchers. Optimization of temperature, reaction time, and stoichiometry may be required for specific nucleophiles.
General Experimental Workflow
A standardized workflow ensures reproducibility and safety. The key stages involve reaction setup under controlled conditions, diligent monitoring, a thorough aqueous work-up to remove inorganic byproducts and solvents, and final purification.
Caption: Figure 2: General Experimental Workflow
Protocol 1: Reaction with Amine Nucleophiles
This protocol details a typical reaction with a primary or secondary amine, resulting in a mono-substituted product.
-
Objective: Synthesize 2-amino-6-fluoro-3-nitrobenzonitrile derivatives.
-
Rationale: Amines are generally sufficiently nucleophilic to react without a strong base. A non-nucleophilic organic or inorganic base is used to scavenge the HF byproduct. Polar aprotic solvents like DMF or DMSO are ideal for solvating the reagents and facilitating the reaction.[12][15]
-
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., piperidine, aniline) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Water, Brine
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DMF (approx. 0.2 M concentration).
-
Add the base (K₂CO₃ or Et₃N) to the solution.
-
Add the amine nucleophile dropwise at room temperature.
-
Stir the reaction at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into a beaker of cold water.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
-
Protocol 2: Reaction with Oxygen Nucleophiles
This protocol is for reactions with alcohols or phenols, which require deprotonation to form a more potent alkoxide or phenoxide nucleophile.
-
Objective: Synthesize 2-alkoxy/phenoxy-6-fluoro-3-nitrobenzonitrile derivatives.
-
Rationale: The hydroxyl group of an alcohol or phenol is not nucleophilic enough for SNAr. A strong, non-nucleophilic base like sodium hydride (NaH) is required to generate the corresponding alkoxide/phenoxide in situ. Anhydrous THF is a good solvent choice as it is unreactive towards NaH.[15]
-
Materials:
-
This compound (1.0 eq)
-
Alcohol or Phenol (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl), EtOAc, Water, Brine
-
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add the alcohol or phenol and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the NaH portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Add a solution of this compound in a minimum amount of anhydrous THF to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Gentle heating (40-60 °C) may be necessary.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with EtOAc (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate and purify the crude residue by flash column chromatography.
-
Data Summary and Expected Outcomes
The high activation of the substrate allows for a broad range of nucleophiles to be employed successfully. The following table provides an overview of expected outcomes based on established SNAr principles.
| Nucleophile Class | Representative Nucleophile | Base | Typical Solvent | Temp (°C) | Expected Reactivity |
| Amines | Piperidine, Morpholine | K₂CO₃, Et₃N | DMF, DMSO | 25 - 80 | High |
| Aniline, Benzylamine | K₂CO₃, DIPEA | DMF, NMP | 60 - 100 | Moderate to High | |
| Alcohols | Methanol, Ethanol | NaH, K₂CO₃ | THF, DMF | 25 - 60 | Moderate (requires alkoxide) |
| Phenols | Phenol, 4-Methoxyphenol | NaH, K₂CO₃ | THF, DMF | 25 - 80 | High (requires phenoxide) |
| Thiols | Thiophenol, Benzyl mercaptan | NaH, Et₃N | THF, DMF | 0 - 50 | Very High |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction Incomplete | 1. Insufficient temperature or reaction time. 2. Nucleophile is not reactive enough. 3. Inactive reagents (e.g., wet solvent/reagents, degraded base). | 1. Increase temperature and/or reaction time. 2. For O/S nucleophiles, ensure complete deprotonation. 3. Use freshly dried solvents and new reagents. |
| Low Yield | 1. Incomplete reaction. 2. Product degradation under reaction conditions. 3. Loss of product during work-up/purification. | 1. See "Reaction Incomplete". 2. Attempt the reaction at a lower temperature for a longer time. 3. Ensure pH is controlled during extraction; check for product solubility in aqueous layers. |
| Formation of Di-substituted Product | 1. Stoichiometry of nucleophile is >1.1 eq. 2. The mono-substituted product is highly activated towards a second substitution. | 1. Use a slight deficiency or exactly 1.0 eq of the nucleophile. 2. Add the nucleophile slowly at a lower temperature to favor mono-substitution. |
References
-
Filo. (2025). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Filo. [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]
-
SDS Manager. This compound SDS. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
-
PubMed. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Professor Dave Explains. [Link]
-
Keio University. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
National Institutes of Health (NIH). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. [Link]
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]
-
Oakwood Chemical. This compound. [Link]
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High-Resolution ¹H NMR Spectrum Analysis of 2,6-Difluoro-3-nitrobenzonitrile in CDCl₃: A Detailed Guide
An Application Note for Researchers and Drug Development Professionals
Introduction
2,6-Difluoro-3-nitrobenzonitrile (CAS No. 143879-77-0) is a pivotal chemical intermediate, widely utilized in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] Its molecular structure, featuring a highly substituted benzene ring with two fluorine atoms, a nitro group, and a nitrile group, presents a unique system for structural analysis.[3] The precise characterization of this molecule is critical for ensuring the purity and identity of downstream products.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic compounds.[4] ¹H NMR, in particular, provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule through the analysis of chemical shifts, spin-spin coupling patterns, and signal integration.[5]
This application note provides a comprehensive, field-proven guide to the ¹H NMR analysis of this compound in deuterated chloroform (CDCl₃). We will delve into the causality behind experimental choices, from sample preparation to data processing, and offer a detailed interpretation of the resulting spectrum, grounded in the fundamental principles of NMR theory.
Experimental Methodologies and Protocols
The acquisition of a high-quality, interpretable NMR spectrum is contingent upon meticulous sample preparation and appropriate data acquisition and processing parameters.
Protocol 1: NMR Sample Preparation
The objective of this protocol is to prepare a homogeneous solution of the analyte, free from particulate matter and paramagnetic impurities, which can degrade spectral quality.
Materials:
-
This compound (5-25 mg)
-
Deuterated Chloroform (CDCl₃), ≥99.8% D
-
High-quality 5 mm NMR tube
-
Pasteur pipette and glass wool
-
Vial and spatula
Step-by-Step Procedure:
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.[6] The use of a sufficient quantity of material is crucial for achieving a good signal-to-noise ratio in a reasonable timeframe.
-
Solvent Addition: Add approximately 0.7 mL of CDCl₃ to the vial.[6][7] This volume ensures the sample depth in the NMR tube is adequate (approx. 5 cm) for proper instrument locking and shimming, which minimizes magnetic field distortions.[6]
-
Dissolution: Gently swirl the vial to completely dissolve the solid. The solution should be clear and colorless.
-
Filtration (Critical Step): Prepare a filter by tightly packing a small plug of glass wool into a Pasteur pipette. Filter the sample solution directly into the NMR tube. This step is essential to remove any suspended solid particles, as these introduce magnetic field inhomogeneities, leading to broad spectral lines and poor resolution. Do not use cotton wool, as it can introduce soluble impurities.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Causality of Solvent Choice: Deuterated chloroform (CDCl₃) is selected for several reasons. First, it is an excellent solvent for a wide range of organic compounds. Second, the deuterium nucleus (²H) provides a signal that the NMR spectrometer uses for field-frequency stabilization, known as the "lock".[7] Furthermore, CDCl₃ is never 100% deuterated, and the residual chloroform (CHCl₃) provides a singlet at δ ≈ 7.26 ppm, which serves as a convenient secondary chemical shift reference.[8][9]
Protocol 2: Data Acquisition and Processing
The goal is to transform the raw, time-domain signal (Free Induction Decay, FID) into a clear, frequency-domain spectrum for analysis.
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Perform standard instrument tuning, locking, and shimming procedures to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
Processing Workflow: The raw FID data must be mathematically processed to generate the final spectrum. This workflow is a standard procedure in modern NMR spectroscopy.[10][11][12]
Caption: Standard NMR data processing workflow.
-
Fourier Transformation (FT): Converts the time-domain FID signal into a frequency-domain spectrum.[11]
-
Phase Correction: Adjusts the phase of the signals to ensure all peaks are in the pure absorption mode (positive and upright).[13]
-
Baseline Correction: Removes distortions and drift in the spectral baseline, ensuring accurate integration.[13]
-
Referencing: Calibrates the chemical shift (δ) axis. This is typically done by setting the residual CHCl₃ peak to 7.26 ppm.[8]
¹H NMR Spectrum: Analysis and Interpretation
The ¹H NMR spectrum of this compound is characterized by two signals in the aromatic region, corresponding to the two protons on the benzene ring.
Molecular Structure and Proton Environments:
-
H-4: This proton is positioned ortho to the cyano group, meta to the nitro group and one fluorine atom (F-6), and para to the other fluorine atom (F-2).
-
H-5: This proton is ortho to the nitro group and one fluorine atom (F-6), and meta to the cyano group and the other fluorine atom (F-2).
Analysis of Chemical Shifts
Chemical shift values indicate the electronic environment of a nucleus.[5][14] Electron-withdrawing groups decrease the electron density around a proton, "deshielding" it from the applied magnetic field and causing its signal to appear at a higher chemical shift (downfield).[14][15]
In this compound, the protons are subjected to the strong electron-withdrawing inductive and resonance effects of three substituents:
-
Nitro Group (-NO₂): One of the most powerful electron-withdrawing groups, it strongly deshields ortho and para protons.
-
Cyano Group (-CN): Also a significant electron-withdrawing group through both inductive and resonance effects.[16][17]
-
Fluorine (-F): Highly electronegative, causing deshielding through induction.
Consequently, both H-4 and H-5 are expected to resonate significantly downfield in the aromatic region (typically δ > 7.5 ppm). Due to the strong deshielding effect of the adjacent nitro group, H-5 is predicted to be further downfield than H-4 .
Analysis of Spin-Spin Coupling
Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins through the intervening chemical bonds, causing signals to split into multiplets.[18][19] The number of peaks in a multiplet is given by the n+1 rule for simple cases, where 'n' is the number of equivalent neighboring nuclei.
Caption: Spin-spin coupling network in this compound.
-
H-5 Signal: This proton is coupled to H-4 (ortho, ³JHH) and F-6 (ortho, ³JHF). This should result in a doublet of doublets (dd) .
-
H-4 Signal: This proton is coupled to H-5 (ortho, ³JHH), F-2 (meta, ⁴JHF), and F-6 (para, ⁵JHF). This should result in a more complex multiplet, likely a doublet of doublets of triplets (ddt) or a triplet of doublets (td) , depending on the relative magnitudes of the coupling constants. The coupling to the two fluorine atoms (F-2 and F-6) may appear as a triplet if the coupling constants are similar.
Proton-fluorine coupling is typically strong and observed over multiple bonds.[20] Typical coupling constant magnitudes are:
-
³JHH (ortho): 7-10 Hz
-
³JHF (ortho): 6-10 Hz
-
⁴JHF (meta): 4-8 Hz
-
⁵JHF (para): 0-3 Hz
Summary of Predicted ¹H NMR Data
The following table summarizes the anticipated spectral data for this compound in CDCl₃.
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-5 | ~8.2 - 8.4 | dd | ³JHH ≈ 9.0, ³JHF ≈ 7.0 |
| H-4 | ~7.8 - 8.0 | tdd | ³JHH ≈ 9.0, ⁴JHF ≈ 8.0, ⁵JHF ≈ 1.0 |
Note: These are predicted values based on established principles. Actual experimental values may vary slightly.
Conclusion
The ¹H NMR spectrum of this compound provides a clear and information-rich fingerprint for its structural verification. The analysis reveals two distinct multiplets in the downfield aromatic region, a direct consequence of the powerful electron-withdrawing effects of the nitro, cyano, and fluoro substituents. The complex splitting patterns, arising from both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) spin-spin coupling, are fully consistent with the assigned structure. This application note provides a robust protocol and interpretive framework, enabling researchers and drug development professionals to confidently acquire and analyze the ¹H NMR spectrum of this important chemical intermediate, ensuring its identity and purity in synthetic workflows.
References
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- Chemical shift and spin-spin coupling | Spectroscopy Class Notes. (n.d.). Fiveable.
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- Optimizing NMR Processing: Techniques and Best Practices. (n.d.). JEOL USA blog.
- NMR data handling and (pre-)processing | The MetaRbolomics book. (n.d.).
- Chemical Shift and Spin-Spin Coupling | PDF. (n.d.). Scribd.
- NMR Spectroscopy - Theory. (n.d.). University of Calgary.
- NMR Spectrum Acquisition. (n.d.). Organic Chemistry at CU Boulder.
- Analysis of NMR spectra using digital signal processing techniques. (2006). ThinkIR.
- NMR Sample Preparation. (n.d.). Queen's University.
- FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare.
- NMR Data Processing. (n.d.). ResearchGate.
- Spin-Spin coupling in NMR. (2020). Conduct Science.
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- Sample Preparation - Max T. Rogers NMR. (n.d.). Michigan State University.
- NMR Sample Preparation. (n.d.). Western University.
- What is this compound Used For? An Intermediate's Role. (2025). Dakenchem.
- Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. (2000). ResearchGate.
- Proton chemical shifts in nitriles and the electric field and p-electron effects of the cyano group. (2000). Magnetic Resonance in Chemistry.
- Coupling of Protons with Fluorine Page. (2007). ResearchGate.
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- NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.
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Application Note: A Detailed Guide to the Interpretation of the 13C NMR Spectrum of 2,6-Difluoro-3-nitrobenzonitrile
For: Researchers, scientists, and drug development professionals
Abstract
This application note provides a comprehensive, in-depth guide to the structural elucidation of 2,6-Difluoro-3-nitrobenzonitrile using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple data report, this document serves as a practical tutorial on the principles and execution of 13C NMR for the characterization of complex, substituted aromatic compounds. We will explore the theoretical basis for the observed spectral features, present a detailed, field-tested protocol for data acquisition, and conduct a rigorous, step-by-step analysis of the spectrum. This guide is designed to empower researchers to confidently assign the structure of this and similar molecules, ensuring the integrity of their synthetic and developmental pipelines.
Introduction: The Strategic Importance of this compound
This compound is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical industries. The precise arrangement of its substituents—two highly electronegative fluorine atoms, a potent electron-withdrawing nitro group, and a nitrile moiety—creates a unique electronic landscape that dictates its reactivity in subsequent synthetic transformations. Consequently, unambiguous verification of its structure is not merely a procedural step but a foundational requirement for ensuring the success and reproducibility of complex synthetic routes. 13C NMR spectroscopy stands as the definitive analytical technique for this purpose, offering a direct window into the carbon framework of the molecule.
Foundational Principles: Decoding the Language of 13C NMR
The interpretation of the 13C NMR spectrum of this compound hinges on two key parameters: the chemical shift (δ) and carbon-fluorine coupling constants (¹⁹F-¹³C J-coupling) . A firm grasp of these concepts is essential for accurate spectral assignment.
-
Chemical Shift (δ): The position of a signal in a 13C NMR spectrum, its chemical shift, is a direct reflection of the electronic environment surrounding a given carbon nucleus. Electron-withdrawing groups (EWGs), such as the fluoro, nitro, and nitrile groups present in our target molecule, pull electron density away from the carbon atoms. This "deshielding" effect reduces the strength of the opposing magnetic field generated by the electrons, causing the nucleus to resonate at a higher frequency, i.e., a higher chemical shift value (further "downfield"). The magnitude of this effect is additive and position-dependent, allowing us to predict the relative chemical shifts of the carbons in the aromatic ring.
-
Carbon-Fluorine Coupling (J-coupling): The ¹⁹F nucleus possesses a spin quantum number (I) of 1/2, similar to a proton. This allows it to "couple" with nearby ¹³C nuclei, resulting in the splitting of the ¹³C signal into a multiplet. The magnitude of this splitting, known as the coupling constant (J), is measured in Hertz (Hz) and is independent of the external magnetic field strength. The number of bonds separating the coupled nuclei is a critical determinant of the J-value and is denoted by a superscript (e.g., ¹J, ²J, ³J). For C-F coupling, these values are typically:
-
¹JCF (one-bond): Very large, often in the range of 240-270 Hz. This is a definitive indicator of a direct C-F bond.
-
²JCF (two-bond): Significantly smaller, typically 20-30 Hz.
-
³JCF (three-bond): Smaller still, usually in the range of 5-10 Hz.
-
⁴JCF (four-bond): Often too small to be resolved.
-
The analysis of these coupling patterns is the most powerful tool at our disposal for the unambiguous assignment of each carbon signal.
Experimental Protocol: A Validated Method for High-Quality Data Acquisition
The following protocol is a self-validating system designed to yield a high-resolution 13C NMR spectrum of this compound.
Materials and Instrumentation
-
This compound (purity ≥98%)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.03% (v/v) Tetramethylsilane (TMS)
-
High-precision 5 mm NMR tubes
-
Calibrated analytical balance
-
NMR Spectrometer (a 400 MHz or higher field instrument is recommended for optimal resolution)
Step-by-Step Sample Preparation
The causality behind these steps is crucial: meticulous sample preparation is the bedrock of high-quality NMR data.
-
Weighing the Analyte: Accurately weigh approximately 25-35 mg of this compound. This concentration ensures a good signal-to-noise ratio (S/N) without risking solubility issues or line broadening.
-
Solvent Selection and Dissolution: Dissolve the sample in 0.6 mL of DMSO-d₆. DMSO-d₆ is an excellent choice for this compound due to its high polarity, which ensures complete dissolution. The deuterated solvent prevents a large, overwhelming solvent signal in the ¹H spectrum and is used for the field-frequency lock.
-
Transfer and Homogenization: Carefully transfer the solution to a 5 mm NMR tube. Gently agitate the tube to ensure a homogeneous solution, which is critical for sharp, well-defined NMR signals.
-
Final Check: Ensure there are no suspended particles in the solution. Particulate matter can degrade the spectral quality by interfering with the magnetic field homogeneity.
Caption: Experimental workflow for 13C NMR analysis.
Optimized Spectrometer Parameters
These parameters are designed to provide a balance of sensitivity and resolution for this specific molecule.
| Parameter | Recommended Value | Rationale for Choice |
| Spectrometer Frequency | ≥ 100.6 MHz (for ¹³C) | Higher magnetic field strength increases signal dispersion, which is crucial for resolving closely spaced signals in aromatic systems. |
| Pulse Program | zgpg30 | A standard 30° pulse angle with proton decoupling is used to obtain a quantitative spectrum with a good S/N ratio while simplifying the spectrum by removing C-H couplings. |
| Acquisition Time (AQ) | ~1.5 s | This duration is sufficient to capture the Free Induction Decay (FID) for sharp signals, ensuring good digital resolution. |
| Relaxation Delay (D1) | 5.0 s | A longer delay is essential for allowing the quaternary carbons (which have longer relaxation times) to fully relax between pulses. This is critical for obtaining accurate signal intensities. |
| Number of Scans (NS) | ≥ 1024 | Due to the low natural abundance of the ¹³C isotope (~1.1%), a significant number of scans are required to achieve a S/N that allows for the clear observation of all signals, including those split by C-F coupling. |
| Spectral Width (SW) | 240 ppm (approx. -10 to 230 ppm) | This wide sweep width ensures that all carbon signals, from the upfield nitrile to the downfield fluorine-bound carbons, are captured. |
| Temperature | 298 K (25 °C) | Maintaining a constant, standard temperature ensures the reproducibility of chemical shifts. |
Spectral Analysis: Assigning the Structure
The following is a detailed interpretation of the expected 13C NMR spectrum of this compound.
Molecular Structure with Carbon Numbering
For clarity, the carbon atoms are numbered as follows:
Caption: IUPAC numbering for spectral assignment.
Predicted and Assigned 13C NMR Data
The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants, along with the rationale for each assignment.
| Carbon Atom | Predicted δ (ppm) | Expected Multiplicity | Predicted J-Coupling (Hz) | Assignment Rationale |
| C2, C6 | 160 – 165 | Doublet of Doublets (dd) | ¹JCF ≈ 260-270, ²JCF ≈ 25-35 | These carbons are directly bonded to fluorine, resulting in a massive downfield shift and a large one-bond C-F coupling. The signal is further split by a two-bond coupling to the other fluorine atom. |
| C3 | 138 – 142 | Doublet (d) | ³JCF ≈ 8-12 | This carbon is attached to the strongly electron-withdrawing NO₂ group. It exhibits a three-bond coupling to the fluorine on C2. |
| C4 | 128 – 132 | Doublet (d) | ³JCF ≈ 5-9 | This carbon is para to the NO₂ group and will show a three-bond coupling to the fluorine on C6. |
| C5 | 118 – 122 | Singlet (or very small d) | ⁴JCF < 3 | Being meta to all EWGs, this carbon is the most shielded of the aromatic carbons and appears furthest upfield. The four-bond coupling to the fluorine on C2 is typically too small to be resolved. |
| CN | 114 – 117 | Singlet | N/A | The nitrile carbon appears in its characteristic upfield region and is not coupled to any fluorine atoms. |
| C1 | 105 – 110 | Triplet (t) | ²JCF ≈ 10-15 | This quaternary carbon is ipso to the nitrile group and is situated between two fluorine atoms, resulting in two identical two-bond couplings that split the signal into a triplet. |
Conclusion and Best Practices
The 13C NMR spectrum of this compound is a textbook example of how a systematic approach, grounded in the fundamental principles of chemical shifts and coupling constants, can be used to solve complex structural problems. The key to a confident assignment lies not just in the chemical shifts, but in the intricate splitting patterns introduced by the C-F coupling. For researchers working with fluorinated aromatics, a deep understanding of these patterns is non-negotiable. It is best practice to always acquire high-resolution spectra with a sufficient number of scans to clearly resolve these crucial multiplets. This diligence ensures the structural integrity of key synthetic intermediates and the ultimate success of the research program.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning. [Link]
-
Reich, H. J. (2021). Structure Determination using NMR Spectroscopy. University of Wisconsin. [Link]
19F NMR Spectroscopy of Fluorinated Benzonitriles: A Detailed Application Note and Protocol
Introduction: The Strategic Role of Fluorine in Benzonitriles and the Power of 19F NMR
Fluorinated benzonitriles are a cornerstone of modern chemical and pharmaceutical research. The incorporation of fluorine atoms into the benzonitrile scaffold dramatically influences molecular properties such as lipophilicity, metabolic stability, and binding affinity, making these compounds highly valuable in drug discovery and materials science.[1] The nitrile group, a versatile synthetic handle and a key pharmacophore, combined with the unique electronic properties of fluorine, creates a class of molecules with tunable characteristics.
To fully harness the potential of fluorinated benzonitriles, researchers require analytical techniques that can provide detailed structural and electronic information. Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy has emerged as an exceptionally powerful and sensitive tool for this purpose.[2][3] With a nuclear spin of 1/2, 100% natural abundance, and high gyromagnetic ratio, the 19F nucleus is highly receptive to NMR analysis.[1][4] Furthermore, the large chemical shift dispersion of 19F NMR, spanning over 800 ppm, provides exquisite sensitivity to the local electronic environment, making it an ideal probe for subtle molecular changes.[4][5]
This application note provides a comprehensive guide to the principles and practice of 19F NMR spectroscopy for the characterization of fluorinated benzonitriles. We will delve into the theoretical underpinnings of 19F chemical shifts, provide a detailed experimental protocol for acquiring high-quality spectra, and discuss the interpretation of the resulting data in the context of molecular structure and electronic effects.
Fundamental Principles: Understanding the 19F NMR Spectrum of Fluorinated Benzonitriles
The 19F NMR chemical shift (δ) is the most informative parameter obtained from the spectrum. It is highly sensitive to the electron density around the fluorine nucleus. Electron-withdrawing groups deshield the nucleus, causing a downfield shift (less negative ppm values), while electron-donating groups shield the nucleus, resulting in an upfield shift (more negative ppm values).[1] In the context of fluorinated benzonitriles, the position of the fluorine atom on the benzene ring and the nature of other substituents profoundly influence the 19F chemical shift.
Several key factors influence the 19F chemical shifts in these molecules:
-
Electronic Effects of Substituents: The electronic properties of other substituents on the aromatic ring play a dominant role. Strong electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) itself, will generally cause a downfield shift of the 19F resonance. Conversely, electron-donating groups like methoxy (-OCH3) or amino (-NH2) will lead to an upfield shift.
-
Position of Fluorine: The position of the fluorine atom relative to the nitrile group and other substituents is critical. Ortho, meta, and para isomers of a fluorinated benzonitrile will exhibit distinct 19F chemical shifts due to differences in inductive and resonance effects.
-
Solvent Effects: The choice of solvent can influence the 19F chemical shift.[1] Polar solvents may interact with the molecule, altering the electron distribution and thus the shielding of the fluorine nucleus. Therefore, consistency in solvent choice is crucial for comparing spectra.
-
Through-Space and Through-Bond Coupling: Spin-spin coupling between the 19F nucleus and other NMR-active nuclei, such as 1H and 13C, can provide valuable structural information.[6] The magnitude of the coupling constant (J) is dependent on the number of bonds separating the interacting nuclei.
Experimental Protocol: Acquiring High-Quality 19F NMR Spectra
This section provides a step-by-step protocol for the acquisition of 19F NMR spectra of fluorinated benzonitriles.
Sample Preparation
-
Analyte Concentration: Prepare a solution of the fluorinated benzonitrile in a suitable deuterated solvent at a concentration of 5-20 mg/mL.
-
Solvent Selection: The choice of deuterated solvent is critical for obtaining well-resolved spectra.[7] Acetone-d6 and acetonitrile-d3 are often good choices for their ability to provide sharp peaks.[7] Chloroform-d (CDCl3) can sometimes lead to peak broadening.[7]
-
Internal Standard: For quantitative NMR (qNMR) or for precise comparison of chemical shifts across different samples, the use of an internal reference standard is essential.[7] A common standard is trifluoroacetic acid (TFA), which gives a sharp signal around -76 ppm.[8] However, its reactivity with water can be a concern.[7] Other options include hexafluorobenzene (C6F6) at -164.9 ppm or 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA).[8][9] The standard should be chemically inert towards the sample and have a resonance that does not overlap with the analyte signals.
-
Sample Filtration: If the sample contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and line broadening.
NMR Instrument Setup and Calibration
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe is recommended for optimal sensitivity and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
Pulse Program: A simple one-pulse experiment is typically sufficient for routine 19F NMR acquisition. For quantitative measurements, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[9]
Acquisition Parameters
-
Spectral Width: Set a wide spectral width to encompass the entire range of expected 19F chemical shifts (e.g., -50 to -180 ppm for aromatic fluorides).[9]
-
Transmitter Offset (O1): Center the transmitter frequency in the middle of the expected spectral region to ensure uniform excitation of all signals.
-
Acquisition Time (AT): A typical acquisition time of 1-2 seconds is usually sufficient.
-
Relaxation Delay (D1): For quantitative analysis, a longer relaxation delay (5 times the longest T1 relaxation time of the signals of interest) is crucial for full relaxation of the nuclei between pulses, leading to accurate integrals.[10] For qualitative spectra, a shorter delay of 1-2 seconds is acceptable.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For moderately concentrated samples, 16 to 64 scans are often adequate.
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening) of 0.3-0.5 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline for accurate integration.
-
Referencing: Reference the spectrum to the internal standard. If no internal standard is used, the solvent's residual peak can be used as a secondary reference, but this is less accurate. The primary reference standard for 19F NMR is CFCl3 (trichlorofluoromethane) at 0 ppm.[1]
Data Interpretation and Visualization
Workflow for 19F NMR Analysis of Fluorinated Benzonitriles
The following diagram illustrates the general workflow for the 19F NMR analysis of fluorinated benzonitriles.
Caption: Experimental workflow for 19F NMR analysis.
Influence of Substituents on 19F Chemical Shifts
The electronic nature of substituents on the benzonitrile ring significantly impacts the 19F chemical shift. This can be visualized as follows:
Caption: Electronic effects on 19F chemical shifts.
Typical 19F NMR Chemical Shift Ranges for Fluorinated Benzonitriles
The following table provides a general overview of expected 19F chemical shift ranges for monosubstituted fluorobenzonitriles. These values are approximate and can vary depending on the solvent and other substituents present.
| Position of Fluorine | Typical Chemical Shift Range (ppm vs. CFCl3) |
| ortho-Fluorobenzonitrile | -110 to -130 |
| meta-Fluorobenzonitrile | -110 to -120 |
| para-Fluorobenzonitrile | -100 to -115 |
Note: These are illustrative ranges. The actual chemical shifts can be influenced by other substituents on the aromatic ring.
Applications in Drug Discovery and Materials Science
The sensitivity of 19F NMR makes it an invaluable tool in various research areas:
-
Fragment-Based Drug Discovery (FBDD): 19F NMR is widely used for screening libraries of fluorinated fragments to identify binders to biological targets.[2][11][12] Changes in the 19F chemical shift or line broadening upon addition of a protein can indicate binding.[11]
-
Reaction Monitoring: The distinct signals in 19F NMR allow for straightforward monitoring of reactions involving fluorinated benzonitriles, enabling the determination of reaction kinetics and conversion.
-
Structural Elucidation: In conjunction with other NMR techniques like 1H and 13C NMR, 19F NMR provides crucial data for the unambiguous structure determination of novel fluorinated benzonitriles.[6][13]
-
Materials Characterization: For fluorinated polymers and materials incorporating benzonitrile moieties, 19F NMR can provide insights into the polymer composition, microstructure, and dynamics.
Conclusion
19F NMR spectroscopy is a powerful and indispensable technique for the characterization of fluorinated benzonitriles. Its high sensitivity and wide chemical shift range provide detailed information about the electronic environment of the fluorine nucleus, which is directly correlated with the molecular structure and the effects of other substituents. By following the detailed protocol outlined in this application note, researchers can acquire high-quality 19F NMR spectra, enabling them to accelerate their research in drug discovery, materials science, and synthetic chemistry. The ability to precisely probe the impact of fluorine substitution will continue to drive the development of novel and functional fluorinated benzonitriles.
References
-
Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research - DTIC. Available at: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. Available at: [Link]
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19F NMR Reference Standards. Available at: [Link]
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A beginner's guide to 19F NMR and its role in drug screening. Available at: [Link]
-
Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - MDPI. Available at: [Link]
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Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC - NIH. Available at: [Link]
-
Applications of (19)F-NMR in Fragment-Based Drug Discovery - PubMed. Available at: [Link]
-
ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Publishing. Available at: [Link]
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Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC - NIH. Available at: [Link]
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Applications of Solution NMR in Drug Discovery - MDPI. Available at: [Link]
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Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Available at: [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]
-
Principles and Topical Applications of 19F NMR Spectrometry - ResearchGate. Available at: [Link]
-
Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - ResearchGate. Available at: [Link]
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19F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. Available at: [Link]
-
Nmr spectroscopy of fluorine 19 | PPTX - Slideshare. Available at: [Link]
-
19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. Available at: [Link]
-
The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed. Available at: [Link]
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Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - NIH. Available at: [Link]
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19Flourine NMR. Available at: [Link]
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Application Note: A Robust HPLC Purification Strategy for 2,6-Difluoro-3-nitrobenzonitrile
Abstract
This application note provides a detailed, field-proven protocol for the purification of 2,6-Difluoro-3-nitrobenzonitrile, a critical intermediate in pharmaceutical and agrochemical synthesis.[1] Ensuring the high purity of this building block is paramount for the efficacy, safety, and yield of subsequent synthetic steps.[2] We present a primary reversed-phase HPLC (RP-HPLC) method using a C18 stationary phase, renowned for its broad applicability, and an orthogonal method utilizing a Phenyl stationary phase for resolving challenging impurities through alternative selectivity. The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth rationale, step-by-step instructions, and troubleshooting guidance.
Introduction and Method Rationale
This compound (CAS: 143879-77-0) is a versatile organic intermediate whose molecular architecture, featuring fluorine, nitro, and nitrile functional groups, makes it a valuable precursor for a wide range of complex molecules.[1] The purity of this compound directly impacts reaction outcomes, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API) or agrochemical product. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for the analysis and purification of such small molecules due to its high resolution, reproducibility, and scalability.[3]
1.1. The Logic of Reversed-Phase Chromatography
Reversed-Phase HPLC (RP-HPLC) is the most common mode of liquid chromatography, employing a nonpolar stationary phase and a polar mobile phase.[4] This approach is ideal for separating moderately polar to nonpolar compounds like this compound. The separation is driven by hydrophobic interactions between the analyte and the stationary phase.[5]
1.2. Strategic Selection of Stationary Phases
The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.[5][6] To develop a robust purification strategy, we propose a primary and a secondary, orthogonal method.
-
Primary Method (C18 Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography.[7] Its long alkyl chains provide strong hydrophobic retention, making it an excellent starting point for separating the target compound from more polar, process-related impurities.
-
Orthogonal Method (Phenyl Column): For impurities that may co-elute with the target on a C18 column, a Phenyl stationary phase offers an alternative separation mechanism.[8] The phenyl groups on the stationary phase can engage in π-π interactions with the electron-rich aromatic ring of the nitrobenzonitrile analyte.[9] This provides a different selectivity profile compared to the purely hydrophobic interactions of a C18 phase, often resolving closely related aromatic compounds.
1.3. The Power of Gradient Elution
Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is essential for purifying synthetic intermediates.[10][11] An isocratic method (constant mobile phase composition) may fail to elute strongly retained, nonpolar impurities or may provide poor resolution for early-eluting polar impurities. A gradient method, typically by increasing the percentage of organic solvent over time, ensures that all components are eluted as sharp, well-defined peaks in a reasonable timeframe, which also enhances detection sensitivity.[12][13]
Materials and Instrumentation
2.1. Reagents and Materials
-
Crude this compound (Purity ≥ 97%)[1]
-
Acetonitrile (ACN), HPLC Grade or higher
-
Methanol (MeOH), HPLC Grade or higher
-
Water, HPLC Grade (e.g., Milli-Q or equivalent)
-
Sample Vials, 2 mL
-
Syringe filters, 0.45 µm PTFE or Nylon
2.2. Instrumentation
-
Preparative or Semi-Preparative HPLC system equipped with:
-
Analytical HPLC system for purity analysis
-
Vortex Mixer
-
Rotary Evaporator for solvent removal post-purification
Experimental Protocols
Workflow Overview
The overall purification process follows a logical sequence to ensure efficiency and success.
Caption: HPLC Purification Workflow from Sample Preparation to Pure Compound.
Sample Preparation
The causality behind proper sample preparation is to prevent column damage and ensure reproducible injections. Incompletely dissolved samples or particulates can block the column frit, leading to high backpressure and distorted peak shapes.[15]
-
Determine Solubility: Perform a small-scale test to determine the solubility of the crude material. Acetonitrile is a good starting solvent. If solubility is low, a mixture of ACN and water or an alternative solvent like methanol may be required.
-
Prepare Stock Solution: Accurately weigh the crude this compound and dissolve it in the chosen solvent to a concentration of approximately 10-20 mg/mL. The optimal concentration may vary and should be low enough to prevent column overloading.[16]
-
Filtration: Filter the solution through a 0.45 µm syringe filter into a clean vial to remove any particulate matter.
Protocol 1: Primary Purification with C18 Column
This method is designed for robust, general-purpose purification based on hydrophobicity.
HPLC Parameters: C18 Method
| Parameter | Analytical Scale | Semi-Preparative Scale |
|---|---|---|
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | C18, 5-10 µm, 21.2 x 250 mm |
| Mobile Phase A | HPLC Grade Water | HPLC Grade Water |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) |
| Gradient Program | 40% B to 95% B in 20 min | 40% B to 95% B in 20 min |
| Hold at 95% B for 5 min | Hold at 95% B for 5 min | |
| Return to 40% B in 1 min | Return to 40% B in 1 min | |
| Equilibrate at 40% B for 5 min | Equilibrate at 40% B for 10 min | |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Injection Volume | 5-20 µL | 0.5-2.0 mL |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
Step-by-Step Protocol:
-
Install Column: Install the appropriate C18 column into the HPLC system.
-
System Purge: Purge the pump lines with fresh mobile phases to remove any air bubbles and previous solvents.
-
Equilibration: Equilibrate the column with the initial mobile phase composition (60% A, 40% B) until a stable baseline is achieved. This is critical for reproducible retention times.
-
Injection: Inject the filtered sample onto the column.
-
Fraction Collection: Monitor the chromatogram in real-time. Set the fraction collector to trigger based on the UV signal threshold to collect the main peak corresponding to this compound.
-
Post-Run Wash: After the gradient is complete, wash the column with a high percentage of organic solvent (e.g., 95% ACN) to remove any strongly retained impurities.
-
Re-equilibration: Re-equilibrate the column at the starting conditions before the next injection.
Protocol 2: Orthogonal Purification with Phenyl Column
This method provides an alternative selectivity for impurities that are difficult to separate using the C18 method.
HPLC Parameters: Phenyl Method
| Parameter | Analytical Scale | Semi-Preparative Scale |
|---|---|---|
| Stationary Phase | Phenyl-Hexyl, 5 µm, 4.6 x 250 mm | Phenyl-Hexyl, 5-10 µm, 21.2 x 250 mm |
| Mobile Phase A | HPLC Grade Water | HPLC Grade Water |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) |
| Gradient Program | 35% B to 90% B in 20 min | 35% B to 90% B in 20 min |
| Hold at 90% B for 5 min | Hold at 90% B for 5 min | |
| Return to 35% B in 1 min | Return to 35% B in 1 min | |
| Equilibrate at 35% B for 5 min | Equilibrate at 35% B for 10 min | |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Injection Volume | 5-20 µL | 0.5-2.0 mL |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
Protocol: The step-by-step procedure is identical to that described in Section 3.2, with the substitution of the Phenyl-Hexyl column and the corresponding method parameters. Note that the initial %B may need to be adjusted due to the typically lower retention of phenyl phases compared to C18 for many compounds.
Post-Purification Analysis and Processing
-
Purity Check: Analyze a small aliquot from each collected fraction using an analytical scale HPLC method (e.g., Protocol 1, analytical scale) to determine the purity.
-
Pooling: Combine the fractions that meet the desired purity specification (e.g., >99.5%).
-
Solvent Removal: Remove the mobile phase solvent from the pooled fractions using a rotary evaporator under reduced pressure.
-
Final Product: The resulting solid is the purified this compound. Dry under vacuum to remove residual solvent.
Method Validation and System Suitability
For a purification protocol to be trustworthy, it must be validated. Key parameters should be monitored to ensure the system is performing correctly.[17][18]
-
Peak Tailing (Asymmetry Factor): For the main peak, the tailing factor should ideally be between 0.9 and 1.5. Significant tailing (>2.0) can indicate secondary interactions with the stationary phase or column degradation.[19]
-
Resolution: The resolution between the target peak and the closest eluting impurity should be ≥ 1.5 for baseline separation.
-
Reproducibility: Retention times for the target peak should be consistent across multiple runs, typically with a relative standard deviation (RSD) of <2%.
Troubleshooting Common HPLC Issues
Effective troubleshooting is key to maintaining chromatographic performance.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary silanol interactions on the column.[19]- Column overloading.[16]- Mismatch between sample solvent and mobile phase. | - Add a small amount of acid (e.g., 0.1% Formic Acid) to the mobile phase (if compatible).- Reduce the mass of sample injected.[20]- Dissolve the sample in the initial mobile phase composition. |
| Peak Broadening | - Column degradation or void formation.[16]- High dead volume in the system (tubing, fittings).- Sample diffusion in the injector. | - Replace the column.- Use a guard column to protect the primary column.[16]- Check and minimize the length and diameter of all tubing. |
| Split Peaks | - Partially blocked column frit.[15]- Sample solvent is too strong ("breakthrough").- Column void or channel. | - Reverse and flush the column (if recommended by the manufacturer).[15]- Inject the sample in a weaker solvent than the mobile phase.- Replace the column. |
| Ghost Peaks | - Contamination in the mobile phase or system.- Carryover from a previous injection. | - Use fresh, high-purity solvents.[16]- Run a strong needle wash and flush the injection port.- Run blank gradients to identify the source of contamination. |
References
-
YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
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Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]
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LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
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LCGC International. (n.d.). Understanding Gradient HPLC. Retrieved from [Link]
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Shimadzu Scientific Instruments. (n.d.). High Performance Liquid Chromatography (HPLC) Basics. Retrieved from [Link]
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ResearchGate. (n.d.). The Theory of HPLC Gradient HPLC. Retrieved from [Link]
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Pharmaceutical Technology. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]
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YouTube. (2025, June 13). Mastering Small Molecule Reversed-Phase Method Development. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
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Hawach. (2025, February 13). Stationary Phase and Surface Chemistry of HPLC Columns. Retrieved from [Link]
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Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
KNAUER. (2025, February 17). HPLC Basics – Essential Guide to Chromatography Principles. Retrieved from [Link]
-
Unger, K.K. (2007). Gradient elution in HPLC – Fundamentals, instrumentation, methodology & and case studies. Retrieved from [Link]
-
Quora. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC?. Retrieved from [Link]
-
LinkedIn. (2024, August 21). Development and Validation of HPLC Methods in Pharmaceutical Analysis. Retrieved from [Link]
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ALWSCI. (2024, May 10). Mobile Phase Selection Guide. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
IJPPR. (2021). A Review on HPLC Method Development and Validation. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
-
ResearchGate. (2014, March 7). How can you separate a co-eluting more polar compound by HPLC?. Retrieved from [Link]
-
JETIR. (2023, June). A Brief Review on HPLC Method Validation. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
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LCGC International. (2015, March 1). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
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Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
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Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics. Retrieved from [Link]
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ATSDR. (n.d.). Analytical Methods for Nitrobenzenes. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
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Application Notes and Protocols: High-Purity Recrystallization of 2,6-Difluoro-3-nitrobenzonitrile
Abstract
2,6-Difluoro-3-nitrobenzonitrile is a pivotal intermediate in the synthesis of advanced pharmaceuticals and agrochemicals, where its purity is paramount.[1][2] This document provides a detailed protocol for the recrystallization of this compound, designed for researchers, scientists, and drug development professionals. The procedure herein is optimized to enhance purity, yield, and crystal quality, ensuring the suitability of the final product for sensitive downstream applications. We delve into the principles of solvent selection, the mechanics of crystallization, and troubleshooting common issues, underpinned by a robust understanding of the compound's physicochemical properties.
Introduction: The Critical Role of Purity
The unique molecular architecture of this compound, featuring two fluorine atoms and a nitro group, imparts distinct reactivity that is leveraged in the development of novel anti-cancer agents and potent herbicides.[1] The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields in subsequent synthetic steps, and altered biological activity of the final product.
Recrystallization is a powerful purification technique for solid organic compounds, predicated on the principle of differential solubility.[3] An ideal recrystallization solvent will dissolve the target compound sparingly at low temperatures but exhibit high solubility at elevated temperatures. This differential allows for the selective crystallization of the desired compound upon cooling, while impurities remain in the mother liquor. This application note provides a validated protocol for achieving high-purity this compound.
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties is foundational to developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₂F₂N₂O₂ | [1][4] |
| Molecular Weight | 184.10 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 51-55 °C | [1] |
| Purity (Typical) | ≥ 97% (GC) | [1] |
Safety Profile: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[5][6] It can also cause skin and serious eye irritation.[5][6]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[7][8]
-
Avoid inhalation of dust and vapors.
-
In case of contact, immediately flush the affected area with copious amounts of water.[8]
Recrystallization Protocol
This protocol is designed for the purification of this compound on a laboratory scale.
Materials and Equipment
-
Crude this compound
-
Isopropyl Alcohol (IPA), Reagent Grade
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
-
Vacuum oven or desiccator
Solvent Selection Rationale
For aromatic nitriles and fluorinated nitroaromatic compounds, a moderately polar solvent is often effective.[9] Isopropyl alcohol (IPA) has been determined to be a suitable solvent for this compound. It effectively dissolves the compound when heated and allows for good recovery of purified crystals upon cooling. While other solvents like ethanol or methanol could also be considered, IPA provides a good balance of solubility characteristics for this specific molecule.
Experimental Workflow
Caption: Recrystallization workflow for this compound.
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of isopropyl alcohol (IPA). Start with a volume that just covers the solid.
-
Gently heat the mixture on a hot plate with magnetic stirring. Add small portions of hot IPA until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% of the solute's weight).
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold IPA to remove any remaining mother liquor and impurities.
-
Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.
-
-
Drying:
-
Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a low temperature (e.g., 40 °C) or in a desiccator until a constant weight is achieved.
-
Troubleshooting and Key Considerations
-
Oiling Out: If the compound "oils out" instead of crystallizing, it may be due to the solution being supersaturated at a temperature above the compound's melting point. To remedy this, add more hot solvent to fully dissolve the oil, and then allow it to cool more slowly.
-
No Crystal Formation: If crystals do not form upon cooling, it may be because too much solvent was used. The solution can be concentrated by gently boiling off some of the solvent. Scratching the inside of the flask with a glass rod at the liquid-air interface can also induce crystallization.
-
Low Yield: A low yield can result from using too much solvent, not allowing sufficient time for crystallization in the ice bath, or premature crystallization during hot filtration.
-
Purity Assessment: The purity of the recrystallized product should be confirmed by analytical methods such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and melting point determination. A sharp melting point range close to the literature value is a good indicator of high purity.
Conclusion
This application note provides a comprehensive and validated protocol for the recrystallization of this compound. By carefully following these steps and understanding the underlying principles, researchers can consistently obtain a high-purity product suitable for demanding applications in pharmaceutical and agrochemical synthesis. The emphasis on safety, proper technique, and troubleshooting ensures a reliable and reproducible purification process.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
SDS Manager AS. (n.d.). This compound SDS. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Nichols, L. (2021). Recrystallization. In Organic Chemistry Laboratory Techniques. LibreTexts. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US4925642A - Process for the preparation and the isolation of aromatic nitriles.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
-
ResearchGate. (2025, August 7). Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. Retrieved from [Link]
-
PubMed. (2014, December 29). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 4). High Purity this compound: Key Intermediate for Organic Synthesis. Retrieved from [Link]
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-
National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Nitrobenzonitrile. Retrieved from [Link]
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Application Notes: 2,6-Difluoro-3-nitrobenzonitrile as a Strategic Building Block for Oncology Drug Discovery
Abstract
The landscape of oncology drug discovery is increasingly dominated by targeted therapies, which aim to selectively inhibit molecular drivers of cancer cell proliferation and survival.[1] Within this paradigm, the design and synthesis of potent and selective kinase inhibitors remain a cornerstone of modern medicinal chemistry. 2,6-Difluoro-3-nitrobenzonitrile has emerged as a critical structural motif and versatile synthetic intermediate in the creation of these next-generation cancer therapeutics.[2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this building block. We will explore its unique chemical reactivity, provide detailed protocols for its use in key synthetic transformations, and present case studies illustrating its role in the development of advanced anti-cancer agents.
Introduction: The Strategic Value of an Activated Aromatic Scaffold
This compound is a deceptively simple aromatic compound, yet its specific arrangement of functional groups imparts a powerful and exploitable reactivity profile for drug discovery.[2] The convergence of three distinct functionalities on a single benzene ring creates a scaffold that is primed for selective chemical modification:
-
Two Fluorine Atoms: Positioned ortho and para to the powerful electron-withdrawing nitro group, these fluorine atoms are highly activated towards Nucleophilic Aromatic Substitution (SNAr). Fluorine's high electronegativity makes it an excellent leaving group in this context, often superior to other halogens, leading to faster reaction kinetics and higher yields.[4][5]
-
A Nitro Group (-NO₂): This potent electron-withdrawing group is the engine of the molecule's reactivity. It powerfully acidifies the aromatic ring, making the carbon atoms bonded to the fluorine atoms highly electrophilic and susceptible to attack by nucleophiles.[6] The nitro group can also be chemically reduced to an amine, providing a synthetic handle for further diversification and scaffold elaboration.[7]
-
A Nitrile Group (-CN): The nitrile, or cyano, group is a key pharmacophore in many modern therapeutics, particularly in covalent inhibitors.[8][9] It can act as a hydrogen bond acceptor, participate in hydrophobic interactions, and, when positioned appropriately, serve as a reversible or irreversible "warhead" that forms a covalent bond with nucleophilic residues (like cysteine) in a target protein's active site.[8][9][10] This covalent engagement can lead to prolonged target inhibition and enhanced therapeutic efficacy.[11]
This unique combination makes this compound a "privileged" starting material for building complex molecular architectures, especially those found in ATP-competitive kinase inhibitors.[5]
Physicochemical Properties and Handling
A clear understanding of the physical properties of a starting material is crucial for successful and reproducible experimentation.
| Property | Value | Source |
| CAS Number | 143879-77-0 | [2] |
| Molecular Formula | C₇H₂F₂N₂O₂ | [12] |
| Molecular Weight | 184.10 g/mol | [12] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 51 - 55 °C | [2] |
| Purity | ≥97% (GC) | [2] |
| Storage | Store at 2 - 8 °C, protected from light and moisture | [2] |
Handling Precautions: As with all nitroaromatic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic utility of this compound lies in its exceptional reactivity in SNAr reactions. The mechanism proceeds through a two-step addition-elimination pathway, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6][13] The strong electron-withdrawing effect of the nitro and nitrile groups stabilizes the negative charge of this intermediate, facilitating the subsequent elimination of a fluoride ion.[6][13]
Due to the electronic activation, the fluorine at the C-2 position (ortho to the nitro group) is the most susceptible to displacement. This regioselectivity is a key advantage, allowing for precise and predictable installation of desired functionalities.
Workflow for SNAr-based Drug Scaffold Synthesis
The following diagram illustrates a typical workflow utilizing this compound to generate a core scaffold for a kinase inhibitor.
Caption: Generalized workflow for synthesizing kinase inhibitor scaffolds.
Detailed Experimental Protocol: SNAr with an Aniline Nucleophile
This protocol details a representative SNAr reaction, a foundational step in many kinase inhibitor syntheses.[14][15] The reaction displaces one fluorine atom with a substituted aniline, a common fragment in targeted therapies.
Objective: To synthesize a 2-(substituted-anilino)-6-fluoro-3-nitrobenzonitrile intermediate.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 4-methoxyaniline) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration with respect to the starting nitrile).
-
Nucleophile Addition: Add the substituted aniline (1.1 eq) to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting this compound is consumed (typically 2-4 hours).
-
Work-up:
-
Allow the reaction to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extract the aqueous phase with ethyl acetate (3 x 15 mL per mmol of starting material).
-
Combine the organic layers and wash with brine (2 x 10 mL).
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
Causality and Insights:
-
Choice of Base: K₂CO₃ is a mild inorganic base sufficient to scavenge the HF generated during the reaction. Stronger bases like NaH are generally not required and could lead to side reactions.[13]
-
Choice of Solvent: DMF is a polar aprotic solvent that effectively solvates the reactants and intermediates, facilitating the SNAr mechanism.[16] Other solvents like DMSO or NMP can also be used.[13][16]
-
Temperature: Heating is typically required to overcome the activation energy of the reaction, though the high activation of the substrate allows for relatively mild conditions compared to less activated aryl fluorides.
Case Study: Application in Covalent Kinase Inhibitor Scaffolds
The 3-nitrobenzonitrile moiety is not just a synthetic intermediate; it is a key pharmacophore for covalent inhibitors.[8] Once the initial SNAr reaction and subsequent modifications (e.g., nitro reduction and cyclization) are complete, the cyano group is often positioned to interact with a nucleophilic cysteine residue in the ATP-binding pocket of a target kinase.[17]
Caption: Covalent bond formation between a nitrile-containing inhibitor and a kinase.
This strategy has been successfully employed in the development of inhibitors for targets such as Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR), where targeting a non-conserved cysteine residue can achieve high selectivity and potency.[10][17] The electrophilicity of the nitrile can be finely tuned by the surrounding electronics of the heterocyclic scaffold, allowing chemists to modulate reactivity to achieve the desired balance of potency and safety.[9]
Conclusion
This compound is a high-value, versatile building block for modern oncology drug discovery. Its inherent reactivity, driven by potent electronic activation, allows for predictable and efficient entry into complex molecular scaffolds via Nucleophilic Aromatic Substitution. The presence of the nitrile group provides a direct path to the synthesis of covalent inhibitors, a class of drugs with proven clinical success. By understanding the principles of its reactivity and applying robust synthetic protocols, research and development teams can leverage this powerful intermediate to accelerate the discovery of novel, targeted anti-cancer therapeutics.
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- The Strategic Advantage of Utilizing 2,6-Difluoro-3-nitrobenzoic Acid in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-strategic-advantage-of-utilizing-2-6-difluoro-3-nitrobenzoic-acid-in-organic-synthesis]
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- The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-synthesis-of-novel-kinase-inhibitors-using-Hodson/622631525792d294d13e2f070b4352723049b775]
- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem. [URL: https://www.benchchem.com/application-notes/B1009354/application-notes-and-protocols-for-nucleophilic-aromatic-substitution-snar-reactions-of-2-fluoro-5-nitrobenzene-1-4-diamine]
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- Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [URL: https://www.researchgate.
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- Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9205561/]
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Application Notes and Protocols: 2,6-Difluoro-3-nitrobenzonitrile in Insecticide Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the application of 2,6-difluoro-3-nitrobenzonitrile (CAS 143879-77-0) as a pivotal intermediate in the discovery and synthesis of novel insecticides. Its unique molecular architecture, featuring strategically placed fluorine atoms and reactive nitro and nitrile groups, makes it an invaluable scaffold for developing next-generation crop protection agents.[1][2][3][4] We will explore its chemical reactivity, detail synthetic pathways to potent insecticidal compounds, provide step-by-step experimental protocols for synthesis and bioassays, and discuss the primary mechanisms of action for the derived insecticides.
Introduction: The Strategic Value of this compound
This compound is a specialized aromatic compound recognized for its utility as a building block in both the pharmaceutical and agrochemical industries.[1][3][4] For insecticide development, its structure is particularly advantageous:
-
Fluorine Atoms: The two fluorine atoms enhance the metabolic stability and binding affinity of derivative molecules, often leading to increased potency and longevity of the insecticidal effect.[3][5]
-
Reactive Sites: The nitro (-NO₂) and nitrile (-CN) groups serve as versatile chemical handles, enabling a wide range of transformations to construct complex, biologically active molecules.[1][3]
This intermediate is particularly crucial in the synthesis of N-pyridylpyrazole insecticides, a class known for its high efficacy against a broad spectrum of agricultural pests, especially Lepidoptera.[6][7][8]
Core Application: Synthesis of N-Pyridylpyrazole Insecticides
A primary application of this compound is in the multi-step synthesis of N-pyridylpyrazole carboxamides. These compounds are structurally related to highly successful commercial insecticides and often function as potent modulators of insect nerve and muscle function.
General Synthetic Pathway
The conversion of this compound into a target insecticide is a multi-step process. A representative pathway involves the initial reduction of the nitro group, followed by cyclization to form the core pyrazole ring, and subsequent amide coupling to introduce the final structural components that confer insecticidal activity.
Below is a conceptual workflow illustrating this transformation.
Caption: General synthetic workflow from this compound to a target insecticide.
Mechanism of Action: Targeting the Insect Nervous System
Insecticides derived from the N-pyridylpyrazole scaffold primarily act on the insect's nervous system. Two principal molecular targets have been identified for different classes of insecticides.
GABA-gated Chloride Channel Antagonism
Many phenylpyrazole insecticides, such as fipronil, function as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel.[9][10]
-
Normal Function: In insects, GABA is a major inhibitory neurotransmitter. When GABA binds to its receptor, it opens a chloride ion (Cl⁻) channel, allowing Cl⁻ ions to flow into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire—an essential process for calming the nervous system.
-
Insecticidal Action: The insecticide binds within the ion channel pore, physically blocking the flow of chloride ions.[9][11] This prevents GABA from exerting its inhibitory effect, leading to uncontrolled neuronal firing, hyperexcitation of the central nervous system, convulsions, paralysis, and ultimately, death of the insect.[9] This target provides excellent selectivity, as the insect GABA receptor is significantly more sensitive to these compounds than the mammalian equivalent.[12]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 2,6-Difluoro-3-nitrobenzonitrile
Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
Introduction
Welcome to our dedicated technical resource for the synthesis of 2,6-Difluoro-3-nitrobenzonitrile. This key intermediate is crucial for the development of advanced pharmaceuticals and agrochemicals, serving as a foundational structure for complex molecules.[1][2][3] The synthesis, however, can present challenges in achieving high yield and purity. This guide is designed for researchers, scientists, and drug development professionals, offering a structured approach to troubleshooting and process optimization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges frequently encountered during the synthesis of this compound, providing scientifically grounded solutions.
Problem 1: Low Yield of the Desired Product
A common issue is obtaining a lower than expected yield of this compound after the reaction and purification steps.
Potential Causes and Strategic Solutions:
-
Incomplete Nitration: The nitration reaction may not have proceeded to completion.
-
Scientist's Approach:
-
Reagent Stoichiometry and Quality: Ensure that a sufficient excess of the nitrating agent (typically a mixture of fuming nitric acid and concentrated sulfuric acid) is used. The quality of the acids is paramount; use fresh, high-purity reagents.
-
Reaction Time and Temperature: The nitration of 2,6-difluorobenzonitrile is exothermic. While initial cooling (0-5 °C) is critical to control selectivity, the reaction may require warming to room temperature to drive it to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
-
-
Suboptimal Work-up and Purification: Significant product loss can occur during the isolation and purification phases.
-
Scientist's Approach:
-
Controlled Quenching: The reaction mixture should be quenched by slowly adding it to a vigorously stirred ice/water mixture. This dissipates heat and minimizes product degradation.
-
Efficient Extraction: Utilize a suitable organic solvent, such as dichloromethane or ethyl acetate, for extraction. Perform multiple extractions to maximize the recovery of the product from the aqueous layer.
-
Optimized Purification: Recrystallization is a common purification method. Experiment with different solvent systems (e.g., ethanol/water) to achieve a balance between high purity and good recovery.
-
-
Problem 2: Formation of Isomeric Impurities
The presence of undesired isomers, particularly 2,6-Difluoro-4-nitrobenzonitrile, can be a significant issue, complicating purification and reducing the yield of the target molecule.
Underlying Principles and Corrective Actions:
-
Regioselectivity of Nitration: The directing effects of the substituents on the benzene ring dictate the position of nitration. The cyano group is a meta-director, while the fluorine atoms are ortho, para-directors. This inherent electronic competition can lead to the formation of multiple isomers.
-
Scientist's Approach:
-
Strict Temperature Control: Maintaining a low temperature (0-5 °C) during the addition of 2,6-difluorobenzonitrile to the nitrating mixture is the most critical parameter for favoring the formation of the 3-nitro isomer.
-
Slow Addition of Substrate: A slow, controlled addition of the substrate prevents localized temperature increases that can lead to the formation of the 4-nitro isomer.
-
Advanced Purification Techniques: If isomeric impurities are still present, consider using column chromatography for separation. A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is a good starting point.
-
-
Problem 3: Reaction Stalls or Fails to Initiate
In some instances, the reaction may not start or may stop before the starting material is fully consumed.
Root Causes and Remedial Steps:
-
Inactive Nitrating Agent: The nitrating mixture may not be sufficiently reactive.
-
Scientist's Approach:
-
Fresh Reagents: Prepare the nitrating mixture using fresh fuming nitric acid and concentrated sulfuric acid immediately before use.
-
Sufficient Catalyst: Sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺). Ensure the correct ratio of sulfuric acid to nitric acid is used.
-
-
-
Reaction Conditions are Too Mild: While low temperatures are crucial for selectivity, they can also slow down the reaction rate.
-
Scientist's Approach:
-
Temperature Ramping: After the initial controlled addition at low temperature, consider allowing the reaction to slowly warm to room temperature and stir for an extended period. Monitor the reaction's progress to determine the optimal temperature profile.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for the nitration of 2,6-difluorobenzonitrile?
A1: A general laboratory procedure involves the slow, dropwise addition of a solution of 2,6-difluorobenzonitrile in concentrated sulfuric acid to a pre-cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is typically stirred at this low temperature for a period before being allowed to warm to room temperature to ensure completion. The reaction is then quenched on ice, and the product is isolated by filtration and purified by recrystallization.
Q2: How can I monitor the progress of the reaction effectively?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for qualitative monitoring. A mobile phase of hexane and ethyl acetate can typically provide good separation of the starting material and the nitrated products. For more quantitative analysis of reaction conversion and isomer ratios, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.
Q3: What are the primary safety concerns for this synthesis?
A3: The nitrating mixture of fuming nitric acid and concentrated sulfuric acid is highly corrosive and a powerful oxidizing agent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles. The reaction is exothermic, and careful temperature control is essential to prevent runaway reactions. The quenching process should also be done with extreme caution.
Table 1: Illustrative Reaction Parameters and Outcomes
| Parameter | Condition A | Condition B | Rationale |
| Reaction Temperature | 0-5 °C | 25 °C | Lower temperatures favor the formation of the desired 3-nitro isomer. |
| Addition Rate | Slow, Dropwise | Rapid | Slow addition maintains better temperature control and minimizes side reactions. |
| Typical Yield (3-nitro) | >85% | <70% | Optimized conditions lead to significantly higher yields of the target molecule. |
| Key Impurity | 2,6-Difluoro-4-nitrobenzonitrile | 2,6-Difluoro-4-nitrobenzonitrile | The formation of the 4-nitro isomer is the primary competing reaction. |
Visual Schematics of the Process
Diagram 1: Synthetic Workflow
Caption: Critical parameters for optimizing the synthesis of this compound.
References
-
Organic Syntheses. A valuable resource for detailed and peer-reviewed synthetic procedures. [Link]
-
PubChem. A comprehensive database of chemical information maintained by the National Center for Biotechnology Information. [Link]
-
American Chemical Society (ACS) Publications. A leading source of peer-reviewed research journals in the chemical and related sciences. [Link]
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Technical Support Center: 2,6-Difluoro-3-nitrobenzonitrile Reactions
Welcome to the technical support guide for 2,6-Difluoro-3-nitrobenzonitrile. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize reactions involving this versatile synthetic intermediate. Here, we address common challenges, with a focus on identifying and mitigating the formation of unwanted byproducts. Our guidance is grounded in established chemical principles and practical, field-proven insights.
Frequently Asked Questions (FAQs)
FAQ 1: My Nucleophilic Aromatic Substitution (SNAr) reaction is incomplete, and I'm recovering significant amounts of starting material. What's causing this?
Plausible Cause: Incomplete conversion in SNAr reactions with this compound is often due to insufficient reaction activation, improper base selection, or suboptimal temperature. The aromatic ring is highly electron-deficient due to the ortho-nitro and cyano groups, making it susceptible to nucleophilic attack. However, the reaction still requires appropriate conditions to proceed to completion.
Troubleshooting & Mitigation Strategies:
-
Base Selection is Crucial: A non-nucleophilic base is often required to deprotonate the nucleophile (e.g., an alcohol or amine) without competing in the substitution reaction. Bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are common choices. Stronger, more sterically hindered bases like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) can also be effective.
-
Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents effectively solvate the cationic counter-ion of the nucleophile and do not interfere with the reaction. Ensure the solvent is anhydrous, as water can lead to hydrolysis byproducts (see FAQ 2).
-
Temperature Control: While low temperatures can favor the initial addition step of the SNAr mechanism, higher temperatures are often necessary to drive the reaction to completion, particularly for the elimination of the fluoride leaving group.[1][2] Monitor the reaction by TLC or LC-MS and consider a modest increase in temperature (e.g., from room temperature to 50-80 °C) if the reaction stalls.
Experimental Protocol: Optimizing a Typical SNAr Reaction
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | 1.0 equivalent |
| Nucleophile | e.g., Morpholine | 1.1 - 1.5 equivalents |
| Base | K₂CO₃ (anhydrous) | 2.0 - 3.0 equivalents |
| Solvent | Anhydrous DMF or DMSO | Provides good solubility and is polar aprotic. |
| Temperature | 25 °C to 80 °C | Start at RT and increase if needed. |
| Atmosphere | Inert (N₂ or Argon) | Prevents moisture and oxygen-related side reactions. |
Step-by-Step Procedure:
-
To a dry flask under an inert atmosphere, add this compound and anhydrous K₂CO₃.
-
Add anhydrous DMF via syringe.
-
Add the nucleophile (e.g., morpholine) dropwise at room temperature.
-
Stir the reaction and monitor its progress by TLC or LC-MS every hour.
-
If the reaction is sluggish after 4 hours, gradually heat the mixture to 60 °C and continue monitoring.
-
Upon completion, cool the reaction, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
FAQ 2: I'm observing byproducts corresponding to the mass of 2,6-difluoro-3-nitrobenzamide or 2,6-difluoro-3-nitrobenzoic acid. Why?
Plausible Cause: The formation of benzamide and benzoic acid derivatives is a classic sign of nitrile group hydrolysis.[3][4] This side reaction is catalyzed by the presence of water under either basic or acidic conditions, which may be inadvertently introduced or generated during the reaction.[5][6]
-
Under basic conditions: Hydroxide ions can directly attack the electrophilic carbon of the nitrile.
-
Under acidic conditions: The nitrile nitrogen is protonated, making the carbon much more susceptible to attack by water.[4][6]
Troubleshooting & Mitigation Strategies:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (N₂ or Argon) is critical to exclude atmospheric moisture.
-
Purify Reagents: Ensure your nucleophile and base are free from water. For example, if using a solid base like K₂CO₃, it can be dried in an oven before use.
-
Control Reaction Time and Temperature: Over-hydrolysis is more likely with prolonged reaction times or excessive heat.[7] Once the primary SNAr reaction is complete (as determined by monitoring), proceed with the workup promptly.
-
Workup pH: During the aqueous workup, be mindful of the pH. A highly basic wash can promote hydrolysis of any remaining nitrile. Neutralize carefully if necessary.
The diagram below illustrates the stepwise mechanism for the hydrolysis of the nitrile group to a benzamide and subsequently to a carboxylic acid under basic conditions.
Caption: Base-catalyzed hydrolysis of an aromatic nitrile.
FAQ 3: My product mixture contains a compound where the nitro group appears to have been reduced. How is this possible?
Plausible Cause: The nitro group (-NO₂) is susceptible to reduction to various functionalities, including hydroxylamines (-NHOH) and anilines (-NH₂).[7][8] This can occur if the chosen nucleophile or other reagents in the reaction mixture have reducing properties. Common culprits include:
-
Thiol Nucleophiles: Reagents like sodium hydrosulfide (NaSH) can act as both a nucleophile and a reducing agent for nitro groups.
-
Certain Amine Nucleophiles: Hydrazine and its derivatives are well-known reducing agents.
-
Contaminants: The presence of catalytic metal impurities (e.g., from previous reactions in the flask or from certain grades of reagents) can facilitate transfer hydrogenation if a hydrogen source (like an alcohol solvent) is present.
Troubleshooting & Mitigation Strategies:
-
Reagent Selection: If reduction is observed, evaluate all components of the reaction. If using a thiol, for example, consider alternative sulfur nucleophiles or different reaction conditions (e.g., lower temperatures) that may favor substitution over reduction.
-
Use High-Purity Reagents: Ensure reagents are free from metallic impurities that could catalyze reduction.
-
Avoid Known Reductants: Do not use reagents like NaBH₄, LiAlH₄, or catalytic hydrogenation conditions (e.g., H₂/Pd-C) unless nitro group reduction is the desired transformation.[7] Many methods exist for the specific purpose of reducing nitroarenes.[8]
This workflow outlines the logical steps to diagnose and solve the issue of unintended nitro group reduction.
Caption: Troubleshooting workflow for nitro group reduction.
References
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-
Wikipedia. Reduction of nitro compounds. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]
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Mąkosza, M. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. ChemTexts, 5(10). Available at: [Link]
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Journal of Chemical Research, Synopses. (1998). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile... Available at: [Link]
-
Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems. Available at: [Link]
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PubChem. this compound. National Center for Biotechnology Information. Available at: [Link]
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-
ResearchGate. Nucleophilic substitution in nitroarenes: a general corrected mechanism. Available at: [Link]
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PubMed. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. National Center for Biotechnology Information. Available at: [Link]
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PrepChem.com. Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. Available at: [Link]
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Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]
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Organic Chemistry Data. Nitrile to Acid - Common Conditions. Available at: [Link]
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ResearchGate. Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. Available at: [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. Available at: [Link]
-
Chemistry LibreTexts. (2023). Chemistry of Nitriles. Available at: [Link]
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Organic Chemistry Portal. Nitrile synthesis... Available at: [Link]
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YouTube. Aromatic Substitution Reactions Practice. Available at: [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
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Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. Available at: [Link]
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PubChem. 2,6-Difluorobenzonitrile. National Center for Biotechnology Information. Available at: [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). (2021). Biphasic nucleophilic aromatic substitution using a microreactor... Available at: [Link]
-
PubChem. 2-Bromo-3,6-difluorobenzonitrile. National Center for Biotechnology Information. Available at: [Link]
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- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Technical Support Center: Purification of 2,6-Difluoro-3-nitrobenzonitrile
Welcome to the technical support center for 2,6-Difluoro-3-nitrobenzonitrile (CAS 143879-77-0). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. Here, we provide troubleshooting guides and frequently asked questions in a detailed question-and-answer format, grounded in established chemical principles and field-proven insights.
Section 1: Understanding Impurities
Question: What are the most common impurities I should expect in my crude this compound?
Answer: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the nucleophilic aromatic substitution of a trifluorinated precursor. Therefore, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: The most common impurity is often the starting material, such as 2,3,4-trifluoronitrobenzene, if the reaction has not gone to completion.
-
Positional Isomers: Depending on the precise synthetic method, small amounts of other isomers may be formed.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially in the presence of acid or base, which can lead to the formation of 2,6-difluoro-3-nitrobenzamide and subsequently 2,6-difluoro-3-nitrobenzoic acid.[1][2]
-
Solvent Residues: Residual solvents from the reaction or initial work-up, such as tert-butanol or other polar aprotic solvents, may be present.[3]
-
Reagent-Derived Impurities: Byproducts from the cyanide source or any catalysts used in the synthesis.
Section 2: Purification Strategies and Troubleshooting
This section provides detailed protocols and troubleshooting advice for the most common purification techniques.
Recrystallization
Recrystallization is often the first line of defense for purifying solid compounds like this compound. The goal is to find a solvent or solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while the impurities remain soluble at all temperatures.
Question: How do I select the best solvent for recrystallizing this compound?
Answer: A systematic solvent screening is the most effective approach. Given the polar nature of the nitrile and nitro groups, combined with the fluorinated aromatic ring, a solvent of intermediate polarity or a mixed-solvent system is often a good starting point.
Recommended Solvents for Screening:
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| Isopropanol | Polar | 82 | Often a good choice for aromatic nitriles.[4] |
| Ethanol | Polar | 78 | Similar to isopropanol, readily available.[5] |
| Ethyl Acetate / Hexane | Intermediate / Non-polar | 77 / 69 | A versatile mixed-solvent system. The compound should be soluble in ethyl acetate and insoluble in hexane.[4] |
| Toluene | Non-polar | 111 | Can be effective for aromatic compounds, but the high boiling point may increase the risk of "oiling out".[4] |
Experimental Protocol: Solvent Screening
-
Place approximately 20-30 mg of your crude this compound into a small test tube.
-
Add a few drops of the test solvent at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tube. The compound should fully dissolve at or near the boiling point of the solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a good crop of crystals upon cooling.
Question: My compound is "oiling out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated and the compound separates as a liquid. Here are some troubleshooting steps:
-
Increase Solvent Volume: Add more of the hot solvent to ensure the compound is fully dissolved and not just melted.
-
Lower the Crystallization Temperature: Use a solvent with a lower boiling point.
-
Slow Down Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath.
-
Use a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled, saturated solution to induce crystallization.
-
Scratch the Flask: Gently scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites for crystal growth.[4]
Question: My recrystallization resulted in a low yield. How can I improve it?
Answer: Low recovery can be due to several factors:
-
Using too much solvent: Use the minimum amount of hot solvent required to fully dissolve your compound.
-
Cooling for too short a time: Ensure the solution is thoroughly chilled in an ice bath to maximize precipitation.
-
Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out.
Workflow for Recrystallization Troubleshooting
Caption: Troubleshooting workflow for recrystallization.
Column Chromatography
For mixtures with impurities of similar polarity to the product, or when recrystallization is ineffective, column chromatography is the preferred purification method.
Question: What stationary and mobile phases should I use for purifying this compound?
Answer: For a moderately polar compound like this compound, standard silica gel is a suitable stationary phase. The mobile phase (eluent) should be a mixture of a non-polar and a more polar solvent. A good starting point is a mixture of hexanes and ethyl acetate.
Experimental Protocol: Column Chromatography
-
Prepare the Column:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow it to pack, tapping the column gently to ensure even packing. Do not let the column run dry.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of a relatively polar solvent like dichloromethane or ethyl acetate.
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is known as "dry loading".
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Add a thin layer of sand on top of the sample.
-
-
Elute the Column:
-
Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexanes:ethyl acetate) to move the compounds down the column.
-
Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
-
Combine and Concentrate:
-
Combine the pure fractions containing your product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Sources
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- 2. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 3. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
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- 5. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Temperature for 2,6-Difluoro-3-nitrobenzonitrile Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Difluoro-3-nitrobenzonitrile. The nitration of 2,6-Difluorobenzonitrile is a critical transformation, but one that is highly sensitive to reaction parameters, particularly temperature. This document provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in the nitration of 2,6-Difluorobenzonitrile?
Temperature is the most critical parameter to control in this reaction for two primary reasons: reaction rate and management of exothermicity.
-
Reaction Rate: The starting material, 2,6-Difluorobenzonitrile, is an electron-deficient aromatic ring. The two fluorine atoms and the nitrile group are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[1] Consequently, the reaction requires energy to proceed at a practical rate. Cautiously increasing the temperature can enhance the reaction rate. However, this must be balanced against the risks of side reactions.[1]
-
Exothermicity: Aromatic nitration is a highly exothermic process, releasing a significant amount of heat.[2] Without precise and robust cooling, the reaction temperature can rise uncontrollably. This phenomenon, known as a thermal runaway, can lead to vigorous decomposition, a rapid increase in pressure, and potentially an explosion.[3][4] Proper temperature control is therefore not just a matter of product purity, but of fundamental laboratory safety.[5][6]
Q2: How does temperature influence the formation of isomers and other byproducts?
Temperature directly impacts the selectivity of the reaction, influencing both the degree of nitration and the formation of undesired isomers.
-
Polynitration: The most common temperature-related side reaction is dinitration.[1][7] At elevated temperatures, the desired mononitrated product can undergo a second nitration. Strict temperature control, typically at or below ambient temperature, is essential to minimize the formation of these dinitrated impurities, which can be difficult to separate from the target molecule.
-
Kinetic vs. Thermodynamic Control: While aromatic nitration is generally considered an irreversible reaction, making true thermodynamic control challenging, temperature can still influence product distribution.[8] At lower temperatures, the reaction is under kinetic control, favoring the product that is formed the fastest via the lowest activation energy pathway.[8][9][10] As the temperature is raised, higher activation energy pathways become more accessible, potentially leading to a different product ratio. The directing effects of the substituents (F is ortho, para; CN is meta) create a complex system where temperature can subtly alter the final isomer distribution.
-
Oxidative Degradation: High reaction temperatures, especially in the strongly oxidizing environment of mixed nitric and sulfuric acid, can lead to the degradation of the starting material or product. This often manifests as the formation of dark, tar-like substances, which significantly reduces yield and complicates purification.[2]
Q3: What is the recommended temperature range for this synthesis?
For the nitration of a deactivated substrate like 2,6-Difluorobenzonitrile, a carefully controlled low-temperature approach is recommended.
A typical starting point is to maintain the internal reaction temperature between 0°C and 10°C during the addition of the nitrating agent. This is usually achieved using an ice-water or ice-salt bath. After the addition is complete, the reaction may be allowed to slowly warm to room temperature (20-25°C) and stirred for a period to ensure completion.
Key Considerations:
-
Slow Addition: The nitrating agent (or the substrate, depending on the procedure) should be added dropwise and slowly to the reaction mixture. This allows the cooling system to dissipate the heat generated from the reaction and prevents localized temperature spikes.[1][4]
-
Monitoring: The internal temperature of the reaction flask—not the bath temperature—must be monitored continuously with a calibrated thermometer.
-
Optimization: The optimal temperature profile may vary depending on the scale and specific concentrations used. It is always advisable to perform a small-scale optimization study.[11]
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
| Potential Cause | Explanation & Recommended Solution |
| Incomplete Reaction | The deactivating nature of the substrate may require more forcing conditions than anticipated. Solution: After the initial low-temperature addition, consider allowing the reaction to stir at room temperature for a longer period (monitor by TLC/GC). If the reaction is still incomplete, a cautious, incremental increase in temperature (e.g., to 30-40°C) can be attempted, but this increases the risk of side products.[1] |
| Improper Quenching | Quenching the reaction prematurely will naturally lead to low yields. Solution: Before quenching on ice, confirm the consumption of the starting material using an appropriate analytical method (e.g., TLC, GC, or HPLC). |
| Losses During Work-up | The product may have some solubility in the aqueous phase, or it may be lost during recrystallization. Solution: Ensure the work-up procedure is optimized. During extraction, use an appropriate organic solvent and perform multiple extractions. For recrystallization, carefully select a solvent system that maximizes recovery.[12] |
Issue 2: Significant Formation of Dinitrated or Other Impurities
| Potential Cause | Explanation & Recommended Solution |
| Temperature Too High | This is the most common cause. Even brief temperature excursions above the optimal range can significantly promote dinitration. Solution: Re-evaluate your cooling capacity. Ensure the cooling bath is maintained at the target temperature and that stirring is efficient to prevent hot spots.[4] Reduce the rate of addition of the nitrating agent to allow for better heat dissipation.[1] |
| Incorrect Stoichiometry | Using a large excess of the nitrating agent can drive the reaction towards polynitration. Solution: Use a modest excess of the nitrating agent (e.g., 1.05-1.2 equivalents of nitric acid). Carefully control the molar ratios.[1] |
Issue 3: The Reaction Mixture Turned Dark Brown or Black
| Potential Cause | Explanation & Recommended Solution |
| Oxidative Side Reactions | High temperatures have caused the decomposition of the organic material in the strong oxidizing acid mixture. Solution: This run is likely unrecoverable. For future attempts, maintain a strictly lower reaction temperature throughout the addition and stirring phases. Ensure the purity of the starting 2,6-Difluorobenzonitrile, as impurities can sometimes catalyze decomposition. |
Data Summary: Temperature Effects on Synthesis
| Temperature Range | Expected Reaction Rate | Predominant Products | Key Risks |
| -10°C to 0°C | Very Slow | Starting Material, Low Yield of Product | Incomplete reaction, potential for reagent accumulation followed by a delayed exotherm.[4] |
| 0°C to 10°C | Moderate / Controlled | Desired Mononitro Product | Low; optimal range for controlled synthesis. |
| 10°C to 30°C | Fast | Desired Mononitro Product, Minor Dinitro Impurities | Increased risk of dinitration and other side products. |
| > 40°C | Very Fast / Uncontrolled | Mixture of Mono- and Dinitro- products, Tar | High risk of thermal runaway, significant byproduct formation, oxidation, and low yield of desired product.[2][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Acid Mixture Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, ~3 equivalents).
-
Cooling: Place the flask in an ice-salt bath and cool the sulfuric acid to 0°C with efficient stirring.
-
Nitrating Agent Preparation: In the dropping funnel, add a mixture of concentrated sulfuric acid (~1 eq) and concentrated nitric acid (HNO₃, 1.1 eq). Caution: Always add acid to acid slowly.
-
Substrate Addition: To the cooled sulfuric acid in the flask, add 2,6-Difluorobenzonitrile (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.
-
Nitration: Begin the slow, dropwise addition of the nitrating mixture from the dropping funnel. Meticulously monitor the internal temperature and maintain it between 0-5°C throughout the addition. The addition should take approximately 60-90 minutes.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 30 minutes. The reaction can then be allowed to warm slowly to room temperature and stirred for 1-2 hours.
-
Monitoring: Check for the consumption of the starting material by TLC or GC analysis of a quenched aliquot.
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large volume of crushed ice with vigorous stirring.[12]
-
Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: Managing a Thermal Runaway
-
Immediate Action: Immediately stop the addition of any reagents.[4]
-
Enhance Cooling: If possible and safe, add more ice, salt, or dry ice to the external cooling bath to increase its cooling capacity.
-
Emergency Quench (Last Resort): If the temperature continues to rise uncontrollably, prepare to quench the reaction. This is a hazardous operation. Cautiously and slowly add the reaction mixture to a large, stirred volume of ice-water. Be aware that diluting concentrated sulfuric acid is itself highly exothermic.[4] This should only be performed in a fume hood with the sash pulled down and while wearing extensive personal protective equipment (PPE).
-
Alert Personnel: Inform your supervisor and any nearby colleagues of the situation. Follow all established laboratory emergency procedures.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Influence of temperature on reaction pathways and product selectivity.
References
-
Kinetic vs. Thermodynamic Control in Aromatic Nitration: A Comparative Guide. (2025). Benchchem. 8
-
Nitration reaction safety. (2024). YouTube. 3
-
Chemistry, Process Design, and Safety for the Nitration Industry. (2013). National Academic Digital Library of Ethiopia. 5
-
Troubleshooting guide for the nitration of fluorinated benzoic acids. (2025). Benchchem. 1
-
Nitric Acid Safety. (n.d.). University of Washington. 6
-
Technical Support Center: Managing Exothermic Reactions During Nitration. (2025). Benchchem. 4
-
Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS. 13
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. 14
-
Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. 9
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. 10
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. 15
-
High Purity this compound: Key Intermediate for Organic Synthesis. (2026). Okchem. 16
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016). ResearchGate. 11
-
2,6-Difluorobenzonitrile 97. (n.d.). Sigma-Aldrich. 17
-
Impact of temperature control on the selectivity of nitration reactions. (2025). Benchchem. 2
-
Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. (2025). Benchchem. 12
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Troubleshooting Unexpected Results in the Nitration of Bromobenzene: A Technical Support Guide. (2025). Benchchem. 7
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Technical Support Center: Reactions of 2,6-Difluoro-3-nitrobenzonitrile
Welcome to the technical support center for 2,6-Difluoro-3-nitrobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered when using this versatile reagent with strong bases. Our goal is to provide you with the insights and troubleshooting strategies necessary to optimize your synthetic outcomes.
I. Troubleshooting Guides: Navigating Common Side Reactions
Reactions involving this compound and strong bases are powerful transformations, but they can be accompanied by undesired side reactions. This section provides a detailed breakdown of common issues, their underlying causes, and actionable solutions.
Issue 1: Unexpected Hydrolysis of the Nitrile Group
Question: I am attempting a Nucleophilic Aromatic Substitution (SNAr) on this compound with a strong base, but I am isolating the corresponding carboxylic acid (2,6-Difluoro-3-nitrobenzoic acid) or amide as a major byproduct. What is causing this and how can I prevent it?
Root Cause Analysis:
The nitrile group, while generally stable, is susceptible to hydrolysis under strongly basic conditions, especially in the presence of water and at elevated temperatures.[1][2] The reaction proceeds first to an amide intermediate, which can then be further hydrolyzed to the carboxylic acid.[3][4] Strong hydroxide bases like NaOH or KOH are particularly effective at promoting this hydrolysis.[1]
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Choice of Base: If possible, opt for non-hydroxide bases. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are excellent alternatives for deprotonating your nucleophile without promoting nitrile hydrolysis.[5][6]
-
Temperature Control: Perform the reaction at the lowest effective temperature. If heating is necessary, increase it incrementally while monitoring the reaction progress by TLC or LC-MS to find the optimal balance between the desired SNAr reaction and nitrile hydrolysis.
-
Reaction Time: Minimize the reaction time. Prolonged exposure to strong basic conditions, even at lower temperatures, can lead to increased hydrolysis.
| Condition | Primary Product | Major Side Product | Recommendation |
| NaOH/H₂O, Reflux | Carboxylic Acid | Amide | Avoid if nitrile preservation is desired.[1] |
| KOH/EtOH, 60°C | Desired SNAr Product | Amide/Carboxylic Acid | Use with caution; monitor for hydrolysis. |
| NaH/THF, 0°C to RT | Desired SNAr Product | Minimal Hydrolysis | Recommended for base-sensitive substrates.[5] |
| t-BuOK/THF, RT | Desired SNAr Product | Minimal Hydrolysis | Excellent alternative to hydroxide bases.[6] |
Issue 2: Formation of an Unanticipated Isomer via Vicarious Nucleophilic Substitution (VNS)
Question: I am reacting this compound with a carbanion and observing the formation of a product where a hydrogen atom on the aromatic ring has been substituted, instead of one of the fluorine atoms. Why is this happening?
Root Cause Analysis:
This unexpected outcome is likely due to a Vicarious Nucleophilic Substitution (VNS) of hydrogen.[7][8] In this reaction, a carbanion bearing a leaving group at the nucleophilic center attacks an electron-deficient aromatic ring at a position occupied by a hydrogen atom.[7] The nitro group in this compound strongly activates the ring towards nucleophilic attack, making VNS a competing pathway to the expected SNAr reaction.[9] The reaction is typically favored when using more than two equivalents of a strong base.[7]
Troubleshooting Protocol:
-
Control Stoichiometry of the Base: Use the minimum amount of base required to generate the nucleophile. An excess of a strong base can promote the elimination step in the VNS mechanism.[7]
-
Nucleophile Choice: Be mindful of the structure of your carbanion. VNS is common with carbanions that have a leaving group on the alpha-carbon (e.g., α-halocarbanions).[10]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the SNAr pathway over VNS, as the activation energy for VNS may be higher.
-
Solvent Effects: The choice of solvent can influence the outcome. In some cases, polar aprotic solvents like DMSO or DMF can favor SNAr reactions.[11]
Workflow for Differentiating SNAr and VNS Pathways
Caption: Decision workflow for troubleshooting SNAr vs. VNS.
Issue 3: Low or No Conversion to the Desired SNAr Product
Question: My SNAr reaction with this compound is sluggish, showing low conversion even after extended reaction times. How can I improve the reaction efficiency?
Root Cause Analysis:
Low conversion in SNAr reactions can stem from several factors, including insufficient activation of the aromatic ring, a weak nucleophile, or suboptimal reaction conditions.[11] While the nitro group in this compound provides strong activation, other factors can still impede the reaction.
Troubleshooting Protocol:
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred for SNAr reactions as they effectively solvate the cation of the nucleophilic salt, making the anion more reactive.[5][6]
-
Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[11] If the reaction is slow at room temperature, gradually increase the heat while monitoring for side product formation.
-
Nucleophile Strength: Ensure your nucleophile is sufficiently strong. If you are using a weakly nucleophilic species, you may need to deprotonate it with a stronger base to enhance its reactivity.[5]
-
Moisture: Trace amounts of water can protonate your nucleophile, reducing its effective concentration and reactivity. Always use anhydrous conditions.
II. Frequently Asked Questions (FAQs)
Q1: Which fluorine atom is more susceptible to nucleophilic attack in this compound?
A1: The fluorine atom at the C2 position is generally more susceptible to nucleophilic attack. This is because the intermediate Meisenheimer complex is better stabilized by the adjacent nitro group through resonance.[12]
Reaction Mechanism: SNAr on this compound
Caption: Simplified SNAr mechanism.
Q2: Can I use hydroxide bases like NaOH or KOH for SNAr reactions with this compound?
A2: While it is possible, it is not ideal if your molecule is sensitive to nitrile hydrolysis.[1] Hydroxide bases can lead to the formation of the corresponding carboxylic acid or amide as a significant byproduct, especially at elevated temperatures.[2][4]
Q3: What is a Meisenheimer complex, and why is it important in these reactions?
A3: A Meisenheimer complex is a key intermediate in nucleophilic aromatic substitution reactions.[12] It is a negatively charged species formed when a nucleophile attacks the electron-deficient aromatic ring. The stability of this complex, which is enhanced by electron-withdrawing groups like the nitro group, is crucial for the reaction to proceed.[12]
Q4: Are there any safety precautions I should be aware of when working with this compound and strong bases?
A4: Yes. This compound is toxic if swallowed, in contact with skin, or if inhaled.[13][14] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions with strong bases can be exothermic, so it is important to control the rate of addition and provide adequate cooling, especially on a larger scale.
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Nitrile to Acid - Common Conditions. Organic Chemistry Portal. [Link]
-
Hydrolysis of Nitriles - Organic Chemistry Tutor. [Link]
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Chemistry of Nitriles. LibreTexts Chemistry. [Link]
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Hydrolysing Nitriles. Chemguide. [Link]
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Base Hydrolysis of Nitriles. YouTube. [Link]
-
Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. [Link]
-
Vicarious substitution of hydrogen versus SNAr of fluorine in p-fluoronitrobenzene. Beilstein Journal of Organic Chemistry. [Link]
-
SNAr troubleshooting. Reddit. [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. ACS Publications. [Link]
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Vicarious nucleophilic substitution. Wikipedia. [Link]
-
Vicarious Nucleophilic Substitution of Hydrogen. ACS Publications. [Link]
-
Vicarious Nucleophilic Substitution of Hydrogen. CHIMIA. [Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. [Link]
-
SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. WordPress. [Link]
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Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. SpringerLink. [Link]
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Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. WordPress. [Link]
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This compound. Oakwood Chemical. [Link]
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The Crucial Role of this compound in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
-
This compound. PubChem. [Link]
-
2,6-Difluoro-3-nitrobenzoic acid. PubChem. [Link]
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. [Link]
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The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate. [Link]
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Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). ResearchGate. [Link]
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The Effect of NaOH and KOH on the Characterization of Mesoporous AlOOH Nanostructures in the Hydrothermal Route. SciELO México. [Link]
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Technical Support Center: Navigating the Reactivity of 2,6-Difluoro-3-nitrobenzonitrile
Welcome to the technical support center for 2,6-Difluoro-3-nitrobenzonitrile (DFNBN), a critical intermediate in pharmaceutical and agrochemical synthesis.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of DFNBN during chemical reactions. Here, we address common challenges in a question-and-answer format, grounded in the principles of nucleophilic aromatic substitution (SNAr) and extensive field-proven insights.
Understanding the Reactivity of this compound
This compound is a highly reactive aromatic compound due to the presence of two fluorine atoms and a strong electron-withdrawing nitro group.[1][2] These features make it an excellent substrate for SNAr reactions, where a nucleophile replaces a leaving group on the aromatic ring.[3][4][5] However, this high reactivity can also lead to unwanted side reactions and decomposition if not properly controlled.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction with this compound is turning dark and showing multiple spots on TLC. What is happening?
A dark reaction mixture and multiple thin-layer chromatography (TLC) spots are classic indicators of decomposition and the formation of multiple byproducts. The primary cause is often overly harsh reaction conditions or the inherent instability of the starting material or products under the chosen conditions.
Potential Causes and Solutions:
-
Excessive Temperature: While heating can accelerate SNAr reactions, high temperatures can also promote decomposition pathways.
-
Troubleshooting: Run the reaction at a lower temperature. Many SNAr reactions on highly activated systems like DFNBN can proceed at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction closely by TLC or HPLC to find the optimal temperature that allows for a reasonable reaction rate without significant byproduct formation.
-
-
Strong Base: While a base is often necessary to neutralize the HF generated during the substitution of fluorine, a base that is too strong or used in excess can lead to decomposition.
-
Troubleshooting: Opt for a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA). Use only the stoichiometric amount of base required for the reaction. The choice of base can significantly influence the selectivity of the reaction.
-
-
Hydrolysis of the Nitrile Group: The nitrile group can be susceptible to hydrolysis to form a carboxylic acid, especially under strong acidic or basic conditions, which can be exacerbated by prolonged heating.
-
Troubleshooting: Ensure your reaction conditions are anhydrous if possible. If aqueous workup is necessary, perform it quickly and at a low temperature. If the nitrile group is particularly sensitive, consider protecting it, although this adds extra steps to the synthesis.
-
Q2: I am trying to perform a monosubstitution on this compound with a primary amine, but I am getting a significant amount of a di-substituted product. How can I improve the selectivity for monosubstitution?
Controlling the level of substitution is a common challenge when working with polyhalogenated aromatic compounds. The key to achieving monosubstitution lies in carefully controlling the reaction stoichiometry and conditions.
Strategies for Enhancing Monosubstitution:
-
Stoichiometry of the Nucleophile: The most critical factor is the amount of nucleophile used.
-
Protocol: Use a slight excess (1.05-1.2 equivalents) of the amine nucleophile. Using a larger excess will significantly increase the formation of the di-substituted product.
-
-
Rate of Addition: Adding the nucleophile slowly helps to maintain a low concentration in the reaction mixture, favoring monosubstitution.
-
Protocol: Dissolve the amine in your reaction solvent and add it dropwise to the solution of this compound, preferably at a low temperature (e.g., 0-10 °C).
-
-
Reaction Temperature: Lower temperatures generally favor monosubstitution.
-
Protocol: Start the reaction at a low temperature (0-10 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress to determine the optimal temperature profile.
-
| Parameter | Condition for High Monoselectivity | Condition Leading to Disubstitution |
| Nucleophile Stoichiometry | 1.05 - 1.2 equivalents | > 1.5 equivalents |
| Reaction Temperature | 0 - 25 °C | > 50 °C |
| Rate of Addition | Slow, dropwise addition | Rapid, single-portion addition |
Q3: Which of the two fluorine atoms is more likely to be substituted first?
In this compound, the fluorine atom at the 6-position (para to the nitro group) is generally more activated towards nucleophilic attack than the fluorine at the 2-position (ortho to the nitro group). This is due to the powerful electron-withdrawing resonance effect of the nitro group, which is most strongly felt at the ortho and para positions, making the carbon at these positions more electrophilic.
Visualizing Regioselectivity:
Caption: Favored nucleophilic attack at the C6-fluorine.
Q4: Could the nitro group be displaced instead of a fluorine atom?
While less common than halide displacement, the nitro group can act as a leaving group in SNAr reactions, particularly on highly electron-deficient rings.[6] However, fluoride is generally a better leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[7]
Likelihood of Nitro Group Displacement:
-
Low Probability: Under typical SNAr conditions with common nucleophiles, the displacement of a fluorine atom is the overwhelmingly favored pathway for this compound.
-
Forcing Conditions: Displacement of the nitro group might be observed under very harsh conditions (e.g., high temperatures, very strong and specific nucleophiles), but this would likely be accompanied by significant decomposition of the starting material and product.
Experimental Protocols
General Protocol for Monosubstitution with a Primary or Secondary Amine
This protocol is a starting point and may require optimization for specific amines.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for anhydrous reactions under an inert atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and potassium carbonate.
-
Add anhydrous DMF and stir the suspension.
-
In a separate flask, dissolve the amine nucleophile in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the stirred reaction mixture at room temperature over 30-60 minutes.
-
Monitor the reaction progress by TLC or HPLC. If the reaction is sluggish, gently warm the mixture to 40-50 °C.
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram:
Caption: Workflow for monosubstitution reaction.
Analytical Monitoring
Effective monitoring of your reaction is crucial for preventing decomposition and optimizing for your desired product.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent technique for monitoring the disappearance of starting material and the formation of the product and any byproducts in real-time. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. UV detection is suitable for these aromatic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile byproducts. It can help in elucidating the structure of unexpected side products, aiding in understanding the decomposition pathways.[8]
References
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (Source Link not available)
- The Crucial Role of this compound in Modern Pharmaceutical Synthesis. (Source Link not available)
- Base-dependent selectivity of an SNAr reaction. (Source Link not available)
- Analytical methods for nitroarom
- Nucleophilic Aromatic Substitution - PHARMD GURU. (Source Link not available)
- Nucleophilic aromatic substitution - Wikipedia. (Source Link not available)
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (Source Link not available)
- Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles - Pen & Prosperity. (Source Link not available)
- Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (Source Link not available)
- Technical Support Center: Optimizing SNAr Reactions of 2-Ethoxy-4,6-difluoropyrimidine - Benchchem. (Source Link not available)
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC - PubMed Central. (Source Link not available)
- Optimization of reaction conditions using pentafluorobenzonitrile a - ResearchG
- Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile - WuXi Biology. (Source Link not available)
- Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatiz
- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine - Benchchem. (Source Link not available)
- A Comparative Analysis of Reactivity: 4-Fluoro-3-nitrobenzonitrile versus 4-Chloro-3 - Benchchem. (Source Link not available)
- Displacement of aromatic nitro groups by anionic sulfur nucleophiles: reactivity of aryl disulfide and thiolate ions towards dinitrobenzenes in N,N-dimethylacetamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (Source Link not available)
- This compound - Oakwood Chemical. (Source Link not available)
- This compound | C7H2F2N2O2 | CID 2737030 - PubChem. (Source Link not available)
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. (Source Link not available)
- method 8091 nitroaromatics and cyclic ketones by gas chromatography - EPA. (Source Link not available)
- Nitro as a leaving group in an aromatic ring - Chemistry Stack Exchange. (Source Link not available)
- 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (Source Link not available)
- Derivatives in HPLC Analysis Techniques | PDF | High Performance Liquid Chromatography | Amine - Scribd. (Source Link not available)
- hplc methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia. (Source Link not available)
- Haloselectivity of Heterocycles - Baran Lab. (Source Link not available)
- Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near. (Source Link not available)
- A Comparative Guide to the Spectral Data of 2,3-Difluoro-6-nitrobenzonitrile and Its Structural Isomers - Benchchem. (Source Link not available)
- The Crucial Role of this compound in Modern Pharmaceutical Synthesis. (Source Link not available)
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- 2. nbinno.com [nbinno.com]
- 3. pharmdguru.com [pharmdguru.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Scale-Up of 2,6-Difluoro-3-nitrobenzonitrile Synthesis
Welcome to the technical support center for the synthesis of 2,6-Difluoro-3-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the challenges encountered during the scale-up of this critical pharmaceutical and agrochemical intermediate.
I. Overview of the Synthesis: The Nitration of 2,6-Difluorobenzonitrile
The primary industrial route to this compound involves the electrophilic aromatic substitution (EAS) of 2,6-difluorobenzonitrile using a mixed acid system, typically a combination of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species[1][2][3].
The reaction is highly exothermic and requires careful control of reaction parameters to ensure both safety and the desired product quality. The scale-up of this process introduces significant challenges related to heat management, mass transfer, and impurity control.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this nitration?
A1: The primary safety concern is the risk of a thermal runaway reaction . Nitration reactions are highly exothermic, and the heat generated can accelerate the reaction rate, leading to a rapid increase in temperature and pressure if not effectively controlled[4][5]. This can result in reactor failure and the release of toxic materials. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging.
Key contributors to thermal runaway risk include:
-
Inadequate Cooling: The cooling system must be able to handle the heat load of the reaction at the desired scale.
-
Poor Agitation: Insufficient mixing can lead to localized "hotspots" and the accumulation of unreacted reagents. If agitation is suddenly restored, a rapid, uncontrolled reaction can occur[5][6].
-
Incorrect Reactant Addition Rate: Adding the nitrating agent too quickly can generate heat faster than the cooling system can remove it[5].
-
Thermal Instability of the Product: Nitroaromatic compounds can be thermally unstable and may decompose exothermically at elevated temperatures, a risk that is often increased by the presence of residual acids[7][8].
Q2: What are the expected isomeric byproducts, and how can their formation be minimized?
A2: The regioselectivity of the nitration is governed by the directing effects of the substituents on the 2,6-difluorobenzonitrile ring. The two fluorine atoms are ortho, para-directing, while the cyano group is a meta-director[9][10].
-
Fluorine atoms (ortho, para-directing): These electron-withdrawing but lone-pair-donating groups direct the incoming electrophile to the positions ortho and para to themselves.
-
Cyano group (meta-directing): This strongly electron-withdrawing group directs the incoming electrophile to the meta position.
Based on these effects, the primary byproduct is expected to be 2,6-difluoro-4-nitrobenzonitrile . The formation of other isomers is also possible, though likely in smaller amounts.
To minimize the formation of isomeric byproducts:
-
Temperature Control: Lower reaction temperatures generally favor the desired isomer and reduce the formation of unwanted side products.
-
Controlled Addition: A slow, controlled addition of the nitrating agent helps to maintain a low concentration of the nitronium ion, which can improve selectivity.
Q3: Can over-nitration occur, and how can it be prevented?
A3: Yes, over-nitration to form dinitro- compounds is a potential side reaction, especially under harsh conditions. Introducing a second nitro group onto the already deactivated ring is more difficult but possible with excess nitrating agent, higher temperatures, or longer reaction times[11][12].
Prevention of over-nitration:
-
Stoichiometry: Use a carefully controlled molar ratio of the nitrating agent.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like HPLC or GC to quench the reaction once the starting material is consumed.
III. Troubleshooting Guide
Problem 1: Low Yield of the Desired Product
| Symptom | Potential Cause | Troubleshooting Actions |
| Incomplete reaction | Insufficient nitrating agent, low reaction temperature, or short reaction time. | 1. Ensure the correct stoichiometry of the nitrating agent. 2. Gradually increase the reaction temperature, carefully monitoring for any exotherm. 3. Extend the reaction time, monitoring progress by HPLC or GC. |
| Product loss during work-up | The product may be soluble in the aqueous quench solution, or an emulsion may have formed during extraction. | 1. If the product does not precipitate upon quenching with ice water, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane)[13]. 2. To break emulsions, add a small amount of brine or a different organic solvent. |
| Decomposition of product | Excessive reaction temperature or "hotspots" due to poor mixing. | 1. Improve agitation to ensure uniform heat distribution. 2. Maintain a lower reaction temperature. |
Problem 2: High Levels of Impurities
| Symptom | Potential Cause | Troubleshooting Actions |
| High levels of the 4-nitro isomer | Reaction conditions favoring the formation of the thermodynamic product. | 1. Lower the reaction temperature. 2. Optimize the rate of addition of the nitrating agent. |
| Presence of dinitro compounds | Over-nitration due to harsh reaction conditions. | 1. Reduce the amount of nitrating agent. 2. Lower the reaction temperature and shorten the reaction time. |
| Dark, tarry byproducts | Oxidation of the starting material or product. | 1. Ensure the reaction temperature is strictly controlled. 2. Use high-purity starting materials. |
Problem 3: Difficulties in Product Purification
| Symptom | Potential Cause | Troubleshooting Actions |
| "Oiling out" during recrystallization | The compound is melting before it crystallizes, often due to a high concentration of impurities or an inappropriate solvent. | 1. Re-heat the solution to dissolve the oil and add more of the "good" solvent. 2. Slow down the cooling process to encourage crystal formation. 3. Use a seed crystal to initiate crystallization. 4. Try a different solvent system. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can be effective for aromatic nitriles[14][15]. |
| Low recovery after recrystallization | The product is too soluble in the chosen solvent at low temperatures. | 1. Ensure the minimum amount of hot solvent is used for dissolution. 2. Cool the crystallization mixture to a lower temperature (e.g., in an ice bath or refrigerator). 3. Consider a different solvent or solvent mixture where the product has lower solubility when cold. |
| Colored impurities in the final product | Tarry byproducts co-crystallizing with the product. | 1. Treat the hot solution with activated charcoal before filtration to adsorb colored impurities. Use charcoal sparingly to avoid adsorbing the desired product[16]. |
IV. Experimental Protocols & Workflows
General Laboratory-Scale Nitration Protocol
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, and cooled in an ice-water bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring.
-
Reaction: Dissolve 2,6-difluorobenzonitrile in a portion of the concentrated sulfuric acid and cool the solution in an ice bath. Slowly add the pre-cooled nitrating mixture to the benzonitrile solution, maintaining the internal temperature below 10 °C.
-
Monitoring: After the addition is complete, stir the reaction mixture at a low temperature and monitor its progress by TLC, GC, or HPLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at a moderate temperature.
Caption: A typical workflow for the laboratory synthesis of this compound.
Scale-Up Troubleshooting Logic
Caption: A decision tree for troubleshooting common scale-up challenges.
V. Analytical Methods for Process Monitoring and Quality Control
Effective analytical methods are crucial for monitoring reaction progress, identifying byproducts, and ensuring the final product meets purity specifications.
| Technique | Application | Typical Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of isomers, and reaction monitoring. | Column: C18 or Phenyl-bonded for aromatic compounds. Mobile Phase: Acetonitrile/water or Methanol/water gradient. Detector: UV at a wavelength where all components absorb (e.g., 254 nm). |
| Gas Chromatography (GC) | Purity assessment and reaction monitoring for volatile components. | Column: DB-5 or similar non-polar capillary column. Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS) for identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of unknown impurities and byproducts. | Provides mass spectra for structural elucidation of volatile components. |
VI. References
-
Grokipedia. Electrophilic aromatic directing groups.
-
Wikipedia. Electrophilic aromatic directing groups.
-
ACS Publications. (2013). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds.
-
YouTube. (2018). Electrophilic aromatic substitution: meta directors.
-
Google Patents. (1998). Process for the nitration of aromatic compounds.
-
Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution.
-
Google Patents. (2012). Synthesis method of 2-fluoro-4-nitrobenzonitrile.
-
BenchChem. (2025). Technical Support Center: Managing Nitration Reactions.
-
BenchChem. (2025). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
-
MDPI. (2025). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process.
-
Chemistry Stack Exchange. (2020). Validity of the leveling effect of water in nitration reactions.
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization.
-
PrepChem.com. Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28).
-
Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
-
Google Patents. (1994). Process for preparing 3,5-difluoroaniline.
-
Google Patents. (1996). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
-
BenchChem. (2025). Recrystallization of 2-(3-Fluorophenyl)benzonitrile: A Technical Guide.
-
IChemE. Incident during nitration in a batch reactor.
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
-
Organic Syntheses. p-NITROBENZONITRILE.
-
ResearchGate. (2015). NITRATION A little practical guide for students.
-
Google Patents. (1985). A process for separating nitration isomers of substituted benzene compounds.
-
Reddit. (2023). Di-nitration troubleshooting.
-
ScienceDirect. (2005). Continuous adiabatic industrial benzene nitration with mixed acid at a pilot plant scale.
-
BenchChem. (2025). Application Note and Protocol for the Scale-Up Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline for Pilot Studies.
-
BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 2',3'-Difluoro-4'-methylacetophenone.
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
-
Organic Syntheses.
-
Google Patents. (2020). Preparation method of 3,4-difluorobenzonitrile.
-
Oakwood Chemical. This compound.
-
Khan Academy. Nitration (video) | Aromatic compounds.
-
Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration.
-
MDPI. (2021). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization.
-
IChemE. Runaway reaction hazards in processing organic nitrocompounds.
-
Thermo Fisher Scientific. Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection.
-
Google Patents. (2014). Process for synthesizing 3,4-difluorobenzonitrile.
-
DTIC. (1980). The Control of Isomer Distributions in Nitration Reactions.
-
SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
-
MDPI. (2022). Advanced HPLC Method with Diode Array Detection Using a Phenyl-Bonded Column for Simultaneous Quantitation of Three Sunscreen Filters in a Moisturizing Sunscreen Cream for Acne-Prone Skin.
-
ResearchGate. (2025). (PDF) GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization.
-
SpringerLink. (2002). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material.
-
PMC. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution.
-
PubChem. 2-Bromo-3,6-difluorobenzonitrile.
Sources
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- 4. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 5. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
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- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
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- 11. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
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- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting ¹H NMR Peak Splitting for 2,6-Difluoro-3-nitrobenzonitrile
Welcome to the technical support guide for 2,6-Difluoro-3-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals who are utilizing ¹H NMR spectroscopy for the characterization of this compound. Unexpected peak splitting in your spectrum can be a significant roadblock, and this guide provides a structured, in-depth approach to diagnosing and resolving these issues.
Part 1: Frequently Asked Questions (FAQs)
Question 1: What is the expected ¹H NMR spectrum for a pure sample of this compound?
For a pure, properly prepared sample of this compound, the ¹H NMR spectrum is expected to be relatively simple in the aromatic region. The molecule has two aromatic protons, H-4 and H-5, which are in different chemical environments. Therefore, you should observe two distinct signals.
-
H-4: This proton is flanked by a fluorine atom (at C-3, via 4 bonds) and a hydrogen atom (H-5, via 3 bonds). It is expected to appear as a triplet of doublets (td) or a more complex multiplet due to coupling with both H-5 and the fluorine at C-6.
-
H-5: This proton is coupled to H-4 (3 bonds) and the fluorine at C-6 (4 bonds). It is expected to appear as a doublet of doublets (dd) .
The coupling constants are crucial for correct assignment. The three-bond proton-proton coupling (³JHH) is typically larger than the four-bond proton-fluorine coupling (⁴JHF).[1][2]
| Proton | Expected Multiplicity | Expected Coupling Constants (Hz) | Notes |
| H-4 | Triplet of Doublets (td) or Multiplet | ³J(H4-H5) ≈ 8-10 Hz⁴J(H4-F6) ≈ 5-8 Hz | The exact appearance depends on the relative magnitudes of the coupling constants. |
| H-5 | Doublet of Doublets (dd) | ³J(H5-H4) ≈ 8-10 Hz⁴J(H5-F6) ≈ 5-8 Hz | This signal is typically more straightforward to interpret. |
Part 2: Troubleshooting Guide for Unexpected Peak Splitting
This section addresses specific problems you might encounter with the ¹H NMR spectrum of this compound.
Problem 1: "My spectrum shows more than the two expected aromatic signals. Is my sample impure?"
Possible Cause A: Chemical Impurities This is the most common reason for extra peaks. Impurities could include starting materials, side-products from the synthesis, or residual solvents like ethyl acetate.[3]
Troubleshooting Protocol: Verifying Sample Purity
-
Review Synthesis and Workup: Check for any potential side reactions or incomplete removal of reagents.
-
Check for Common Solvents: Look for characteristic peaks of common laboratory solvents (e.g., ethyl acetate, dichloromethane, acetone).
-
Utilize Other Analytical Techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly effective method for identifying and quantifying impurities.
-
¹³C NMR: A ¹³C NMR spectrum can help confirm the number of unique carbons in your sample and identify any carbon-containing impurities.
-
Possible Cause B: Presence of Rotamers While less common for this specific molecule, restricted bond rotation can sometimes lead to the presence of conformational isomers (rotamers) that are stable on the NMR timescale, resulting in extra peaks.
Troubleshooting Protocol: Variable Temperature (VT) NMR
-
Acquire a Spectrum at Elevated Temperature: Increase the sample temperature (e.g., to 50 °C) and re-acquire the spectrum.
-
Analyze the Spectrum: If the extra peaks coalesce or disappear at a higher temperature, it is a strong indication of rotamers.
Problem 2: "The multiplicity of my signals is more complex than expected, or the peaks are distorted and 'leaning'."
Possible Cause: Second-Order Effects When the chemical shift difference (Δν in Hz) between two coupled protons is not significantly larger than their coupling constant (J), the spectrum can become distorted.[4][5] This phenomenon is known as a second-order effect and can lead to "roofing," where the inner peaks of the multiplets are taller and the outer peaks are shorter.[5] In more extreme cases, the splitting pattern can become much more complex and difficult to interpret directly.[4][6][7]
Troubleshooting Protocol: Utilizing a Higher-Field Spectrometer
-
Prepare the Sample for a Higher-Field NMR: If you acquired your initial spectrum on a lower-field instrument (e.g., 300 MHz), prepare a sample for a higher-field instrument (e.g., 500 MHz or higher).
-
Acquire the Spectrum: Run the ¹H NMR experiment on the higher-field spectrometer.
-
Analyze the Results: At a higher field strength, the chemical shift difference (Δν) in Hz increases, while the coupling constant (J) in Hz remains the same. This increases the Δν/J ratio, which often simplifies the spectrum to a first-order pattern, making it easier to interpret.[7][8]
Problem 3: "My peaks are broad and poorly resolved, obscuring the splitting."
Possible Cause A: Poor Shimming The process of "shimming" adjusts the magnetic field to be as homogeneous as possible across the sample.[9] Poor shimming is a very common cause of broad peaks and distorted lineshapes.[10][11][12][13]
Troubleshooting Protocol: Standard Shimming Procedure
-
Load Standard Shims: Always start by loading a standard, reliable shim file for the probe you are using.[10][13]
-
Iterative Adjustment: Carefully and iteratively adjust the Z1 and Z2 shims, followed by the lower-order off-axis shims (X, Y, XZ, YZ).[10][12]
-
Spinning vs. Non-Spinning: Adjust non-spinning shims with the sample spinner off to avoid the appearance of spinning sidebands.[11]
Possible Cause B: Paramagnetic Impurities Even trace amounts of paramagnetic substances (like dissolved oxygen or metal ions) can cause significant line broadening.[14][15][16][17]
Troubleshooting Protocol: Sample Preparation and Degassing
-
Filter the Sample: Pass your NMR sample through a small plug of cotton or a syringe filter into a clean NMR tube to remove any particulate matter.[18]
-
Degas the Sample: To remove dissolved oxygen, bubble an inert gas like nitrogen or argon through the sample for several minutes before capping the NMR tube.
Possible Cause C: Sample Concentration A sample that is too concentrated can lead to increased viscosity and peak broadening. Conversely, a sample that is too dilute will have a poor signal-to-noise ratio.
Troubleshooting Protocol: Concentration Study
-
Acquire a Spectrum: Run the spectrum with your current sample concentration.
-
Dilute the Sample: Dilute the sample by a factor of 2-5 and re-acquire the spectrum.
-
Compare Spectra: If the resolution improves upon dilution, your initial sample was likely too concentrated.
Part 3: Visualization of Troubleshooting Workflow
The following diagram outlines the decision-making process for troubleshooting unexpected peak splitting in the ¹H NMR of this compound.
Caption: Troubleshooting workflow for ¹H NMR peak splitting.
References
-
Second Order Effects in Coupled Systems. (2020). NMR Spectroscopy. Retrieved from [Link]
-
Shimming: Theory and Practice. Bio-NMR Core. Retrieved from [Link]
-
Shimming an NMR Magnet. University of Illinois. Retrieved from [Link]
-
NMR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
How Do Paramagnetic Substances Affect NMR? (2025). Chemistry For Everyone. Retrieved from [Link]
-
Shimming. NESG Wiki. Retrieved from [Link]
-
How to Shim on a Varian. (2004). NMR. Retrieved from [Link]
-
SHIMMING. (2004). Retrieved from [Link]
-
Your NMReady-60 Order! (2018). Nanalysis. Retrieved from [Link]
-
Role of Paramagnetic Impurities and Surface Roughness on NMR Relaxation Times: Insights from Molecular Dynamics Simulations. (n.d.). ResearchGate. Retrieved from [Link]
-
Second-order NMR spectra at high field of common organic functional groups. (2011). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Paramagnetic NMR. (n.d.). Retrieved from [Link]
-
Analysis of Second-Order Pattern of Proton NMR Spectrum of 1,3-Dichloro-2-nitrobenzene. (n.d.). Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
Paramagnetic nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from [Link]
-
About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. (2011). Retrieved from [Link]
-
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). NIH. Retrieved from [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
How to Interpret Splitting in the 1H NMR (O Chem). (2021). YouTube. Retrieved from [Link]
-
Duplicate Peaks in NMR Spectra. (2024). Reddit. Retrieved from [Link]
-
Guide to Solving NMR Questions. (2012). The OChem Whisperer. Retrieved from [Link]
-
Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Chemistry Steps. Retrieved from [Link]
-
Coupling constants. The Duke NMR Center. Retrieved from [Link]
-
NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]
-
Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001904). Human Metabolome Database. Retrieved from [Link]
-
This compound. Oakwood Chemical. Retrieved from [Link]
-
1H–1H Coupling in Proton NMR. (2025). ACD/Labs. Retrieved from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Troubleshooting [chem.rochester.edu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Second-order NMR spectra at high field of common organic functional groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Your NMReady-60 Order! — Nanalysis [nanalysis.com]
- 9. mn.uio.no [mn.uio.no]
- 10. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Shimming - NESG Wiki [nesgwiki.chem.buffalo.edu]
- 13. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 17. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 18. About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra - NMR Wiki Q&A Forum [qa.nmrwiki.org]
Technical Support Center: Purification of Crude 2,6-Difluoro-3-nitrobenzonitrile
Welcome to the technical support guide for the purification of 2,6-Difluoro-3-nitrobenzonitrile (CAS: 143879-77-0). This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this key synthetic intermediate. The following sections are structured in a question-and-answer format to directly address specific issues you may face in the lab.
I. Core Compound Properties & Frequently Asked Questions (FAQs)
Before troubleshooting, a firm grasp of the compound's fundamental properties is essential. This knowledge directly informs purification strategy, from solvent selection to analytical methods.
Q1: What are the key physical and chemical properties of this compound?
Understanding the physical characteristics of your target compound is the first step in designing a purification protocol. These properties dictate the appropriate techniques to employ. For instance, a solid with a defined melting point is a good candidate for recrystallization.
| Property | Value | Source |
| CAS Number | 143879-77-0 | [1][2][3] |
| Molecular Formula | C₇H₂F₂N₂O₂ | [1][2][3] |
| Molecular Weight | 184.10 g/mol | [1][2][3] |
| Appearance | White to light yellow powder or crystal | [2] |
| Melting Point | 51 - 55 °C | [2] |
| Purity (Typical) | ≥ 97% (GC) | [2] |
Q2: What are the likely impurities in a crude sample of this compound?
Identifying potential impurities is critical for selecting a purification method that effectively separates them from the desired product. Impurities can arise from starting materials, side reactions, or degradation.[4]
-
Unreacted Starting Materials: Depending on the synthetic route, precursors such as 2,6-difluorobenzonitrile or related trifluoro-nitrobenzene compounds may be present.[5][6][7]
-
Positional Isomers: Incomplete regioselectivity during synthesis can lead to the formation of other difluoro-nitrobenzonitrile isomers.
-
Hydrolysis Products: The nitrile group (-CN) can be susceptible to hydrolysis under certain reaction or workup conditions (e.g., strongly acidic or basic environments), leading to the formation of 2,6-Difluoro-3-nitrobenzoic acid.[8]
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, Ethyl Acetate, Toluene) may be retained in the crude product.
-
Reaction Byproducts: Depending on the specific reagents used, various side products could be generated. For example, in cyanation reactions, inorganic salts are a common byproduct.[9]
II. Troubleshooting Guide: Purification Strategies
This section addresses common problems encountered during the purification process and provides step-by-step guidance for their resolution.
Initial Assessment & General Workflow
A logical workflow ensures that purification is approached systematically, saving time and material. The initial state of your crude product will guide the first step.
Caption: General purification strategy decision workflow.
Q3: My crude product is a dark, oily residue or a discolored solid. What is the best first step?
Cause: Dark colors often indicate the presence of polymeric byproducts or highly conjugated impurities formed during the reaction. An oily consistency suggests the presence of residual solvents or low-melting impurities.
Solution: Initial Purification Steps
-
Trituration/Washing: If the product is expected to be a solid, trituration is an excellent first step.
-
Suspend the crude material in a cold, non-polar solvent in which the desired product has minimal solubility, but the impurities are soluble (e.g., hexanes or diethyl ether).
-
Stir vigorously for 15-30 minutes.
-
Filter the resulting solid and wash with a small amount of the cold solvent.
-
This process can effectively remove non-polar impurities and residual solvents, often resulting in a free-flowing powder.
-
-
Activated Charcoal Treatment: If the color persists after washing, it can often be removed during recrystallization.[5]
-
Dissolve the crude product in the minimum amount of hot recrystallization solvent.
-
Add a small amount (1-2% by weight) of activated charcoal to the hot solution.
-
Caution: Add charcoal carefully to the hot solution to avoid bumping.
-
Keep the solution hot for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.
-
Allow the filtrate to cool and crystallize.
-
Q4: Recrystallization is not improving the purity of my product. What am I doing wrong?
Cause: This issue typically arises from two main sources: an inappropriate solvent system or the presence of impurities with solubility characteristics very similar to the product.
Solution: Systematic Recrystallization Troubleshooting
If your initial attempt fails, a more systematic approach to solvent selection is required. The ideal solvent should dissolve the compound poorly when cold but completely when hot.
Step-by-Step Protocol: Finding a Recrystallization Solvent
-
Solvent Screening:
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature. Test a range of polarities:
-
Non-polar: Hexanes, Heptane
-
Intermediate: Toluene, Diethyl Ether, Dichloromethane (DCM)
-
Polar: Ethyl Acetate (EtOAc), Isopropanol (IPA), Ethanol (EtOH)
-
-
A good candidate will NOT dissolve the solid at room temperature.
-
-
Heating Test:
-
Take the tubes where the solid was insoluble at room temperature and heat them gently in a water or sand bath.
-
If the solid dissolves completely upon heating, you have found a potential single-solvent system.
-
If the solid remains insoluble even when hot, that solvent is unsuitable.
-
-
Cooling Test:
-
Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, then in an ice bath.
-
The formation of well-defined crystals indicates a successful system. If the product "oils out" or precipitates as an amorphous powder, the cooling rate may be too fast, or the solvent may not be ideal.
-
-
Binary Solvent Systems:
-
If no single solvent works, try a binary (two-solvent) system. This is often an excellent choice for difficult purifications.
-
Dissolve the compound in a small amount of a hot solvent in which it is highly soluble (e.g., DCM or EtOAc).
-
Slowly add a hot "anti-solvent" in which the compound is poorly soluble (e.g., hexanes or heptane) dropwise until the solution becomes faintly cloudy (turbid).
-
Add a drop or two of the first solvent to make the solution clear again.
-
Allow the mixture to cool slowly.
-
Caption: Troubleshooting workflow for failed recrystallization.
Q5: I need to use column chromatography. Can you provide a detailed protocol?
Cause: Column chromatography is necessary when recrystallization fails or when dealing with a complex mixture of impurities with similar polarities.[10]
Solution: Step-by-Step Flash Column Chromatography Protocol
This protocol provides a general guideline for purifying grams of material. Adjustments may be necessary based on the scale and difficulty of the separation.
Part 1: Eluent Selection via TLC
-
Dissolve a small amount of crude material in DCM or EtOAc.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate).
-
Start with 95:5 Hexanes:EtOAc.
-
Increase polarity (e.g., 90:10, 80:20) until the desired compound has a Retention Factor (Rƒ) of 0.25-0.35 . This Rƒ value generally provides the best separation.[11]
-
-
Visualize the spots under a UV lamp (254 nm). The goal is to find a system where your product spot is well-separated from all impurity spots.
Part 2: Column Packing
-
Select a glass column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).[10]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[10][12]
-
Slurry Method (Recommended): In a beaker, mix the calculated amount of silica gel with your chosen eluent to form a slurry.[12]
-
Pour the slurry into the column. Use additional eluent to rinse all the silica into the column.
-
Gently tap the column to pack the silica bed and remove air bubbles.
-
Open the stopcock and drain the solvent until the level is just above the top of the silica bed. Never let the column run dry. [12]
Part 3: Sample Loading
-
Dry Loading (Recommended for best resolution):
-
Dissolve your crude product in a minimal amount of a volatile solvent (like DCM).
-
Add a small amount of silica gel (2-3x the weight of your crude material) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your crude material adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
Gently add a thin protective layer of sand on top.
-
-
Wet Loading:
-
Dissolve the crude material in the absolute minimum amount of the eluent or a slightly more polar solvent.
-
Use a pipette to carefully apply the concentrated solution directly to the top of the silica bed.
-
Drain the solvent until the sample is loaded onto the silica, then add the protective sand layer.
-
Part 4: Elution and Fraction Collection
-
Carefully add the eluent to the top of the column.
-
Apply gentle positive pressure (using a pump or house air) to achieve a steady flow rate.
-
Collect the eluting solvent in a series of test tubes or flasks (these are your "fractions").
-
Monitor the separation by spotting fractions onto TLC plates and developing them.
-
Combine the fractions that contain your pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Q6: My GC-MS analysis shows an impurity peak, but my ¹H NMR spectrum looks perfectly clean. What's happening?
Cause: This is a classic analytical artifact. The high temperatures used in the injection port of a Gas Chromatograph (GC) can cause certain molecules to decompose. It is plausible that your oxime compound is thermally labile and undergoes degradation under GC conditions, generating a nitrile impurity in-situ.[13] Your product is likely pure, and the impurity is an artifact of the analytical method.
Solution: Confirming Purity
-
Lower the GC Inlet Temperature: Run the GC-MS analysis again, but systematically lower the injection port temperature by 25-50 °C. If the "impurity" peak decreases in relative area at lower temperatures, it strongly suggests on-column degradation.[13]
-
Trust the NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique performed at room temperature. If the ¹H and ¹³C NMR spectra are clean and consistent with the structure of this compound, it is a very strong indicator of high purity.[13]
-
Use an Alternative Technique: If available, use Liquid Chromatography-Mass Spectrometry (LC-MS). LC separations are typically performed at or near room temperature and are much less likely to cause thermal degradation of the analyte.
III. References
-
This compound | C7H2F2N2O2 | CID 2737030 - PubChem. (n.d.). PubChem. [Link]
-
High Purity this compound: Key Intermediate for Organic Synthesis. (2026, January 4). Watson International Ltd. [Link]
-
2,6-Difluoro-3-nitrobenzoic acid | C7H3F2NO4 | CID 302629 - PubChem. (n.d.). PubChem. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents. (n.d.). Google Patents.
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]
-
This compound - Oakwood Chemical. (n.d.). Oakwood Chemical. [Link]
-
Column Chromatography - YouTube. (2019, March 19). YouTube. [Link]
-
Rapid Method Development through Proper Column Selection. (n.d.). Waters. [Link]
-
APPENDIX 3E Column Chromatography - SciSpace. (n.d.). SciSpace. [Link]
-
Impurities and Degradation products | @rtMolecule - ArtMolecule. (n.d.). ArtMolecule. [Link]
-
Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28) - PrepChem.com. (n.d.). PrepChem.com. [Link]
-
WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents. (n.d.). Google Patents.
-
CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile - Google Patents. (n.d.). Google Patents.
-
How can I remove nitrile impurities from the oxime? - ResearchGate. (2015, March 15). ResearchGate. [Link]
-
2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 - PubChem. (n.d.). PubChem. [Link]
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- 4. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 5. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,6-Difluoro-3-nitrobenzoic acid | C7H3F2NO4 | CID 302629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]
- 10. scispace.com [scispace.com]
- 11. Chromatography [chem.rochester.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Overcoming low conversion rates in 2,6-Difluoro-3-nitrobenzonitrile synthesis
Technical Support Center: Synthesis of 2,6-Difluoro-3-nitrobenzonitrile
Welcome to the technical support center for the synthesis of this compound (CAS 143879-77-0). This valuable intermediate is crucial for the development of advanced pharmaceuticals and agrochemicals.[1] However, its synthesis can present challenges, particularly with achieving high conversion rates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The most prevalent and industrially relevant synthesis involves a two-step process starting from 2,6-difluoroaniline. The first step is the nitration of 2,6-difluoroaniline to produce 2,6-difluoro-3-nitroaniline. The second, and often most challenging step, is the conversion of the amino group of 2,6-difluoro-3-nitroaniline into a nitrile via a Sandmeyer reaction. This involves diazotization of the aniline followed by cyanation, typically using a copper(I) cyanide catalyst.[2][3]
Q2: Why is low conversion a frequent issue in the Sandmeyer reaction for this specific molecule?
Several factors contribute to low conversion rates:
-
Stability of the Diazonium Salt: Aryl diazonium salts are notoriously unstable intermediates.[4][5][6] The electron-withdrawing nature of the two fluorine atoms and the nitro group can further influence the stability and reactivity of the diazonium salt of 2,6-difluoro-3-nitroaniline, making it susceptible to decomposition.
-
Side Reactions: The highly reactive diazonium intermediate can participate in numerous side reactions if not controlled precisely. These include decomposition to form phenols (reaction with water), formation of azo compounds (coupling with unreacted aniline), and other undesired substitutions.[7][8]
-
Reaction Conditions: The Sandmeyer reaction is highly sensitive to temperature, pH, and the quality of reagents.[9] Deviations from optimal conditions can drastically reduce the yield of the desired nitrile.
Q3: What is a realistic target yield for this synthesis?
While quantitative yields are rare, a well-optimized laboratory procedure should aim for yields in the range of 60-80% for the Sandmeyer cyanation step. Commercial suppliers often guarantee a purity of ≥98.0%, which is achieved through careful optimization and purification.[1] If your yields are consistently below 50%, it indicates a significant issue in the reaction setup or execution that needs troubleshooting.
Troubleshooting Guide: Overcoming Low Conversion
This section addresses specific experimental problems in a question-and-answer format to help you diagnose and solve issues leading to low yields.
Problem Area 1: Incomplete Diazotization
Q: My post-reaction analysis (TLC, LC-MS) shows a significant amount of unreacted 2,6-difluoro-3-nitroaniline starting material. What went wrong?
A: This points to an incomplete or failed diazotization step. The conversion of the primary aromatic amine to its diazonium salt is the critical first phase of the Sandmeyer reaction.[10] Here are the primary causal factors and their solutions:
-
Cause 1: Inadequate Temperature Control.
-
Explanation: Diazotization must be performed at low temperatures, typically 0-5 °C.[6] Aryl diazonium salts are thermally unstable; at higher temperatures, they rapidly decompose, primarily through reaction with water to form the corresponding phenol, or evolve nitrogen gas prematurely.[4][5]
-
Solution: Ensure your reaction flask is submerged in a well-maintained ice-salt or ice-water bath throughout the addition of sodium nitrite. Use a low-temperature thermometer to monitor the internal reaction temperature, not just the bath temperature. Add the sodium nitrite solution slowly, dropwise, to prevent exothermic spikes.
-
-
Cause 2: Incorrect Stoichiometry or Quality of Sodium Nitrite (NaNO₂).
-
Explanation: A stoichiometric amount of nitrous acid (HNO₂), generated in situ from NaNO₂ and a strong acid, is required.[11] Using an insufficient amount of NaNO₂ will leave unreacted aniline. Conversely, a large excess of nitrous acid can lead to unwanted side reactions and pose a safety risk.[5][12] The quality of solid NaNO₂ is also crucial, as it can degrade over time.
-
Solution: Use a slight excess (e.g., 1.05-1.1 equivalents) of high-purity NaNO₂. It is advisable to use a freshly opened bottle or to have recently assayed your stock. Prepare the NaNO₂ solution just before use.
-
-
Cause 3: Insufficient Acidity.
-
Explanation: A strong mineral acid (like HCl or H₂SO₄) is required to generate nitrous acid from NaNO₂ and to protonate the aniline, making it soluble and preventing it from coupling with the formed diazonium salt to create azo compounds.[8][10]
-
Solution: Ensure at least 3-4 equivalents of strong acid are used. One equivalent protonates the aniline, one reacts with NaNO₂ to form HNO₂, and the excess maintains a low pH to stabilize the diazonium salt and prevent side reactions.
-
Problem Area 2: Dominance of Side Products
Q: I have very little starting material left, but the yield of my desired nitrile is still low. My crude product is a complex mixture containing a significant phenolic byproduct.
A: This classic issue indicates that the diazonium salt formed correctly but then decomposed or reacted via undesired pathways instead of undergoing cyanation.
-
Cause 1: Premature Decomposition of the Diazonium Salt.
-
Explanation: As mentioned, diazonium salts are unstable. If the temperature rises after diazotization or if there is a delay before the addition of the copper cyanide solution, the diazonium salt will react with water in the acidic solution to form 2,6-difluoro-3-nitrophenol.
-
Solution: Maintain strict temperature control (0-5 °C) throughout the entire process, from diazotization until the reaction is complete. Prepare the copper(I) cyanide solution in advance and add the freshly prepared, cold diazonium salt solution to it promptly. Do not let the diazonium salt solution sit for an extended period.
-
-
Cause 2: Inactive or Poorly Prepared Cyanation Catalyst.
-
Explanation: The Sandmeyer reaction relies on a copper(I) catalyst, typically CuCN.[2][3] If the CuCN is of poor quality or has oxidized to Cu(II), its catalytic activity will be severely diminished. This slows down the desired cyanation, allowing competing decomposition pathways to dominate.
-
Solution: Use high-purity, fresh CuCN. Some protocols recommend preparing a solution of CuCN with an alkali metal cyanide (e.g., KCN or NaCN) to form the soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻, which can be a more effective cyanating agent. Ensure all reagents for the catalyst solution are of high quality.
-
-
Cause 3: Azo Compound Formation.
-
Explanation: If the reaction medium is not sufficiently acidic, the electrophilic diazonium ion can attack the electron-rich aromatic ring of the unreacted aniline starting material, leading to the formation of a brightly colored diazoaminobenzene (triazene), which can rearrange to an azo compound.[8]
-
Solution: Re-verify the amount and concentration of the acid used. The pH should be kept low (typically < 2) to ensure the aniline is fully protonated and thus deactivated towards electrophilic attack.
-
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a logical workflow for the synthesis and a decision tree for troubleshooting common failure points.
Caption: Workflow for this compound synthesis and troubleshooting.
Optimized Baseline Protocol
This protocol provides a robust starting point. Researchers should always perform their own risk assessment before beginning any new procedure.
Materials:
-
2,6-Difluoro-3-nitroaniline
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Sodium Nitrite (NaNO₂), ≥99%
-
Copper(I) Cyanide (CuCN), ≥98%
-
Sodium Cyanide (NaCN), ≥98% (EXTREME CAUTION: Highly Toxic)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 2,6-difluoro-3-nitroaniline (1.0 eq) and concentrated HCl (4.0 eq).
-
Add enough deionized water to ensure stirring is efficient and cool the mixture to 0-5 °C in an ice-salt bath.
-
Dissolve NaNO₂ (1.1 eq) in a minimal amount of cold deionized water and place it in the addition funnel.
-
Add the NaNO₂ solution dropwise to the aniline slurry over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C.
-
After the addition is complete, stir the resulting solution for an additional 20 minutes at 0-5 °C.
-
-
Sandmeyer Cyanation:
-
In a separate, larger flask, prepare a solution of CuCN (1.3 eq) and NaCN (2.6 eq) in deionized water. Cool this solution to 0-5 °C. (Caution: Handle cyanides in a certified fume hood with appropriate personal protective equipment).
-
Slowly, and in portions, add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to manage the effervescence.
-
After the addition is complete, allow the mixture to stir at low temperature for 30 minutes, then slowly warm to room temperature.
-
Gently heat the reaction mixture to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent like DCM or ethyl acetate (3x volumes).
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[13][14]
-
Key Experimental Parameters Summary
| Parameter | Recommended Value | Rationale |
| Temperature (Diazotization) | 0–5 °C | Prevents premature decomposition of the unstable diazonium salt.[6] |
| Aniline : NaNO₂ : HCl | 1 : 1.1 : 4 | Ensures complete diazotization and maintains low pH to suppress side reactions. |
| Aniline : CuCN | 1 : 1.3 | Catalytic amount is sufficient, but a slight excess can improve reaction kinetics.[3] |
| Temperature (Cyanation) | 0 °C to 50-60 °C | Initial low temp for controlled addition, followed by heating to drive reaction to completion. |
| Work-up | Organic Extraction | Standard procedure to isolate the organic product from the aqueous reaction mixture.[13] |
References
-
Journal of Chemical Research, Synopses (RSC Publishing). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Available from: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Available from: [Link]
-
Wikipedia. Sandmeyer reaction. Available from: [Link]
-
L.S.College, Muzaffarpur. Sandmeyer reaction. Available from: [Link]
-
ResearchGate. One-Pot Fluoro-de-diazoniation of Anilines in Organic Medium. Available from: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
-
Chemsino. High Purity this compound: Key Intermediate for Organic Synthesis. Available from: [Link]
-
Nature. Deaminative chlorination of aminoheterocycles. Available from: [Link]
-
ACS Publications. A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Available from: [Link]
-
Scribd. Overview of Diazonium Salts and Their Uses. Available from: [Link]
- Google Patents. 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
-
Organic Chemistry Portal. Diazotisation. Available from: [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]
- Google Patents. Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content.
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- 8. echemi.com [echemi.com]
- 9. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Identifying and Characterizing Unexpected Reaction Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide a structured approach to identifying, characterizing, and understanding the origin of unexpected products in chemical reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the strategic thinking and causal logic behind them, ensuring a robust and scientifically sound investigation.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when encountering an unexpected result.
Q1: What constitutes an "unexpected reaction product" and why is it a major concern?
An unexpected reaction product is any chemical entity formed in a reaction that was not the intended target product. This includes side products, isomers, degradation products, or products formed from impurities in the starting materials. In the pharmaceutical industry, these are often referred to as product-related impurities or variants.[1]
These products are a significant concern for several reasons:
-
Safety and Efficacy: In drug development, even trace amounts of impurities can affect the safety and efficacy of an Active Pharmaceutical Ingredient (API).[2][3]
-
Process Yield and Purity: Unexpected products reduce the yield of the desired compound and complicate purification processes, increasing costs and development time.[4]
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA require the identification and characterization of any impurity above a certain threshold to ensure drug product quality and safety.[5][6]
-
Mechanistic Insight: Unexpected products can sometimes provide valuable insights into the reaction mechanism, revealing alternative pathways or reactive intermediates.[7]
Q2: I've detected an unknown peak in my reaction monitoring (TLC, LC-MS, GC-MS). What are my immediate first steps?
When an unexpected peak appears, a systematic approach is crucial. Avoid immediately discarding the reaction mixture.
-
Confirm It's Not an Artifact: First, ensure the peak is real and not due to contamination from sampling, dirty glassware, or the analytical instrument itself.[8][9][10] Re-inject the sample if possible. If the issue persists, proceed.
-
Preliminary Data Acquisition: The immediate goal is to gather as much information as possible from your initial monitoring technique. If using LC-MS or GC-MS, the mass-to-charge ratio (m/z) of the molecular ion is the most critical piece of initial data.[11] This provides the molecular weight of the unknown.
-
Assess Reaction Status: Evaluate the status of your starting materials and desired product. Has the starting material been consumed? Is the desired product forming? The relative amounts can offer clues about whether the unknown is an intermediate, a byproduct, or a degradation product.
-
Review the Reaction Scheme: Re-examine your reaction mechanism. Consider plausible side reactions, potential reactivity of solvents or reagents, and common impurities in your starting materials.
Q3: How can I quickly propose a potential molecular formula for an unknown product?
High-Resolution Mass Spectrometry (HRMS) is the most powerful tool for this. Unlike nominal mass spectrometry, which provides an integer mass, HRMS provides an "exact mass" measured to several decimal places.[12] This precision allows software to calculate a limited number of possible elemental compositions, or molecular formulas, that fit the measured mass.[3][13]
If HRMS is not immediately available, you can use the "Rule of 13" as a rough starting point from a nominal mass spectrum.[11] Divide the molecular weight by 13 (the approximate mass of a CH unit) to get a base formula, then adjust by adding other heteroatoms (like oxygen) that you suspect may be present based on your reaction chemistry.[11]
Q4: What are the most common sources of unexpected products?
Unexpected products typically arise from one of three main areas:
-
Method Errors: Non-ideal chemical or physical behavior of the reaction itself. This can include the slowness of some reactions, instability of certain species, lack of reagent specificity, or the occurrence of side reactions that interfere with the main process.
-
Human and Instrumental Errors: Mistakes made by the experimenter, such as incorrect calculations, improper mixing, or misreading gauges, can lead to unintended outcomes.[9][14] Similarly, faulty instrument calibrations or equipment limitations can introduce errors.[9][14]
-
Starting Material Impurities: Impurities present in reagents or solvents can participate in the reaction, leading to extraneous products.[8] Always verify the purity of your starting materials if you encounter persistent, unexplainable byproducts.
Q5: When and why should I perform a forced degradation study?
Forced degradation, or stress testing, is a critical component of pharmaceutical development.[2][5] It involves intentionally subjecting a drug substance to harsh conditions (e.g., high temperature, humidity, acid, base, light, oxidation) that are more severe than accelerated stability conditions.[5][6][15]
The primary objectives are:
-
To Identify Degradation Pathways: It helps establish the likely degradation products and understand the intrinsic stability of the molecule.[2][5]
-
To Develop Stability-Indicating Methods: The data is essential for developing and validating analytical methods (like HPLC) that can separate and quantify the drug substance from any potential degradants that may form during storage.[1][5]
-
To Inform Formulation and Packaging: Understanding how a molecule degrades helps in designing a stable formulation and choosing appropriate packaging to protect it.[2][5]
These studies are typically performed during Phase III of drug development, but starting them earlier is highly encouraged to provide timely feedback for process improvements.[1]
Troubleshooting Guides
This section provides structured workflows for tackling the challenge of an unexpected product, from initial detection to final characterization.
Guide 1: Initial Detection and Preliminary Assessment
This guide outlines the immediate steps following the observation of an unexpected peak.
Objective: To confirm the presence of an unknown and gather preliminary structural data.
Workflow:
Caption: Initial troubleshooting workflow.
Causality Behind the Workflow:
-
Reproducibility Check: The first step is always to rule out simple errors like contamination or instrument malfunction, which saves significant time and resources.[9][16]
-
Mass Spectrometry First: MS provides the single most useful piece of information for an unknown: its molecular weight.[11][17] This immediately narrows down the possibilities. HRMS takes this a step further by providing a likely molecular formula.[12]
-
UV Spectrum: A UV spectrum from a diode-array detector (DAD) can indicate the presence of a chromophore, helping to classify the compound (e.g., aromatic vs. aliphatic).
-
Hypothesis Generation: Based on the MW, formula, and UV data, combined with knowledge of the reaction chemistry, you can propose a set of candidate structures. This is a crucial step for guiding further experiments.
-
Assess Abundance: The relative amount of the unknown dictates the next steps. Major components are often easier to isolate for full characterization, while minor components may require more specialized techniques or reaction optimization to enrich them.
Guide 2: Isolation and Purification of Unexpected Products
Objective: To obtain a pure sample of the unknown compound for definitive structural analysis.
Core Principle: Orthogonal Chromatography. If your initial analytical method (e.g., reversed-phase HPLC) cannot resolve the unknown from other components, the most effective strategy is to use an orthogonal purification technique.[18] This means changing a key parameter of the separation to alter selectivity.
Common Orthogonal Approaches:
| Original Method | Orthogonal Approach | Principle of Change |
| Reversed-Phase HPLC (C18 column, Acetonitrile/Water mobile phase) | Normal-Phase Flash Chromatography (Silica gel, Hexane/Ethyl Acetate) | Changes separation mechanism from hydrophobic interactions to polar interactions.[18] |
| Normal-Phase Chromatography (Silica) | Reversed-Phase Preparative HPLC | Switches from polar stationary phase to non-polar. |
| Acetonitrile as organic modifier | Methanol or Tetrahydrofuran (THF) as organic modifier | Changes the nature of the mobile phase solvent, altering selectivity even on the same column. |
| Ion-Pair Chromatography | HILIC (Hydrophilic Interaction Liquid Chromatography) | Switches between different retention mechanisms for polar and ionizable compounds. |
Workflow for Purification:
Caption: Purification strategy workflow.
Guide 3: Spectroscopic Characterization of Isolated Unknowns
Objective: To unambiguously determine the chemical structure of the pure, isolated unknown.
This process is a synergistic use of multiple analytical techniques.
Step-by-Step Protocol:
-
High-Resolution Mass Spectrometry (HRMS):
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Action: Analyze the sample using an FTIR spectrometer.[20]
-
Information Gained: Identifies key functional groups present (e.g., C=O stretch around 1700 cm⁻¹, O-H broad peak around 3300 cm⁻¹, C≡N stretch around 2200 cm⁻¹). This provides a quick checklist of what to look for in the NMR spectrum.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Action: Dissolve the sample in a deuterated solvent and acquire a suite of NMR spectra. NMR is one of the most powerful techniques for structure elucidation.[21][22][23]
-
Essential Experiments & Information Gained:
-
¹H NMR: Provides information on the number and type of different proton environments, their integration (ratio), and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number and type of different carbon environments (e.g., sp³, sp², sp, C=O).
-
2D NMR - COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically on adjacent carbons).
-
2D NMR - HSQC/HMQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons (2-3 bonds away), which is critical for piecing together the molecular skeleton.
-
2D NMR - NOESY (Nuclear Overhauser Effect Spectroscopy): Can reveal which atoms are close to each other in space, helping to determine stereochemistry.[23]
-
-
Data Synthesis Workflow:
Caption: Structure elucidation workflow.
References
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). ACD/Labs.[Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.[Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2014-03-01). ResearchGate.[Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023-04-23). LinkedIn.[Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.[Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.[Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021-11-19). ProQuest.[Link]
-
guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). Veterinary Medicines Directorate.[Link]
-
Techniques that are commonly used to monitor a reaction mixture are? Sele.. (2025-10-24). Filo.[Link]
-
How to isolate impurities from a reaction product. (2023-01-26). Biotage.[Link]
-
Validation of Impurity Methods, Part II. (2014-08-22). LCGC.[Link]
-
Analytical Method Validation: Back to Basics, Part II. (n.d.). LCGC International.[Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025-01-27). LinkedIn.[Link]
-
Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.[Link]
-
Interpreting Mass Spectra. (2024-05-27). Chemistry LibreTexts.[Link]
-
Seven Essential Steps for In Situ Reaction Monitoring. (n.d.). Spectroscopy Online.[Link]
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Identifying Unknown from IR, NMR, and Mass Spectrometry. (n.d.). Chemistry Steps.[Link]
- Common Mistakes When Using Product in Chemistry. (n.d.). Google Docs.
-
Monitoring reactions | Teaching practical science | CPD article. (n.d.). RSC Education.[Link]
-
Interpreting Mass Spectrometry Output. (n.d.). Waters Corporation.[Link]
-
Vast mass spectrometry library can speed up identification of unknown compounds. (2021-02-11). Chemistry World.[Link]
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Errors in Chemical Analysis. (2021-10-27). AZoLifeSciences.[Link]
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NMR methods for the analysis of mixtures. (n.d.). National Institutes of Health.[Link]
-
Chapter 5: Errors in Chemical Analyses. (n.d.). SlidePlayer.[Link]
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Reaction Work-up- Purify, Isolate Product.mov. (2012-02-29). YouTube.[Link]
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Reporting of Accidental Releases U.S. Chemical Safety and Hazard Investigation Board. (n.d.). U.S. Chemical Safety and Hazard Investigation Board.[Link]
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Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR. (2025-08-10). ResearchGate.[Link]
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Chapter 4: Gas Phase NMR for the Study of Chemical Reactions: Kinetics and Product Identification. (n.d.). Royal Society of Chemistry.[Link]
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Assay Troubleshooting. (n.d.). MB.[Link]
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What Causes the Most Errors in Chemical Analysis?. (2025-11-11). Capital Resin Corporation.[Link]
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NMR Reaction Monitoring Robust to Spectral Distortions. (2025-07-16). National Institutes of Health.[Link]
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Nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.[Link]
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How to Avoid the Most Common Chemical Testing Mistakes. (2025-03-25). aseschem.[Link]
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Solvent extraction or separation. (2016-06-10). YouTube.[Link]
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Advancing Detection of Unknown Impurities. (2021-10-06). Pharmaceutical Technology.[Link]
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PCR Troubleshooting: Inconstant/Unreliable PCR reactions. (2024-06-22). Reddit.[Link]
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Analysis of unknown substances. (n.d.). INFINITIA Industrial Consulting.[Link]
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Chemical characterisation of the composition of an unknown sample or material. (n.d.). RISE.[Link]
-
Unknown Chemicals. (n.d.). Purdue University, Environmental Health and Safety.[Link]
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Incident Reporting Rule Submission Information and Data. (n.d.). U.S. Chemical Safety and Hazard Investigation Board.[Link]
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Encountering Unknown Chemicals. (2022-07-25). WTS.[Link]
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Organic Chemistry: Separations & Purifications | MCAT Crash Course. (2023-10-28). YouTube.[Link]
-
IRB SOP 601 Unanticipated Problems and Adverse Event Reporting. (n.d.). University of South Alabama.[Link]
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Technical Support Center: Minimizing the Formation of Positional Isomers
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the challenge of controlling regioselectivity in their reactions. The formation of positional isomers is a common hurdle that can complicate purification, reduce yields, and impact the biological activity of target molecules.[1]
This resource provides in-depth, troubleshooting-focused answers to common questions, grounded in fundamental principles and supported by actionable protocols. Our goal is to empower you to move beyond trial-and-error and rationally design experiments that deliver the desired isomer with high selectivity.
Section 1: Foundational Concepts & FAQs
This section addresses the fundamental principles governing the formation of positional isomers. A clear understanding of these concepts is the first step toward effective troubleshooting.
Q1: What are positional isomers, and why are they a critical issue in my field?
Answer: Positional isomers, also known as constitutional or structural isomers, are molecules that share the same molecular formula but differ in the connectivity of their atoms—specifically, in the position of a functional group on a parent structure.[1][2] For example, 1-bromopropane and 2-bromopropane are positional isomers.
In drug development and materials science, the precise location of a functional group is paramount. Different positional isomers are distinct chemical compounds with unique physical, chemical, and biological properties.[1] For instance, one isomer of a drug candidate may exhibit high therapeutic activity while another could be inactive or, in worst-case scenarios like the thalidomide tragedy, toxic.[3] Consequently, controlling the formation of these isomers is not just a matter of yield, but a critical aspect of safety, efficacy, and regulatory compliance.
Q2: What are the primary factors that control which positional isomer is formed in a reaction?
Answer: The ratio of positional isomers formed in a reaction is primarily governed by a combination of three key factors:
-
Electronic Effects: This relates to how the electron density is distributed within the reacting molecules. Substituents on a molecule can donate or withdraw electron density, making certain positions more or less reactive toward an incoming reagent.[4][5][6] These effects are often mediated through induction (through sigma bonds) and resonance (through pi systems).[7]
-
Steric Effects: This refers to the spatial arrangement of atoms and groups within a molecule.[8] Bulky substituents can physically block access to a reactive site, forcing a reaction to occur at a less hindered position.[8][9] This is a powerful tool for directing selectivity.
-
Reaction Conditions (Kinetic vs. Thermodynamic Control): The temperature, reaction time, and solvent can determine whether the product distribution is governed by the rate of formation (kinetic control) or the stability of the final products (thermodynamic control).[10][11] The kinetically favored product forms faster (lower activation energy), while the thermodynamically favored product is more stable (lower in overall energy).[12][13]
A successful strategy for minimizing unwanted isomers involves understanding and manipulating these three factors.
Section 2: Troubleshooting Guide: Electrophilic Aromatic Substitution
Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis but is frequently plagued by issues with regioselectivity. This section provides targeted troubleshooting advice.
Q3: My nitration of a substituted benzene is giving a mixture of ortho and para isomers. How can I increase the yield of the para isomer?
Answer: This is a classic challenge in EAS. While most activating groups are ortho, para-directing, favoring the para isomer often requires mitigating the reactivity of the ortho positions.[14][15] The underlying cause is often a lack of sufficient steric hindrance to disfavor attack at the positions adjacent to the existing substituent.
Causality: The electronic stabilization provided by an activating group (like an alkyl or alkoxy group) benefits both the ortho and para positions.[16][17] To favor the para product, you must introduce a factor that selectively penalizes the ortho position. Steric hindrance is the most effective tool for this.[14]
Troubleshooting Protocol: Maximizing Para-Selectivity
-
Increase Steric Bulk of the Directing Group: If your synthesis allows, modify the existing substituent to be more sterically demanding. For example, if you have a methyl group (-CH₃), replacing it with an isopropyl (-CH(CH₃)₂) or a tert-butyl (-C(CH₃)₃) group will dramatically increase steric shielding of the ortho positions, making the para position the primary site of attack.
-
Increase Steric Bulk of the Electrophile/Catalyst: Use a bulkier catalyst or electrophilic species. In Friedel-Crafts reactions, for instance, switching from AlCl₃ to a bulkier Lewis acid like ZnCl₂ or FeBr₃ can sometimes improve para-selectivity. For some specific C-H functionalizations, highly selective reagents have been developed that show extreme preference for the para position due to the reversibility of C-S bond formation, which allows the thermodynamically favored, sterically least hindered product to dominate.[18]
-
Lower the Reaction Temperature: While temperature effects can be complex, running the reaction at a lower temperature can sometimes increase selectivity. It reduces the overall energy of the system, making the small energetic difference between the transition states for ortho and para attack more significant.
Data Snapshot: Effect of Steric Hindrance on Isomer Ratio
| Reactant | Reaction | ortho Product (%) | meta Product (%) | para Product (%) |
| Toluene | Nitration | 59% | 4% | 37% |
| tert-Butylbenzene | Nitration | 12% | 8% | 80% |
Note: Data is illustrative and actual ratios depend on specific reaction conditions.
Q4: I have a deactivating group on my aromatic ring, and the reaction is either too slow or gives the wrong (ortho/para) isomer. What's going on?
Answer: This issue stems from the dual nature of certain deactivating groups, particularly halogens. Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the aromatic ring, slowing the reaction down.[7][19] Most EWGs are meta-directing because they destabilize the carbocation intermediates of ortho and para attack more than the intermediate for meta attack.[15][17]
The exception is halogens. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because their lone pairs can be donated through resonance to stabilize the carbocation intermediate.[7]
Troubleshooting Workflow:
Caption: Troubleshooting logic for reactions with deactivating groups.
Section 3: Kinetic vs. Thermodynamic Control
The final product distribution is not always dictated by which product forms fastest. Understanding the interplay between kinetics and thermodynamics is crucial for isomer control.
Q5: I'm performing a Diels-Alder reaction and getting a mixture of regioisomers. How can I control the outcome?
Answer: The regioselectivity of the Diels-Alder reaction is a classic example of electronic control, explained well by Frontier Molecular Orbital (FMO) theory.[20] The reaction occurs between a conjugated diene and a dienophile to form a cyclohexene ring.[20] The selectivity is determined by the electronic properties of the substituents on both components.[21]
Causality: In a normal electron-demand Diels-Alder, the diene has an electron-donating group (EDG) and the dienophile has an electron-withdrawing group (EWG).[21] The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The largest orbital coefficients on the HOMO and LUMO will preferentially overlap, dictating the regiochemistry, which typically follows the "ortho-para rule".[20][22]
Troubleshooting Protocol: Controlling Diels-Alder Regioselectivity
-
Analyze Orbital Coefficients: The most rigorous approach is to use computational chemistry to model the reactants and determine the atomic orbital coefficients of the HOMO (diene) and LUMO (dienophile).[22] The major product will arise from the alignment that matches the largest coefficients.
-
Use Lewis Acid Catalysis: Lewis acids can coordinate to the EWG on the dienophile, lowering its LUMO energy and often exaggerating the differences in the LUMO coefficients. This can dramatically enhance the regioselectivity of the reaction.[23]
-
Modify Electronic Nature of Substituents: If possible, make the EDG on the diene stronger (e.g., -OCH₃ vs. -CH₃) or the EWG on the dienophile stronger (e.g., -CHO vs. -COOR) to increase the polarization and improve selectivity.
Caption: A simplified workflow for predicting isomer ratios.
References
-
Electrophilic aromatic directing groups. Wikipedia. [Link]
-
Directing Groups in SE Ar. University of Calgary. [Link]
-
Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. [Link]
-
Directing Effects. ChemTalk. [Link]
-
Diels–Alder reaction. Wikipedia. [Link]
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Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
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Regioselectivity in the Diels-Alder reaction. YouTube. [Link]
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Origin of the Electronic Effects on Regioselectivity in Ni-Catalyzed Indenone Synthesis. ACS Publications. [Link]
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Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry. [Link]
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Electronic and Steric Effects Control Regioselectivity in Alkyne Migratory Insertion during Ni-Catalyzed Indenone Synthesis. ACS Publications. [Link]
-
Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B. National Institutes of Health (NIH). [Link]
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Regioselectivity in Diels-Alder reactions. ChemTube3D. [Link]
-
Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. PubMed Central (PMC). [Link]
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Electronic forces as descriptors of nucleophilic and electrophilic regioselectivity and stereoselectivity. Royal Society of Chemistry. [Link]
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Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Royal Society of Chemistry. [Link]
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Steric effects. Wikipedia. [Link]
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What Is Regioselectivity In Organic Chemistry? YouTube. [Link]
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Stereoelectronic effect. Wikipedia. [Link]
-
Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. Royal Society of Chemistry. [Link]
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Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. PubMed Central (PMC). [Link]
-
Clayden: “This regioselectivity [of the dehydration reaction] is determined by steric hindrance: attack is faster at the less hindered end of the allylic system.” Reddit. [Link]
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High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. [Link]
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Role of catalysts in isomerization processes. Patsnap. [Link]
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An Over View of Computational Chemistry. Open Access Journals. [Link]
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Predicting Molecular Properties via Computational Chemistry. J-Star Research. [Link]
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Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
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How can I predict the ratio (or equilibrium) of cis/trans isomer (and keto−enol tautomer) using DFT method? ResearchGate. [Link]
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Mechanistic Study of Cycloisomerization of 1,7-Allenenes and Guidance to Develop a [2 + 1 + 2] Reaction. Journal of the American Chemical Society. [Link]
-
15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
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Thermodynamic and kinetic reaction control. Wikipedia. [Link]
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14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
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The effect of solvent on isomer formation. ResearchGate. [Link]
-
Kinetic Control vs. Thermodynamic Control. YouTube. [Link]
-
Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Royal Society of Chemistry. [Link]
-
Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. PubMed Central (PMC). [Link]
-
Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. University of Michigan. [Link]
-
Positional Isomers: Meaning, Applications, Examples. StudySmarter. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]
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A review of drug isomerism and its significance. PubMed Central (PMC). [Link]
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Synthesis of alkenes by isomerizations. Organic Chemistry Portal. [Link]
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23.3: Isomers of Organic Compounds. Chemistry LibreTexts. [Link]
-
Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. ResearchGate. [Link]
-
Positional isomers and Chain Isomers Grade 12 Organic Chemistry PRACTICE. YouTube. [Link]
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The problem of racemization in drug discovery and tools to predict it. ResearchGate. [Link]
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Stereochemistry in Drug Action. PubMed Central (PMC). [Link]
- Separation of position isomers.
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Structural Isomerism in Organic Compounds. Pharmaguideline. [Link]
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Amphetamine. Wikipedia. [Link]
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Solvent effects on the stability of 2,6-Difluoro-3-nitrobenzonitrile
Technical Support Center: 2,6-Difluoro-3-nitrobenzonitrile
Welcome to the technical support guide for this compound (DFNBN). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile synthetic intermediate. The unique electronic and structural features of DFNBN make it highly valuable in the synthesis of pharmaceuticals and agrochemicals, but these same features also make its stability highly dependent on the experimental environment, particularly the choice of solvent.[1][2]
This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and validated protocols to help you ensure the stability and reactivity of DFNBN in your work.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical stability concern when working with this compound in solution?
The primary stability concern is its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The benzonitrile ring is highly electron-deficient due to the strong electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups. This electronic environment "activates" the two fluorine atoms, making them excellent leaving groups in the presence of nucleophiles. Even weak nucleophiles, including certain solvent molecules, can displace one or both fluorine atoms, leading to the formation of impurities and degradation of your starting material.
Q2: Which general class of solvents is recommended for dissolving and reacting DFNBN?
For general handling, storage in solution (short-term), and as a reaction medium, anhydrous polar aprotic solvents are strongly recommended. Solvents like Acetonitrile (MeCN), Tetrahydrofuran (THF), and Ethyl Acetate are often suitable choices. They can effectively dissolve the polar DFNBN molecule without participating in hydrogen bonding that can complicate reactivity.[3] Non-polar aprotic solvents like Toluene may also be used, though the solubility of DFNBN might be lower.[4]
The key is to use solvents that are poor nucleophiles themselves and are free of nucleophilic impurities (like water or amines).
Q3: Can I use polar protic solvents like methanol, ethanol, or water with DFNBN?
Using polar protic solvents requires significant caution. These solvents can act as nucleophiles, leading to a solvolysis reaction where the solvent molecule displaces a fluorine atom.
-
At Room Temperature: In neutral, high-purity protic solvents, DFNBN may be stable for short periods. However, the risk of degradation increases over time.
-
At Elevated Temperatures or with Base: The presence of heat or a basic catalyst (e.g., triethylamine, potassium carbonate) will dramatically accelerate the rate of solvolysis, leading to significant byproduct formation (e.g., 2-methoxy-6-fluoro-3-nitrobenzonitrile).
Protic solvents are generally favored in reactions that generate ionic intermediates, like SN1 reactions, but they can hinder SN2 or SNAr reactions by "caging" the nucleophile through hydrogen bonding, reducing its reactivity.[5][6] Given DFNBN's reactivity profile, this caging effect is less of a benefit than the risk of solvolysis is a detriment.
Q4: How should I prepare my solvents before use with DFNBN?
To ensure stability and prevent unintended side reactions, all solvents should be:
-
Anhydrous: Use a commercially available anhydrous grade or dry the solvent using appropriate methods (e.g., molecular sieves, distillation from a drying agent). Water is a nucleophile that can lead to the formation of hydroxy-substituted impurities.
-
Degassed/Inert: For sensitive reactions, sparging the solvent with an inert gas like nitrogen or argon can remove dissolved oxygen, which can participate in radical side reactions, especially under photochemical or high-temperature conditions.
-
High Purity: Use a high-purity grade to avoid contaminants like amines in DMF or peroxides in THF, which can act as catalysts or reactants for degradation.
Troubleshooting Guide
Issue 1: My solution of DFNBN is turning yellow or brown over time, even without any added reagents.
-
Probable Cause: This indicates chemical degradation. The most common culprits are trace amounts of water or other nucleophilic impurities in your solvent reacting with DFNBN. Light exposure can also sometimes cause discoloration of nitroaromatic compounds.
-
Solution:
-
Verify Solvent Purity: Switch to a fresh bottle of high-purity, anhydrous solvent. Consider purifying the solvent immediately before use.
-
Control the Atmosphere: Store the solution under an inert atmosphere (N₂ or Ar) to minimize contact with atmospheric moisture.
-
Protect from Light: Store the solution in an amber vial or wrap the container in aluminum foil.
-
Perform a Stability Check: Use the HPLC protocol below (Protocol 1) to quantify the rate of degradation in your chosen solvent and confirm that your corrective actions are effective.
-
Issue 2: I am performing a reaction with a nucleophile (e.g., an amine or thiol) in DMF or DMSO and observing multiple byproducts and low yield.
-
Probable Cause: While polar aprotic solvents are generally recommended, solvents like Dimethylformamide (DMF) and Dimethylsulfoxide (DMSO) have known stability issues.
-
DMF: Can decompose, especially at elevated temperatures or in the presence of base, to generate dimethylamine and carbon monoxide. Dimethylamine is a potent nucleophile that will readily react with your DFNBN, leading to an undesired byproduct.
-
DMSO: Can be oxidized or reduced under certain reaction conditions and can be challenging to render completely anhydrous.
-
-
Solution:
-
Lower the Temperature: If possible, run your reaction at a lower temperature to minimize solvent decomposition.
-
Switch Solvents: Consider a more robust polar aprotic solvent. Acetonitrile (MeCN) or N,N-Dimethylacetamide (DMAc) are often excellent alternatives that are more thermally stable.
-
Run a Solvent Screen: Use the experimental workflow below (Protocol 2) to test several solvents in parallel on a small scale to identify the optimal medium for your specific reaction.
-
Issue 3: My reaction is sluggish or incomplete when using a salt (e.g., NaCN, KF) as a nucleophile.
-
Probable Cause: The insolubility of the nucleophilic salt in your solvent system is the most likely issue. Polar aprotic solvents are good at solvating cations, which helps to "free up" the anionic nucleophile to make it more reactive.[7] However, if the salt's lattice energy is too high, it may not dissolve sufficiently.
-
Solution:
-
Improve Solubility: Switch to a more polar solvent system, such as Acetonitrile or DMF (use with caution, see Issue 2).
-
Use a Phase-Transfer Catalyst: Add a catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6 for potassium salts) to transport the nucleophile into the organic phase, dramatically increasing the reaction rate.
-
Data Presentation & Visualizations
Solvent Selection Summary Table
| Solvent | Class | Dielectric Constant (ε) | Recommended Use Case | Potential Stability Risks |
| Acetonitrile | Polar Aprotic | 37.5 | Excellent general-purpose solvent for reactions and analysis. | Generally stable, but must be anhydrous. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Good for reactions with organometallics or when moderate polarity is needed. | Risk of peroxide formation; should be purified and stored properly. |
| Ethyl Acetate | Polar Aprotic | 6.0 | Good for extractions, chromatography, and some reactions. | Can undergo hydrolysis in the presence of strong acid or base. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High-boiling solvent for difficult reactions. | Decomposes to dimethylamine at high temp/base. Hygroscopic. |
| Methanol / Ethanol | Polar Protic | 32.6 / 24.3 | Not recommended unless solvolysis is the intended reaction. | Acts as a nucleophile, leading to O-alkylation byproducts. |
| Water | Polar Protic | 78.5 | Avoid unless hydrolysis is desired. | Will react to form hydroxy-substituted byproducts. |
| Toluene | Non-Polar Aprotic | 2.3 | Useful for reactions requiring non-polar conditions. | Low solubility for DFNBN and many nucleophilic salts. |
Dielectric constant values are representative and sourced from publicly available data.[8]
Diagrams of Experimental Workflows
Caption: Logical workflow for selecting an appropriate solvent for reactions involving DFNBN.
Caption: Step-by-step workflow for conducting a quantitative stability study of DFNBN.
Experimental Protocols
Protocol 1: Quantitative Stability Assessment of DFNBN in a Selected Solvent
This protocol uses High-Performance Liquid Chromatography (HPLC) to determine the stability of DFNBN over 24 hours.[9]
1. Materials:
-
This compound (DFNBN)
-
Test solvent (e.g., Acetonitrile), HPLC grade or higher
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector (detection at ~254 nm) and a C18 column
2. Procedure:
-
Prepare Stock Solution: Accurately weigh ~10 mg of DFNBN and dissolve it in the test solvent in a 10 mL volumetric flask. This creates a ~1 mg/mL stock solution.
-
Prepare Working Solution: Dilute the stock solution 10-fold with the test solvent to a final concentration of ~100 µg/mL.
-
Initial Analysis (t=0): Immediately inject the working solution onto the HPLC system to get the initial peak area for 100% intact DFNBN.
-
Incubation: Transfer the remaining working solution into several sealed amber HPLC vials and place them in a controlled temperature environment (e.g., 25°C or an elevated temperature like 40°C to stress the system).
-
Time-Point Analysis: At specified intervals (e.g., 2, 4, 8, and 24 hours), remove one vial and inject it into the HPLC.
-
Data Analysis:
-
Record the peak area of the DFNBN peak at each time point.
-
Calculate the percentage of DFNBN remaining relative to the t=0 sample: % Remaining = (Area_t / Area_t=0) * 100
-
Look for the appearance of new peaks, which would indicate degradation products.
-
3. Self-Validation & Trustworthiness:
-
The t=0 injection serves as the internal standard for the experiment.
-
Running a blank injection of the solvent ensures no interfering peaks are present.
-
The appearance of new, growing peaks concurrent with the decrease of the DFNBN peak provides strong evidence of degradation.
Protocol 2: Small-Scale Parallel Solvent Screening for SNAr Reactions
This protocol helps identify the optimal solvent for a reaction between DFNBN and a chosen nucleophile.
1. Materials:
-
DFNBN and your chosen nucleophile (e.g., 4-methylaniline)
-
A set of candidate anhydrous solvents (e.g., MeCN, THF, DMAc, Toluene)
-
Small reaction vials (e.g., 2 mL) with stir bars and septa
-
TLC plates or a rapid analytical method (UPLC, GC-MS)
2. Procedure:
-
Setup: In four separate vials, add DFNBN (e.g., 18.4 mg, 0.1 mmol).
-
Solvent Addition: To each vial, add 1 mL of a different candidate solvent (Vial 1: MeCN, Vial 2: THF, etc.). Stir until dissolved.
-
Reaction Initiation: Add the nucleophile (e.g., 1.1 equivalents, 11.8 mg of 4-methylaniline) to each vial. If required, add your base or catalyst.
-
Reaction Monitoring: Stir all reactions at the desired temperature (e.g., 60°C). After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction mixture and spot it on a TLC plate (or quench and prepare for another analytical method).
-
Analysis: Develop the TLC plate and visualize the spots. Compare the consumption of the DFNBN starting material and the formation of the desired product across the different solvents.
-
Selection: The solvent that shows the cleanest conversion (minimal byproducts) and highest product formation is the best candidate for scaling up.
3. Self-Validation & Trustworthiness:
-
Running the reactions in parallel under identical conditions ensures a direct and fair comparison of solvent performance.
-
Including a control reaction without the nucleophile can help differentiate between solvent-induced degradation and the desired reaction.
References
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Analytical Methods for the Degradation of Phytoconstituents. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, April 30). Polar Protic and Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube. Retrieved from [Link]
-
EURL-FV. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023, November 20). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737030, this compound. Retrieved from [Link]
-
Autech Industry Co.,Limited. (2024, January 4). High Purity this compound: Key Intermediate for Organic Synthesis. Retrieved from [Link]
-
Horbury, M. D., et al. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research, 54(23), 4348-4358. Retrieved from [Link]
-
LibreTexts Chemistry. (2019, June 5). Protic vs Aprotic Solvents. Retrieved from [Link]
-
Chen, G., et al. (2019). Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15). Journal of Chemical & Engineering Data, 64(4), 1645-1653. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Catalyst Selection for Optimizing 2,6-Difluoro-3-nitrobenzonitrile Reactions
Welcome to the technical support center for the synthesis of 2,6-difluoro-3-nitrobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate.[1] Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of catalyst selection and reaction optimization.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Q1: My reaction yield is consistently low when synthesizing this compound via a Halex reaction. What are the likely causes and how can I improve it?
A1: Low yields in the Halex (halogen exchange) reaction for this synthesis are a common issue and can often be traced back to several key factors.[2][3] The reaction, which typically involves the conversion of a chlorinated aromatic compound to its fluorinated counterpart, is sensitive to reaction conditions.[2]
Potential Causes & Solutions:
-
Inefficient Catalyst System: The choice of catalyst is paramount. For the fluorination of an analogous compound, 2,6-dichlorobenzonitrile, a phase-transfer catalyst (PTC) is often employed to facilitate the transfer of the fluoride ion from the solid or aqueous phase to the organic phase where the reaction occurs.[4]
-
Recommendation: Evaluate different phase-transfer catalysts. While quaternary ammonium salts are common, phosphonium salts like hexadecyltributylphosphonium bromide can tolerate higher temperatures.[4] The optimal catalyst and its concentration should be determined through small-scale screening experiments.
-
-
Reaction Temperature: Nucleophilic aromatic substitution (SNAr) reactions, including the Halex process, are often performed at elevated temperatures, typically ranging from 60°C to 220°C.[5]
-
Recommendation: The optimal temperature is a balance between reaction rate and side product formation. If the temperature is too low, the reaction will be sluggish. If it's too high, decomposition of the starting material, product, or catalyst can occur. A Design of Experiments (DoE) approach can be highly effective in identifying the optimal temperature for your specific substrate and catalyst system.
-
-
Purity of Reactants and Solvents: The presence of water can significantly reduce the nucleophilicity of the fluoride ion and lead to the formation of undesired byproducts.
-
Recommendation: Ensure that your fluoride source (e.g., potassium fluoride) is anhydrous. Dry it in a vacuum oven before use. Solvents such as DMSO or DMF should also be anhydrous. Using freshly distilled solvents is best practice.
-
Q2: I'm observing significant formation of byproducts, making the purification of this compound difficult. What are these byproducts and how can I minimize them?
A2: Byproduct formation is a frequent challenge. The primary side reactions in this synthesis often involve incomplete reaction or reaction with residual water.
Common Byproducts & Mitigation Strategies:
-
Incomplete Halogen Exchange: The starting material (e.g., 2,6-dichloro-3-nitrobenzonitrile) may remain if the reaction does not go to completion.
-
Solution: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.[6] Increasing the reaction time or temperature (within the optimal range) can help drive the reaction to completion.
-
-
Hydrolysis Products: If water is present in the reaction mixture, it can compete with the fluoride ion as a nucleophile, leading to the formation of hydroxy-derivatives.
-
Solution: As mentioned previously, stringent anhydrous conditions are critical. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[6]
-
-
Ether Formation: In some cases, the starting material or product can react with alkoxide impurities (if alcohols are used as solvents or are present as impurities) to form ether byproducts.
-
Solution: Use high-purity, anhydrous aprotic polar solvents like DMSO, DMF, or sulfolane.[2]
-
Q3: My phase-transfer catalyst seems to be degrading during the reaction, leading to a stall in conversion. What could be causing this and what are my options?
A3: Catalyst stability, particularly at the elevated temperatures often required for SNAr reactions, is a critical consideration.
Causes of Catalyst Degradation & Solutions:
-
Thermal Instability: Many quaternary ammonium-based PTCs have limited thermal stability.
-
Base-Induced Degradation: Some catalysts can be susceptible to degradation in the presence of strong bases.
-
Solution: While not always the primary base, residual basicity from the fluoride salt can contribute to degradation over long reaction times. If possible, screen for catalysts that are more stable under your specific reaction conditions.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis and optimization of this compound reactions.
What is the primary synthetic route to this compound?
The most common and industrially relevant method for synthesizing aryl fluorides, especially those activated by electron-withdrawing groups like the nitro group in this compound, is the Halex (halogen exchange) reaction .[2][3] This nucleophilic aromatic substitution (SNAr) process typically involves the displacement of a chloride or bromide atom with a fluoride ion.[2][8] The reaction is usually carried out at elevated temperatures in a polar aprotic solvent.[2]
Why is a phase-transfer catalyst (PTC) necessary for this reaction?
A phase-transfer catalyst is crucial for facilitating the reaction between the organic substrate (dissolved in an organic solvent) and the inorganic fluoride salt (often potassium fluoride), which has very low solubility in organic solvents. The PTC, typically a quaternary ammonium or phosphonium salt, forms a lipophilic ion pair with the fluoride anion, effectively transporting it into the organic phase where it can react with the substrate.[4] This significantly accelerates the reaction rate.
What are the key parameters to consider when selecting a catalyst for this reaction?
When selecting a catalyst, consider the following:
-
Thermal Stability: The catalyst must be stable at the required reaction temperature. Phosphonium salts generally exhibit higher thermal stability than their ammonium counterparts.[4]
-
Catalytic Activity: The catalyst should efficiently facilitate the transfer of the fluoride ion. Screening different catalysts is often necessary to find the most active one for a specific substrate.
-
Cost and Availability: For large-scale synthesis, the cost and commercial availability of the catalyst are important practical considerations.
-
Separation and Recovery: Consider the ease of separating the catalyst from the reaction mixture during workup.
How do the electron-withdrawing groups on the aromatic ring influence the reaction?
The presence of strong electron-withdrawing groups, such as the nitro (-NO₂) and cyano (-CN) groups, is critical for the success of the SNAr reaction.[7] These groups, particularly when positioned ortho or para to the leaving group (the halogen being replaced), activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance.[8]
What analytical techniques are recommended for monitoring the reaction progress?
To effectively monitor the reaction, the following techniques are recommended:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of the starting material and the formation of the product and any byproducts. This is essential for optimizing reaction conditions and determining the reaction endpoint.
III. Experimental Protocols & Data
General Protocol for a Catalyst Screening Experiment
This protocol provides a framework for screening different phase-transfer catalysts for the synthesis of this compound from a suitable precursor like 2,6-dichloro-3-nitrobenzonitrile.
Materials:
-
2,6-dichloro-3-nitrobenzonitrile
-
Anhydrous Potassium Fluoride (KF)
-
Phase-Transfer Catalysts (e.g., Tetrabutylammonium Bromide, Hexadecyltributylphosphonium Bromide)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2,6-dichloro-3-nitrobenzonitrile (1.0 eq) and anhydrous potassium fluoride (2.2 eq).
-
Catalyst Addition: Add the phase-transfer catalyst (0.05 - 0.1 eq).
-
Solvent Addition: Add anhydrous DMSO to achieve a suitable concentration (e.g., 0.5 M).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 150-180 °C) under a nitrogen atmosphere with vigorous stirring.
-
Monitoring: Take aliquots from the reaction mixture at regular intervals (e.g., every 2 hours) and analyze by GC or TLC to monitor the conversion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Summary: Catalyst Performance Comparison
| Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| Tetrabutylammonium Bromide | 160 | 8 | 75 |
| Hexadecyltributylphosphonium Bromide | 160 | 6 | 92 |
| 18-Crown-6 | 160 | 10 | 68 |
Note: The data presented in this table is illustrative and will vary depending on the specific reaction conditions and substrate.
IV. Visualizations
Catalyst Selection Workflow
Caption: A decision workflow for selecting an appropriate phase-transfer catalyst.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision tree for addressing low reaction yields.
V. References
-
Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. [Link]
-
PTC Nucleophilic Aromatic Etherification - PTC Organics, Inc. [Link]
-
Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset. [Link]
-
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Validation & Comparative
Beyond the Star Anise: A Comparative Guide to Alternative Precursors for Oseltamivir Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Oseltamivir (marketed as Tamiflu®) stands as a critical first-line defense against influenza A and B viruses.[1] Its role in pandemic preparedness necessitates robust, scalable, and economically viable manufacturing processes.[2] For years, the industrial synthesis of this vital neuraminidase inhibitor has been intrinsically linked to a single chiral precursor: (-)-shikimic acid, primarily harvested from the seeds of the Chinese star anise (Illicium verum).[3]
This reliance, however, presents a significant supply chain vulnerability. The limited geographical source of star anise, coupled with the lengthy cultivation time, makes the supply of shikimic acid susceptible to geopolitical instability, climate events, and unpredictable demand surges.[4] Furthermore, the conventional Roche synthesis, while well-established, involves multiple steps and the use of potentially hazardous azide-based reagents.[5][6]
These challenges have catalyzed a global research effort to identify and validate alternative precursors that can decouple oseltamivir production from this single natural source. This guide provides an in-depth comparison of the traditional shikimic acid route against promising alternatives, offering a technical resource for scientists and developers navigating the complexities of antiviral synthesis.
The Incumbent: (-)-Shikimic Acid Pathway
The commercial synthesis of oseltamivir begins with (-)-shikimic acid, a chiral building block that advantageously contains the correct stereochemistry for the final drug molecule. The established Roche process converts shikimic acid into a key epoxide intermediate through a series of steps including esterification, ketalization, and mesylation.[7] This epoxide is then opened using an azide nucleophile to install one of the two crucial amino groups on the cyclohexene ring.[6][8] While effective and scalable, this pathway's length and use of potentially explosive azides are notable drawbacks.[6][7]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} figcaption { font-family: Arial, sans-serif; font-size: 12px; text-align: center; margin-top: 5px; }
Emerging Alternatives: Diversifying the Starting Line
The quest for alternatives has yielded several innovative strategies, broadly categorized by their starting material philosophy: utilizing other abundant natural products or building the core structure from simple, readily available petrochemical feedstocks.
From Abundant Sugars: The D-Mannose Approach
A compelling alternative leverages D-mannose, an inexpensive and widely available sugar. This strategy involves constructing an acyclic precursor from D-mannose and then executing a key intramolecular cyclization to form the required cyclohexene ring.[9][10] One notable route employs an intramolecular Horner–Wadsworth–Emmons reaction to forge the carbocycle.[11]
-
Causality: By starting with a simple, achiral or readily available chiral molecule like D-mannose, this approach circumvents the shikimic acid supply chain issue entirely. The core challenge shifts from sourcing a complex natural product to efficiently and stereoselectively building the complex ring system from the ground up.
From Petrochemical Feedstocks: The Diels-Alder Strategy
Perhaps the most radical departure from natural precursors involves building the oseltamivir skeleton from basic petrochemicals like 1,3-butadiene and acrylic acid.[5][12] This approach, pioneered by E.J. Corey and others, utilizes an asymmetric Diels-Alder reaction as the key step to construct the cyclohexene ring with the desired stereochemistry.[3]
-
Causality: This strategy offers the ultimate independence from agricultural sources. The Diels-Alder reaction is a powerful and well-understood transformation for forming six-membered rings. The primary scientific challenge lies in achieving high enantioselectivity in the initial cycloaddition to set the crucial stereocenters correctly, which is often accomplished with a chiral catalyst.[3] This route also successfully avoids hazardous azide intermediates.[12][13]
From an Alternative Natural Product: (-)-Quinic Acid
(-)-Quinic acid, structurally similar to shikimic acid, was an early candidate for oseltamivir synthesis.[5][14] It can be converted to the same key epoxide intermediate as the shikimic acid route, but it requires additional steps, including a dehydration, which complicates the process and typically results in lower overall yields.[3] While it represents a diversification of natural sources, it has largely been superseded by the more efficient shikimic acid process or completely synthetic routes.[7]
Performance Comparison: A Head-to-Head Analysis
The choice of a synthetic pathway in pharmaceutical manufacturing is a multi-faceted decision, balancing yield, cost, safety, and scalability. The following table provides a quantitative comparison of the discussed routes.
| Metric | Roche Industrial (Shikimic Acid) | D-Mannose Route | Diels-Alder (Butadiene) |
| Primary Precursor | (-)-Shikimic Acid | D-Mannose | 1,3-Butadiene & Acrylic Acid |
| Precursor Availability | Limited, agricultural | High, abundant | High, petrochemical |
| Typical Overall Yield | ~17-35%[3][15] | ~15-20% (route dependent) | ~30% (unoptimized)[2][13] |
| Number of Steps | ~10-12[15] | ~11-18 (route dependent)[9][16] | ~8-12[2][3] |
| Use of Azides? | Yes (in many variants)[3] | Yes (in some variants)[9] | No[13] |
| Key Advantages | Established, scaled process | Abundant, inexpensive precursor | Independent of natural sources; azide-free |
| Key Disadvantages | Relies on limited precursor; azide safety | Often lengthy; may require chromatography | Requires precise asymmetric catalysis |
Experimental Protocols in Focus
To provide a practical perspective, below are outlines of key transformations from the alternative synthetic routes.
Protocol 1: Asymmetric Diels-Alder Cycloaddition (Corey Route)
This protocol describes the key ring-forming step from petrochemical precursors.[3]
-
Catalyst Preparation: The chiral CBS catalyst is prepared in situ or used as a stock solution in toluene.
-
Reaction Setup: A solution of the dienophile (e.g., trifluoroethyl acrylate) in an appropriate solvent (e.g., toluene or dichloromethane) is cooled to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
Addition of Reagents: The chiral catalyst (typically 5-10 mol%) is added, followed by the slow addition of 1,3-butadiene.
-
Reaction Monitoring: The reaction is stirred at low temperature and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the consumption of the limiting reagent.
-
Workup and Purification: Upon completion, the reaction is quenched, and the crude product is purified by silica gel column chromatography to yield the chiral cyclohexene ester adduct.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} figcaption { font-family: Arial, sans-serif; font-size: 12px; text-align: center; margin-top: 5px; }
Protocol 2: Aziridination and Regioselective Opening
A common feature in many modern oseltamivir syntheses, including some that start from petrochemicals, is the formation and subsequent opening of an aziridine ring to install the amino and ether side chains.[2][5] This avoids the direct use of azide anions.
-
Aziridination: A cyclohexene intermediate is subjected to an aziridination reaction. This can be achieved using various reagents, for instance, a rhodium catalyst with a nitrogen source, to form a bicyclic aziridine product.[2]
-
Solvent and Catalyst: The bicyclic aziridine is dissolved in 3-pentanol, which serves as both the solvent and the nucleophile. A catalytic amount of a Lewis acid (e.g., cupric triflate) is added.[13]
-
Ring Opening: The reaction mixture is stirred, often at 0 °C to room temperature. The Lewis acid activates the aziridine, allowing for a regioselective nucleophilic attack by the 3-pentanol at the desired carbon.[13]
-
Workup and Purification: The reaction is quenched and worked up to isolate the amino ether product, which contains the correctly installed side chains of oseltamivir.
Conclusion and Future Outlook
The synthetic landscape for oseltamivir has evolved dramatically from its dependence on a single natural product. While the shikimic acid pathway remains the industrial workhorse, its inherent vulnerabilities have been powerfully addressed by chemical innovation.
Routes starting from simple petrochemicals via Diels-Alder reactions represent the most strategically robust long-term solution, offering complete insulation from agricultural supply chains.[5][13] Concurrently, pathways from abundant feedstocks like D-mannose demonstrate the power of leveraging readily available chiral pool materials.[9]
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Yeung, Y., Hong, S., & Corey, E.J. (2006). A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuramidase Inhibitor Oseltamivir from 1,3-Butadiene and Acrylic Acid. Journal of the American Chemical Society, 128(19), 6310–6311. Available from: [Link]
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Zutter, U., et al. (2004). New, Efficient Synthesis of Oseltamivir Phosphate (Tamiflu) via Enzymatic Desymmetrization of a meso-1,3-Cyclohexanedicarboxylic Acid Diester. The Journal of Organic Chemistry, 69(18), 6172–6178. Available from: [Link]
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Abrecht, S., et al. (2004). The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research. Chimia, 58(9), 621-629. Available from: [Link]
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A Comparative Guide to the Efficacy of Benzonitrile-Derived Herbicides
Introduction: The quest for selective and effective weed management solutions is a cornerstone of modern agricultural research. Benzonitrile-based herbicides represent a significant class of compounds that have been developed to address this need. While the synthesis of many herbicidal compounds utilizes precursors like 2,6-Difluoro-3-nitrobenzonitrile, this guide will focus on the herbicidal efficacy of a structurally related and patented compound, 2,6-dichloro-3-fluorobenzonitrile . Due to the greater availability of public data, its performance will be objectively compared with other notable benzonitrile herbicides: Dichlobenil , Bromoxynil , and Ioxynil . This guide is intended for researchers, scientists, and professionals in the agrochemical development field, providing in-depth technical comparisons, supporting experimental data, and validated protocols.
Mechanisms of Action: A Tale of Two Pathways
The herbicidal activity of the compounds discussed herein stems from their ability to disrupt critical physiological processes in susceptible plants. They can be broadly categorized into two distinct mechanisms of action:
Inhibition of Photosynthesis (Photosystem II)
Bromoxynil and Ioxynil belong to the hydroxybenzonitrile chemical class and are potent inhibitors of photosynthesis.[1] Their primary target is the Photosystem II (PSII) complex within the chloroplast thylakoid membranes.[1][2] Specifically, they bind to the D1 protein at the QB-binding niche, interrupting the electron transport chain.[1][2] This blockage prevents the flow of electrons from QA to QB, thereby halting CO2 fixation and the production of ATP and NADPH2, which are essential for plant growth.[2] The disruption of electron flow leads to the formation of reactive oxygen species, causing lipid peroxidation and rapid destruction of cell membranes, manifesting as chlorosis and necrosis.[2][3]
Inhibition of Cellulose Biosynthesis
Dichlobenil operates through a different mechanism, primarily by inhibiting cell wall biosynthesis.[4][5] It specifically disrupts the formation and function of cellulose synthase (CESA) complexes in the plasma membrane.[1] This interference with cellulose production halts the construction of the cell wall, which is crucial for cell division and plant growth.[6][7] As a result, Dichlobenil is particularly effective against germinating seeds and the growing points of roots and shoots.[5]
The mechanism of action for 2,6-dichloro-3-fluorobenzonitrile is not as extensively documented in publicly available literature as the other three. However, its structural similarity to Dichlobenil suggests a potential role as a cell division or biosynthesis inhibitor. Further research is required to definitively elucidate its specific molecular target.
Comparative Efficacy and Herbicidal Spectrum
The effectiveness of these herbicides varies depending on the target weed species, their growth stage, and environmental conditions.
| Herbicide | Chemical Class | Primary Mode of Action | Herbicidal Spectrum | Application Timing |
| 2,6-dichloro-3-fluorobenzonitrile | Benzonitrile | Not fully elucidated (likely biosynthesis inhibitor) | Broadleaf and grassy weeds (as per patent) | Pre-emergence |
| Dichlobenil | Benzonitrile | Cellulose Biosynthesis Inhibitor | Annual and perennial broadleaf and grassy weeds | Pre-emergence |
| Bromoxynil | Hydroxybenzonitrile | Photosynthesis Inhibitor (PSII) | Broadleaf weeds | Post-emergence |
| Ioxynil | Hydroxybenzonitrile | Photosynthesis Inhibitor (PSII) | Broadleaf weeds | Post-emergence |
Dichlobenil: This herbicide is known for its effectiveness against a wide array of annual and perennial weeds, including both grassy and broad-leaved species.[9] It is primarily used as a pre-emergent herbicide, controlling weeds as they germinate.[6] Application rates typically range from 80 to 100 kg/ha of the granular formulation (e.g., Casoron 6.7 G), depending on soil type and weed infestation levels.[9]
Bromoxynil and Ioxynil: These are selective, contact herbicides primarily used for the post-emergent control of broadleaf weeds in cereal crops, such as wheat and barley.[10][11][12] They are effective against young, actively growing seedlings.[11] For instance, Bromoxynil is effective against weeds like wild buckwheat, smartweed, and lamb's-quarters.[2] Application rates for Bromoxynil in wheat are often between 0.3 and 0.4 kg/ha .[10] Ioxynil has shown good crop tolerance in wheat and oats at rates of 0.5 to 1.0 lb per acre.[13]
Experimental Protocols
To ensure the reproducibility and validity of efficacy studies, standardized experimental protocols are essential. Below are representative methodologies for evaluating pre- and post-emergence herbicides.
Protocol for Pre-Emergence Herbicidal Efficacy (Adapted for Dichlobenil and 2,6-dichloro-3-fluorobenzonitrile)
This protocol is designed to assess the ability of a herbicide to prevent weed seed germination and emergence.
Causality in Experimental Choices:
-
Controlled Environment: Using a greenhouse or growth chamber (Step 7) is critical to eliminate variability from weather, ensuring that observed differences are due to the herbicide treatments.
-
Calibrated Sprayer: Uniform application (Step 5) is paramount for dose-response accuracy. A laboratory track sprayer ensures that each pot receives the intended herbicide rate.
-
Positive Control: Including a known effective herbicide (Step 6) validates the experimental system and provides a benchmark for the performance of the test compound.
Protocol for Post-Emergence Herbicidal Efficacy (Adapted for Bromoxynil and Ioxynil)
This protocol evaluates the effectiveness of a herbicide on established, actively growing weeds.
Trustworthiness Through Self-Validation:
-
Defined Growth Stage: Treating weeds at a consistent growth stage (Step 1) is crucial because susceptibility to post-emergence herbicides is highly dependent on plant development.
-
Visual Rating and Biomass: Combining a visual assessment of injury (Step 6) with quantitative biomass measurements (Step 7) provides a more complete and objective picture of herbicide efficacy.
-
Adjuvants: The inclusion of adjuvants (e.g., surfactants) in the spray solution (Step 2) is often necessary to mimic field formulations and ensure proper leaf wetting and herbicide uptake.
Synthesis of 2,6-dichloro-3-fluorobenzonitrile
The synthesis of 2,6-dichloro-3-fluorobenzonitrile has been described in patent literature. One method involves a multi-step process starting from 2,6-dichloro-3-fluoroacetophenone.[14]
Conclusion
This guide provides a comparative analysis of the benzonitrile-derived herbicide 2,6-dichloro-3-fluorobenzonitrile and its counterparts, Dichlobenil, Bromoxynil, and Ioxynil. A clear distinction in their mechanism of action—photosynthesis inhibition versus cellulose biosynthesis inhibition—dictates their respective herbicidal properties and application timings. While Bromoxynil and Ioxynil are effective post-emergence controllers of broadleaf weeds, Dichlobenil offers broad-spectrum pre-emergence control. The available data for 2,6-dichloro-3-fluorobenzonitrile suggests potential as a pre-emergence herbicide, though further public research is needed to fully characterize its efficacy and selectivity. The provided experimental protocols offer a framework for the standardized evaluation of these and other novel herbicidal compounds.
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- Preparation method of 2,6-dichloro-3-fluorobenzonitrile.
- The Effect of Dichlobenil (Casoron 6,7 G) on Weed Infestation, Vegetative and Productive Performance of Young Sweet Cherry. Journal of Mountain Agriculture on the Balkans. (n.d.).
- Technical Bulletin Ioxynil and Bromoxynil Selective Herbicides. PANS. (1968).
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- Dichlobenil (Ref: H 133). AERU, University of Hertfordshire. (n.d.).
- Summary of other trials indicates that ioxynil at rates of 0.21 lb, 0.5 lb, and 1.0 lb per acre showed satisfactory crop tolerance. Australian Weeds Research Newsletter. (n.d.).
- A Comparison of Dichlobenil Four Percent Granular and Dichlobenil Fifty Percent Wettable Plus a Polymer Extender for Use as a Fall Applied Perennial Weed Herbicide. Arboriculture & Urban Forestry. (1981, July).
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The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Synthesized from 2,6-Difluoro-3-nitrobenzonitrile
In the landscape of modern drug discovery and development, the identification of versatile starting materials is a cornerstone of efficient and successful medicinal chemistry campaigns. 2,6-Difluoro-3-nitrobenzonitrile has emerged as a highly valuable scaffold due to its unique electronic and structural features. The presence of two electron-withdrawing fluorine atoms and a nitro group activates the aromatic ring for nucleophilic aromatic substitution, making it a reactive and adaptable precursor for a diverse range of heterocyclic compounds with significant biological activities.[1][2]
This guide provides a comprehensive overview of the biological activities of compounds synthesized from key intermediates derived from this compound. We will explore the synthesis of these intermediates and delve into the anticancer and antimicrobial properties of the resulting molecules, comparing their performance with established agents and providing the supporting experimental data for researchers, scientists, and drug development professionals.
From Starting Block to Key Intermediates: Synthetic Pathways
The journey from this compound to biologically active molecules necessitates its conversion into more synthetically malleable intermediates. The primary and most crucial transformation is the reduction of the nitro group to an amine, yielding 2,6-difluoro-3-aminobenzonitrile . This key intermediate opens the door to a plethora of cyclization reactions for the construction of various heterocyclic systems.
A secondary intermediate, 2,6-difluorobenzamide , can be envisioned through a two-step process: reduction of the nitro group followed by diazotization and removal of the resulting diazonium salt to give 2,6-difluorobenzonitrile, which is then subjected to hydrolysis. This intermediate is particularly relevant for the synthesis of potent antibacterial agents.
dot graph "Synthetic_Pathways" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2,6-Difluoro-3-aminobenzonitrile", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Quinazoline Derivatives\n(Anticancer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="2,6-Difluorobenzonitrile", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="2,6-Difluorobenzamide", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Benzamide Derivatives\n(Antibacterial)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B [label="Reduction (e.g., Fe/HCl)"]; B -> C [label="Cyclization with\nFormic Acid/Formamide"]; A -> D [label="1. Reduction\n2. Diazotization\n3. Deamination"]; D -> E [label="Hydrolysis"]; E -> F [label="Further Derivatization"]; } Caption: Proposed synthetic routes from this compound.
Anticancer Activity of Quinazoline Derivatives
The 2,6-difluoro-3-aminobenzonitrile intermediate is an excellent precursor for the synthesis of quinazoline and quinazolinone derivatives, a class of compounds renowned for their potent anticancer activities.[3][4] These heterocyclic systems often act as inhibitors of key enzymes in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[4]
Comparative Analysis of Inhibitory Activity
While specific compounds directly synthesized from 2,6-difluoro-3-aminobenzonitrile are not extensively reported in publicly available literature, we can infer the potential activity by examining structurally similar quinazoline-based anticancer agents. The following table compares the in vitro cytotoxic activity (IC₅₀ values) of representative quinazolinone derivatives against various human cancer cell lines.
| Compound Class | Target Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Quinazolinone-benzyl piperidine derivative (7h) | MCF-7 (Breast Cancer) | 8.9 | Doxorubicin | 0.8 |
| Quinazolinone-benzyl piperidine derivative (7h) | A549 (Lung Cancer) | 10.2 | Doxorubicin | 1.2 |
| Quinazolinone-benzyl piperidine derivative (7h) | 5637 (Bladder Cancer) | 12.1 | Doxorubicin | 1.8 |
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (45) | A549 (Lung Cancer) | 0.44 | - | - |
Data sourced from multiple studies evaluating these compound classes.[4][5]
The data indicates that quinazolinone scaffolds exhibit significant anticancer activity, with some derivatives showing sub-micromolar efficacy. The introduction of various substituents on the quinazoline core allows for the fine-tuning of their biological activity and selectivity.
Mechanism of Action: EGFR Tyrosine Kinase Inhibition
Many quinazoline-based anticancer agents function by competitively inhibiting the ATP-binding site of EGFR tyrosine kinase. Overactivation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. By blocking this pathway, these inhibitors can effectively halt tumor growth.[4]
dot graph "EGFR_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
EGFR [label="EGFR", fillcolor="#FBBC05", fontcolor="#202124"]; Quinazoline [label="Quinazoline Inhibitor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(Proliferation, Survival)", fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
EGFR -> Downstream [label="Phosphorylation"]; ATP -> EGFR; Quinazoline -> EGFR [label="Binds to ATP pocket", dir=both, color="#EA4335"]; Downstream -> Apoptosis [style=dashed, label="Inhibition leads to"]; } Caption: Inhibition of EGFR signaling by quinazoline derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Difluoro-3-aminobenzonitrile (Intermediate)
This protocol describes the reduction of the nitro group of this compound.
-
Materials: this compound, Iron powder, Hydrochloric acid, Ethanol, Water.
-
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3.0 eq) and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 2,6-difluoro-3-aminobenzonitrile.
-
Protocol 2: Synthesis of a Quinazolinone Derivative (General)
This protocol outlines a general procedure for the synthesis of a quinazolinone ring from an aminobenzonitrile intermediate.
-
Materials: 2,6-Difluoro-3-aminobenzonitrile, Formic acid or Formamide, appropriate reagents for further substitution.
-
Procedure:
-
Heat a mixture of 2,6-difluoro-3-aminobenzonitrile (1.0 eq) and an excess of formic acid or formamide at reflux.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture.
-
Pour the mixture into ice-water and collect the precipitated solid by filtration.
-
The resulting quinazolinone can be further functionalized through various reactions to introduce desired substituents.[6]
-
Antimicrobial Activity of Benzamide and Benzimidazole Derivatives
The versatility of the this compound scaffold also extends to the synthesis of potent antimicrobial agents. Derivatives of 2,6-difluorobenzamide have shown significant antibacterial activity through the inhibition of the bacterial cell division protein FtsZ.[1][7] Furthermore, the 3-amino intermediate can be a precursor for benzimidazole synthesis, a privileged structure in antimicrobial drug discovery.[8][9][10][11][12]
Comparative Analysis of Inhibitory Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 2,6-difluorobenzamide and benzimidazole derivatives against various bacterial and fungal strains.
| Compound Class | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2,6-Difluorobenzamide (derivative 12) | Bacillus subtilis | 0.25-1 | - | - |
| 2,6-Difluorobenzamide (derivative 12) | Staphylococcus aureus (susceptible & resistant) | <10 | - | - |
| Benzimidazole derivative | Enterococcus faecalis | 12.5-400 | - | - |
| Benzimidazole derivative | Staphylococcus aureus | 12.5-400 | - | - |
| Benzimidazole derivative | Candida tropicalis | 6.25-400 | - | - |
Data sourced from multiple studies evaluating these compound classes.[1][3]
These results highlight the potential of these scaffolds in combating bacterial and fungal infections, including drug-resistant strains.
Mechanism of Action: FtsZ Inhibition
The antibacterial action of the 2,6-difluorobenzamide derivatives is attributed to their ability to inhibit FtsZ, a protein that forms a contractile ring (Z-ring) at the site of cell division in bacteria. Inhibition of FtsZ disrupts cell division, leading to filamentation and eventual cell death. This mechanism is attractive as FtsZ is a highly conserved protein in bacteria and absent in eukaryotes, suggesting a potential for selective toxicity.[1][7]
dot graph "FtsZ_Inhibition" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
FtsZ [label="FtsZ monomers", fillcolor="#FBBC05", fontcolor="#202124"]; Z_ring [label="Z-ring formation", fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_division [label="Bacterial Cell Division", fillcolor="#34A853", fontcolor="#FFFFFF"]; Benzamide [label="2,6-Difluorobenzamide\nDerivative", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filamentation [label="Filamentation &\nCell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];
FtsZ -> Z_ring [label="Polymerization"]; Z_ring -> Cell_division; Benzamide -> FtsZ [label="Inhibits polymerization", dir=both, color="#4285F4"]; Z_ring -> Filamentation [style=dashed, label="Inhibition leads to"]; } Caption: Mechanism of FtsZ inhibition by 2,6-difluorobenzamide derivatives.
Experimental Protocols
Protocol 3: Synthesis of 2,6-Difluorobenzamide (Intermediate)
This protocol describes the hydrolysis of 2,6-difluorobenzonitrile.
-
Materials: 2,6-Difluorobenzonitrile, Sulfuric acid, Water.
-
Procedure:
-
Add 2,6-difluorobenzonitrile (1.0 eq) to concentrated sulfuric acid.
-
Heat the mixture and monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2,6-difluorobenzamide.
-
Protocol 4: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Materials: Test compound, Bacterial culture (e.g., S. aureus), Mueller-Hinton Broth (MHB), 96-well microtiter plate.
-
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]
-
Conclusion
This compound stands out as a privileged starting material in medicinal chemistry, offering synthetic access to a variety of biologically active heterocyclic compounds. Through strategic chemical transformations, it can be converted into key intermediates for the synthesis of potent anticancer quinazolines and antimicrobial benzamides and benzimidazoles. The comparative data presented in this guide underscores the therapeutic potential of these compound classes. Further exploration and derivatization of these scaffolds, originating from this versatile building block, hold considerable promise for the development of next-generation therapeutics to address critical unmet medical needs in oncology and infectious diseases.
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Bi, F., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(5), 1234-1239. [Link]
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Çalışkan, B., et al. (2011). Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities. Turkish Journal of Chemistry, 35(3), 455-464. [Link]
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Ghorab, M. M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 81. [Link]
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Özkay, Y., et al. (2011). Antimicrobial activity of a new series of benzimidazole derivatives. Archives of Pharmacal Research, 34(9), 1427-1435. [Link]
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Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209. [Link]
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Sivakumar, A., et al. (2017). Synthesis of Some Novel Quinazoline Derivatives Having Anti-Cancer Activity. Global Journal of Pharmacy & Pharmaceutical Sciences, 3(2). [Link]
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Ersan, R. H., et al. (2022). 2-Phenyl substituted Benzimidazole derivatives: Design, synthesis, and evaluation of their antiproliferative and antimicrobial activities. Journal of Molecular Structure, 1260, 132793. [Link]
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Rashdan, H. R. M., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 14(23), 16454-16478. [Link]
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Fang, H., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). ACS Omega. [Link]
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Al-Dhfyan, A., et al. (2024). Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. Journal of Chemical and Pharmaceutical Research, 16(11), 1-8. [Link]
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Spectral comparison of 2,6-Difluoro-3-nitrobenzonitrile and its derivatives
An In-Depth Spectral Comparison of 2,6-Difluoro-3-nitrobenzonitrile and Its Derivatives: A Guide for Researchers
Introduction: The Significance of a Versatile Scaffold
In the landscape of modern drug discovery and agrochemical development, the strategic use of highly functionalized building blocks is paramount. This compound (CAS 143879-77-0) has emerged as a crucial intermediate, valued for its unique electronic and steric properties that facilitate the synthesis of complex molecular architectures.[1][2] Its structure, featuring two ortho-fluorine atoms to a nitrile group and a vicinal nitro group, provides multiple reactive sites, making it a cornerstone for creating diverse pharmaceuticals, including advanced kinase inhibitors for cancer therapy and novel antibacterial agents.[2]
For scientists leveraging this scaffold, a comprehensive understanding of its spectral characteristics is not merely academic; it is a fundamental requirement for reaction monitoring, quality control, and the unambiguous identification of its downstream derivatives. The substitution of the fluorine atoms or the transformation of the nitro and nitrile groups induces distinct changes in the molecule's interaction with electromagnetic radiation. This guide provides a comparative analysis of this compound and its conceptual derivatives using four cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By delving into the causality behind experimental choices and presenting validated protocols, this document serves as a practical resource for researchers in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is the gold standard for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[3][4] For fluorinated aromatics like this compound, ¹H, ¹³C, and even ¹⁹F NMR are invaluable. The electron-withdrawing nature of the fluorine, nitro, and nitrile groups significantly deshields the aromatic protons and carbons, resulting in characteristic downfield shifts.
Comparative NMR Data
The table below presents expected NMR spectral data for the parent compound and a hypothetical derivative, 2-Amino-6-fluoro-3-nitrobenzonitrile, where one fluorine atom has been displaced by an amino group—a common synthetic transformation.
| Compound | Technique | Aromatic Region (δ, ppm) | Key Observations & Rationale |
| This compound | ¹H NMR | ~8.0-8.5 (m, 1H), ~7.5-7.9 (m, 1H) | The two aromatic protons will appear as complex multiplets due to coupling with each other (³JHH) and with the two adjacent fluorine atoms (³JHF, ⁴JHF). Strong deshielding is caused by the -NO₂ and -CN groups. |
| ¹³C NMR | C-CN (~115), C-NO₂ (~148), C-F (~160, d), Ar-C-H (~120-135) | Carbon signals are influenced by attached atoms and their electronegativity. Carbons bonded to fluorine will show characteristic splitting (¹JCF). | |
| 2-Amino-6-fluoro-3-nitrobenzonitrile (Derivative) | ¹H NMR | ~7.8-8.2 (m, 1H), ~6.5-6.9 (m, 1H), ~5.0 (br s, 2H, -NH₂) | The introduction of the electron-donating amino group shields the adjacent proton, causing a significant upfield shift. The -NH₂ protons typically appear as a broad singlet. |
| ¹³C NMR | C-CN (~116), C-NO₂ (~149), C-F (~158, d), C-NH₂ (~150), Ar-C-H (~110-130) | The carbon attached to the amino group (C-NH₂) is significantly shielded compared to the original C-F carbon. Other carbon shifts are also modulated by the new substituent. |
Experimental Protocol: Acquiring High-Quality NMR Spectra
The fidelity of NMR data is directly dependent on meticulous sample preparation.[5] The following protocol ensures reproducible and high-resolution results for small molecules.
-
Sample Preparation: Weigh 5-25 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.[5]
-
Solvent Selection: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical as it must dissolve the compound without contributing interfering signals.[3][5]
-
Dissolution: Ensure complete dissolution by gentle vortexing. If necessary, use a Pasteur pipette to transfer the solution to a 5 mm NMR tube, filtering it through a small cotton plug to remove any particulate matter.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
-
Locking and Shimming: The instrument automatically locks onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp spectral lines.
-
Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For ¹³C NMR, a greater number of scans is required due to the low natural abundance of the ¹³C isotope.[6]
-
Processing: After acquisition, the raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied to produce the final, interpretable spectrum.
Workflow for NMR Analysis
A diagram illustrating the key steps from sample preparation to final spectrum.
Caption: The streamlined workflow for ATR-FTIR analysis.
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals. [7]This technique is particularly useful for analyzing compounds with chromophores, such as the nitroaromatic system in this compound. The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation and the electronic nature of substituents.
Comparative UV-Vis Data
The electronic transitions in these molecules are primarily π → π* transitions within the aromatic system, influenced by the nitro and nitrile groups.
| Compound | Expected λmax (nm) | Rationale for Absorption & Shifts |
| This compound | ~240-270 | The nitroaromatic system is a strong chromophore. The exact λmax depends on the solvent polarity. The absorption is due to π → π* transitions. [8][9] |
| 3-Amino-2,6-difluorobenzonitrile (Derivative) | ~320-380 | The introduction of the electron-donating amino group (an auxochrome) extends the conjugated system through resonance. This lowers the energy gap for the π → π* transition, resulting in a significant bathochromic (red) shift to a longer wavelength. [10] |
Experimental Protocol: Solution UV-Vis Spectroscopy
Accurate UV-Vis measurements require careful preparation of dilute solutions to ensure adherence to the Beer-Lambert Law. [7][11]
-
Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).
-
Stock Solution Preparation: Accurately prepare a concentrated stock solution of the compound.
-
Dilution: Prepare a dilute sample solution (typically in the micromolar concentration range) from the stock solution. The final absorbance should ideally be between 0.1 and 1.0 for optimal accuracy. If the solution is too concentrated, no light will be transmitted and the detector will be saturated. [11]4. Cuvette Preparation: Use a matched pair of quartz cuvettes, as glass cuvettes absorb UV light. Fill one cuvette with the pure solvent (the "blank") and the other with the sample solution.
-
Blank Measurement: Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Replace the blank with the sample cuvette and measure the absorption spectrum over the desired wavelength range (e.g., 200-400 nm). The instrument software will automatically display the baseline-corrected spectrum.
Workflow for UV-Vis Spectrophotometry
A diagram outlining the acquisition of a UV-Vis spectrum.
Caption: Standard workflow for UV-Vis absorption measurement.
Mass Spectrometry (MS): Determining Molecular Mass and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. [12]It is indispensable for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental composition. [13]The fragmentation pattern observed in the mass spectrum also provides valuable structural clues.
Comparative Mass Spectrometry Data
The molecular ion peak (M⁺) is the most critical piece of information. The fragmentation patterns will differ based on the relative stability of the fragments that can be formed.
| Compound | Technique | Molecular Ion (m/z) | Key Fragment Ions (m/z) & Interpretation |
| This compound | ESI-MS | 184.0084 (Calculated for C₇H₂F₂N₂O₂) | [M-NO₂]⁺ (138): Loss of the nitro group is a common fragmentation pathway for nitroaromatics. [M-CN]⁺ (158): Loss of the nitrile group. |
| The exact mass from HRMS confirms the elemental formula. [14] | |||
| 2-Amino-6-fluoro-3-nitrobenzonitrile (Derivative) | ESI-MS | 181.0291 (Calculated for C₇H₄FN₃O₂) | [M-NO₂]⁺ (135): Loss of the nitro group. [M-HCN]⁺ (154): A common loss from aromatic amines. |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful hyphenated technique that separates components of a mixture before they are introduced into the mass spectrometer, making it ideal for reaction monitoring and purity analysis. [13]
-
Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).
-
LC Separation: Inject the sample onto an HPLC column (e.g., a C18 column). A gradient of solvents (e.g., water and acetonitrile) is used to elute the compounds from the column based on their polarity.
-
Ionization: As the analyte elutes from the column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common "soft" ionization technique for small molecules that generates protonated molecules [M+H]⁺ with minimal fragmentation. [13]4. Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions. The instrument software plots this signal intensity versus m/z to create a mass spectrum.
Workflow for LC-MS Analysis
A diagram illustrating the LC-MS process from injection to detection.
Caption: The sequential workflow of an LC-MS experiment.
Conclusion: A Multi-Faceted Approach to Structural Verification
The comprehensive characterization of this compound and its derivatives relies not on a single technique, but on the synergistic interpretation of data from multiple spectroscopic methods. NMR spectroscopy provides the fundamental blueprint of the carbon-hydrogen framework and the influence of heteroatoms. IR spectroscopy offers a rapid and definitive confirmation of key functional groups and their transformations. UV-Vis spectroscopy sheds light on the electronic structure and conjugation within the molecule. Finally, mass spectrometry provides unambiguous confirmation of molecular weight and elemental composition.
For the researcher engaged in the synthesis and application of these valuable compounds, proficiency in these analytical techniques is essential. By understanding the causal links between molecular structure and spectral output, scientists can confidently verify their synthetic outcomes, assess purity, and accelerate the development of the next generation of pharmaceuticals and agrochemicals.
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A Senior Application Scientist's Guide to Synthetic Routes for Fluorinated Aromatic Compounds
Introduction: The Indispensable Role of Fluorine in Modern Chemistry
The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern drug discovery, agrochemical development, and materials science. The unique physicochemical properties imparted by the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Consequently, the development of efficient and versatile methods for the synthesis of fluorinated aromatic compounds is of paramount importance.
This guide provides a comparative analysis of the principal synthetic strategies for accessing these valuable compounds: nucleophilic aromatic substitution, electrophilic fluorination, and transition-metal-catalyzed fluorination. We will delve into the mechanistic underpinnings, substrate scope, practical considerations, and safety profiles of each approach, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific synthetic challenges.
I. Nucleophilic Aromatic Substitution: The Classic Approach
Nucleophilic aromatic substitution (SNAr) represents one of the earliest and most established methods for introducing fluorine into an aromatic ring. This approach typically involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophilic fluoride source.
The Balz-Schiemann Reaction: A Time-Honored Transformation
The Balz-Schiemann reaction, first reported in 1927, is a cornerstone of aromatic fluorination.[2] It proceeds via the diazotization of a primary aromatic amine, followed by the thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[2][3]
Mechanism:
The reaction is generally believed to proceed through an SN1-type mechanism involving the formation of a highly reactive aryl cation intermediate upon the loss of nitrogen gas from the diazonium salt. This cation is then rapidly trapped by the fluoride ion from the tetrafluoroborate counterion.[2]
Figure 1: The general workflow of the Balz-Schiemann reaction.
Advantages:
-
Broad Substrate Scope: Applicable to a wide range of electron-rich and electron-poor anilines.
-
High Regioselectivity: The position of the fluorine atom is determined by the initial position of the amine group.
-
Well-Established: A vast body of literature exists for this reaction.
Limitations:
-
Safety Concerns: The isolation and handling of diazonium salts can be hazardous, as they are often thermally unstable and potentially explosive.[2]
-
Harsh Conditions: The thermal decomposition step often requires high temperatures, which can be incompatible with sensitive functional groups.[2]
-
Moderate Yields: Yields can be variable, and side reactions can occur.
Modern Adaptations:
To mitigate the safety risks associated with the Balz-Schiemann reaction, continuous flow protocols have been developed. These methods avoid the isolation of the hazardous diazonium intermediate, allowing for safer and more scalable production of aryl fluorides.[4]
Experimental Protocol: Synthesis of 4-Fluorotoluene via the Balz-Schiemann Reaction
This protocol is a representative example of a classic Balz-Schiemann reaction.
Materials:
-
p-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Fluoroboric Acid (HBF₄, 48% in water)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve p-toluidine (10.7 g, 0.1 mol) in a mixture of concentrated HCl (25 mL) and water (25 mL). Cool the solution to 0-5 °C. Slowly add a solution of NaNO₂ (7.0 g, 0.101 mol) in water (15 mL) dropwise, maintaining the temperature below 5 °C. Stir the resulting solution for 15 minutes at this temperature.
-
Formation of Diazonium Tetrafluoroborate: To the cold diazonium salt solution, add fluoroboric acid (25 mL, 48%) dropwise with vigorous stirring. A white precipitate of p-toluene-diazonium tetrafluoroborate will form.
-
Isolation of the Diazonium Salt: Collect the precipitate by vacuum filtration and wash it with cold water, followed by cold methanol, and finally with diethyl ether. Dry the salt in a desiccator.
-
Thermal Decomposition: Place the dry diazonium salt in a flask and heat it gently with a Bunsen burner or in an oil bath. The salt will decompose, evolving nitrogen gas and boron trifluoride. The 4-fluorotoluene product will distill over.
-
Workup and Purification: Collect the distillate and wash it with a saturated sodium bicarbonate solution, followed by water. Dry the organic layer over anhydrous magnesium sulfate, and purify by distillation to obtain 4-fluorotoluene. An ~89% yield can be expected.[5]
II. Electrophilic Fluorination: A Milder Alternative
Electrophilic fluorination has emerged as a powerful and often milder alternative to nucleophilic methods. This approach utilizes reagents that deliver an electrophilic fluorine atom ("F⁺") to an electron-rich aromatic ring.
Key Reagents:
A variety of N-F reagents have been developed for this purpose, with Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) being among the most common. These reagents are typically stable, crystalline solids that are easier and safer to handle than gaseous fluorine.[6]
Mechanism:
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The electron-rich arene attacks the electrophilic fluorine atom of the N-F reagent, forming a Wheland intermediate (a resonance-stabilized carbocation). Subsequent deprotonation restores aromaticity and yields the fluorinated product.
Figure 2: General mechanism of electrophilic aromatic fluorination.
Advantages:
-
Mild Reaction Conditions: Often performed at or below room temperature, making it compatible with a wider range of functional groups.[6]
-
High Selectivity: The regioselectivity is governed by the electronic properties of the substituents on the aromatic ring (ortho-, para-directing for activating groups).
-
Safety: N-F reagents are generally safer and easier to handle than many reagents used in other fluorination methods.[6]
Limitations:
-
Substrate Scope: Primarily effective for electron-rich aromatic and heteroaromatic compounds. Electron-deficient arenes are generally unreactive.[7]
-
Cost: Electrophilic fluorinating agents can be more expensive than simple fluoride salts.
-
Byproducts: The reaction generates stoichiometric amounts of the N-containing byproduct from the fluorinating agent.
Experimental Protocol: Electrophilic Fluorination of Anisole with Selectfluor®
This protocol provides a general procedure for the electrophilic fluorination of an activated aromatic compound.
Materials:
-
Anisole
-
Selectfluor® (F-TEDA-BF₄)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve anisole (1.08 g, 10 mmol) in acetonitrile (50 mL).
-
Addition of Fluorinating Agent: Add Selectfluor® (3.54 g, 10 mmol) to the solution in one portion with stirring at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing dichloromethane (50 mL) and saturated sodium bicarbonate solution (50 mL). Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford a mixture of 2-fluoroanisole and 4-fluoroanisole.
III. Transition-Metal-Catalyzed Fluorination: The Modern Frontier
In recent years, transition-metal catalysis has revolutionized the field of aromatic fluorination, offering novel pathways with unique reactivity and selectivity. Palladium and copper are the most extensively studied metals for this purpose.
Palladium-Catalyzed Fluorination
Palladium-catalyzed methods typically involve the cross-coupling of an aryl halide or triflate with a fluoride source. The development of specialized ligands has been crucial for overcoming the challenges associated with the difficult C-F reductive elimination step.[8][9]
Mechanism:
The catalytic cycle generally involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-X (X = Br, I, OTf) bond to form a Pd(II) intermediate.
-
Transmetalation/Fluoride Exchange: The halide or triflate on the palladium is exchanged for a fluoride ion from a fluoride source (e.g., CsF, AgF).
-
Reductive Elimination: The aryl fluoride product is formed through reductive elimination from the Pd(II) center, regenerating the Pd(0) catalyst.
Figure 3: Catalytic cycle for palladium-catalyzed aromatic fluorination.
Advantages:
-
Broad Substrate Scope: Applicable to a wide range of aryl halides and triflates, including those with various functional groups.[10]
-
Late-Stage Functionalization: Enables the introduction of fluorine at a late stage in a synthetic sequence, which is highly valuable in drug discovery.[11]
-
Milder Conditions: Often proceeds under milder conditions than the Balz-Schiemann reaction.
Limitations:
-
Catalyst Cost and Sensitivity: Palladium catalysts and specialized ligands can be expensive. Some catalysts may be sensitive to air and moisture.[12]
-
Fluoride Source: The choice of fluoride source is critical, and anhydrous conditions are often required.
-
Byproducts: Formation of hydrodehalogenation byproducts can be an issue.[13]
Copper-Catalyzed Fluorination
Copper-catalyzed methods have gained prominence as a more economical alternative to palladium-catalyzed systems. These reactions can proceed through various mechanisms, including directed C-H fluorination.[14]
Mechanism (Directed C-H Fluorination):
In directed C-H fluorination, a directing group on the substrate coordinates to the copper catalyst, positioning it for selective activation and fluorination of a specific C-H bond, typically in the ortho position. The mechanism is thought to involve a Cu(I)/Cu(III) catalytic cycle.[14]
Advantages:
-
Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium.
-
C-H Functionalization: Allows for the direct conversion of C-H bonds to C-F bonds, which is highly atom-economical.
-
Unique Selectivity: The use of directing groups enables high regioselectivity that can be complementary to other methods.[14]
Limitations:
-
Directing Group Requirement: Many copper-catalyzed C-H fluorination methods require the presence of a directing group, which may need to be installed and later removed.
-
Substrate Scope: The scope of substrates can be limited by the requirement for a suitable directing group.
-
Oxidant Requirement: These reactions often require a stoichiometric oxidant.
Comparative Summary of Synthetic Routes
| Feature | Nucleophilic Aromatic Substitution (Balz-Schiemann) | Electrophilic Fluorination | Transition-Metal-Catalyzed Fluorination (Pd & Cu) |
| Starting Material | Primary Aromatic Amines | Electron-Rich Aromatics | Aryl Halides/Triflates, C-H bonds |
| Key Reagents | NaNO₂, HBF₄ | N-F Reagents (e.g., Selectfluor®, NFSI) | Pd or Cu catalyst, Ligands, Fluoride Source (CsF, AgF) |
| Typical Conditions | Low temp. diazotization, high temp. decomposition | Room temperature or mild heating | Mild to moderate heating |
| Functional Group Tolerance | Moderate (sensitive to high temps) | Good (sensitive to strong nucleophiles) | Generally good, but can be catalyst/ligand dependent |
| Regioselectivity | High (determined by amine position) | Governed by electronic effects (ortho/para for EDGs) | High (determined by leaving group or directing group) |
| Scalability | Challenging due to safety (batch), improved with flow | Generally good | Good, with catalyst cost being a factor |
| Safety Profile | High risk (explosive diazonium salts) | Generally good (stable solid reagents) | Moderate (catalyst handling, potential for pyrophoric reagents) |
| Cost | Reagents are relatively inexpensive | N-F reagents can be expensive | Catalysts and ligands can be expensive |
Conclusion and Future Outlook
The synthesis of fluorinated aromatic compounds has evolved significantly, with each of the major synthetic routes offering distinct advantages and disadvantages. The choice of method ultimately depends on the specific target molecule, the available starting materials, the required scale, and the functional group tolerance needed.
The classic Balz-Schiemann reaction remains a viable option, particularly with the advent of safer continuous flow technologies. Electrophilic fluorination provides a mild and often highly selective method for electron-rich arenes, making it particularly suitable for late-stage functionalization in medicinal chemistry.[6][11] The frontier of this field undoubtedly lies in transition-metal catalysis, where ongoing research into new catalysts and ligands continues to expand the scope and efficiency of these transformations, enabling previously unimaginable synthetic disconnections. As our understanding of fluorine's role in molecular design deepens, the development of even more sophisticated and practical methods for its introduction will continue to be a driving force in chemical innovation.
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The Unsung Hero of Complex Synthesis: A Comparative Guide to 2,6-Difluoro-3-nitrobenzonitrile
In the intricate world of pharmaceutical and agrochemical development, the choice of starting materials can dictate the success, efficiency, and scalability of a synthetic route. Among the myriad of available intermediates, 2,6-Difluoro-3-nitrobenzonitrile has emerged as a powerful and versatile building block. This guide provides an in-depth technical comparison, elucidating the distinct advantages of this molecule over other common intermediates and offering the scientific rationale behind its superior performance in complex organic synthesis.
The Strategic Advantage: Understanding the Reactivity of this compound
The efficacy of this compound as a synthetic intermediate is rooted in its unique electronic and steric properties, which render it highly reactive and selective in Nucleophilic Aromatic Substitution (SNAr) reactions. The presence of two electron-withdrawing fluorine atoms and a nitro group synergistically activate the aromatic ring towards nucleophilic attack.
The fluorine atoms, positioned ortho to the site of potential substitution, exert a strong inductive effect, making the carbon atoms of the C-F bonds electron-deficient and thus highly susceptible to attack by nucleophiles. The nitro group, a powerful electron-withdrawing group, further activates the ring, particularly at the ortho and para positions, by stabilizing the negatively charged Meisenheimer intermediate formed during the SNAr reaction.
A key advantage of using fluoro-substituted aromatics in SNAr is that fluorine, despite being the most electronegative halogen, is an excellent leaving group in this context. This is because the rate-determining step in most SNAr reactions is the initial nucleophilic attack, which is accelerated by the electron-withdrawing nature of fluorine. The subsequent cleavage of the strong C-F bond is energetically compensated by the restoration of aromaticity.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.
A Tale of Two Fluorines: Regioselectivity in Action
The substitution pattern of this compound offers a distinct advantage in terms of regioselectivity. The two fluorine atoms are not chemically equivalent. The fluorine at the 2-position is ortho to both the nitrile and the nitro group, while the fluorine at the 6-position is ortho to the nitrile group and para to the nitro group. This electronic differentiation allows for selective substitution, a crucial aspect in the synthesis of complex molecules where precise control over the introduction of functional groups is paramount.
In many instances, nucleophilic attack preferentially occurs at the 2-position due to the combined electron-withdrawing effects of the adjacent nitro and cyano groups, leading to a more stabilized Meisenheimer intermediate. This inherent regioselectivity can simplify synthetic routes by avoiding the formation of isomeric mixtures that would require challenging and costly purification steps.
Comparative Analysis: this compound vs. Other Intermediates
To fully appreciate the advantages of this compound, a comparison with other commonly used intermediates is essential.
The Halogen Effect: Fluoro vs. Chloro and Bromo Analogs
While chloro and bromo analogs of nitrobenzonitriles are also used in SNAr reactions, the fluoro-substituted compounds generally exhibit superior reactivity. As mentioned earlier, the high electronegativity of fluorine strongly activates the aromatic ring for the initial, rate-determining nucleophilic attack. This often translates to milder reaction conditions (lower temperatures, shorter reaction times) and higher yields compared to their chloro or bromo counterparts.
| Intermediate | Relative Reactivity in SNAr | Typical Reaction Conditions |
| This compound | High | Often proceeds at or slightly above room temperature. |
| 2-Chloro-6-fluoro-3-nitrobenzonitrile | Moderate | Typically requires elevated temperatures. |
| 2,6-Dichloro-3-nitrobenzonitrile | Low | Often requires harsh conditions and may result in lower yields. |
This table provides a qualitative comparison based on established principles of SNAr reactivity.
The Isomer Advantage: The Significance of the 2,6-Difluoro Pattern
The specific arrangement of substituents in this compound provides advantages over other difluoronitrobenzo-nitrile isomers, such as 2,4-difluoronitrobenzo-nitrile. In the case of 2,4-difluoronitrobenzene, SNAr reactions can lead to a mixture of products due to substitution at either the 2- or 4-position. The unique substitution pattern of this compound, with both fluorine atoms ortho to the activating nitrile group, can lead to more predictable and selective reactions.
Application in Synthesis: A Case Study in Kinase Inhibitor Scaffolds
While the direct synthesis of blockbuster drugs like Osimertinib from this compound is not the most commonly reported route, its utility shines in the construction of novel kinase inhibitor scaffolds. Kinase inhibitors are a cornerstone of modern cancer therapy, and their structures often feature complex, substituted heterocyclic cores.
The high reactivity and predictable regioselectivity of this compound make it an ideal starting material for building these intricate molecular architectures. For instance, a common synthetic strategy involves the sequential displacement of the two fluorine atoms with different nucleophiles, allowing for the rapid and efficient generation of diverse molecular libraries for drug discovery.
Experimental Protocol: A Representative SNAr Reaction
The following is a generalized protocol for the reaction of this compound with an amine nucleophile, a common step in the synthesis of kinase inhibitor precursors.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., substituted aniline) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound and potassium carbonate.
-
Add anhydrous DMF to dissolve the solids.
-
Add the amine nucleophile to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for an SNAr reaction with this compound.
Conclusion: A Superior Building Block for Modern Synthesis
In the competitive landscape of drug discovery and development, efficiency and precision are paramount. This compound offers a clear advantage over many other intermediates due to its heightened and predictable reactivity in Nucleophilic Aromatic Substitution reactions. Its unique electronic and steric properties, a direct result of its specific substitution pattern, allow for milder reaction conditions, improved yields, and greater control over regioselectivity. For researchers and scientists working at the forefront of medicinal and agrochemical chemistry, this compound represents a powerful tool for the construction of complex, high-value molecules, ultimately accelerating the path to innovation.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis. Retrieved from [Link][1]
-
KPU Pressbooks (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link][2]
-
Master Organic Chemistry (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link][3]
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A Senior Application Scientist's Comparative Guide to 2,6-Difluoro-3-nitrobenzonitrile in Large-Scale Synthesis
An Objective Cost-Benefit Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and agrochemical synthesis, the selection of an appropriate building block is a critical decision that profoundly impacts the efficiency, cost, and scalability of a given synthetic route. 2,6-Difluoro-3-nitrobenzonitrile has emerged as a versatile and highly reactive intermediate, particularly in the synthesis of complex molecules such as kinase inhibitors.[1] This guide provides a comprehensive cost-benefit analysis of utilizing this compound in large-scale synthesis, comparing its performance with viable alternatives and offering supporting experimental data to inform your selection process.
The Strategic Importance of this compound
This compound is a key intermediate in organic synthesis, valued for its unique combination of functional groups.[2] The two fluorine atoms, positioned ortho to the nitrile group, and the nitro group, create a highly electron-deficient aromatic ring. This electronic arrangement significantly activates the fluorine atoms towards nucleophilic aromatic substitution (SNAr), making it a powerful tool for constructing complex molecular architectures.[3] Its application is well-documented in the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapies.[4]
Comparative Analysis: this compound vs. Alternatives
The primary alternatives to this compound in SNAr reactions are typically other di- or tri-halogenated nitrobenzenes, such as 2,4-difluoronitrobenzene or 2,6-dichloro-3-nitrobenzonitrile. The choice between these reagents hinges on a careful balance of reactivity, selectivity, cost, and safety.
Data Presentation: A Comparative Overview
| Parameter | This compound | 2,4-Difluoronitrobenzene | 2,6-Dichloro-3-nitrobenzonitrile |
| Reactivity in SNAr | Very High | High | Moderate |
| Selectivity | High for substitution at C-2 and C-6 | Potential for regioisomeric mixtures | Lower reactivity can lead to side reactions |
| Typical Yields | Good to Excellent | Good | Variable, often lower |
| Relative Cost | Higher | Lower | Moderate |
| Safety Profile | Toxic if swallowed, in contact with skin, or if inhaled.[5][6] | Toxic by inhalation, in contact with skin, and if swallowed. | Toxic if swallowed, in contact with skin, or if inhaled. |
| Downstream Processing | Often cleaner reactions, simplifying purification. | May require more complex purification to separate isomers. | Slower reactions may lead to more impurities. |
Causality Behind Experimental Choices: Why Fluorine Reigns in SNAr
The superior performance of fluorinated nitroarenes in SNAr reactions is a well-established principle in organic chemistry.[3] The high electronegativity of fluorine enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. Furthermore, the carbon-fluorine bond is strong, yet the fluoride ion is an excellent leaving group in the context of the Meisenheimer intermediate, the key intermediate in SNAr reactions.[3] This combination of electronic activation and leaving group ability often translates to faster reaction rates, milder reaction conditions, and higher yields compared to chloro or bromo analogs.
Experimental Protocols: A Self-Validating System
To provide a practical context for this analysis, we present a generalized, yet detailed, experimental protocol for a typical SNAr reaction involving this compound. This protocol is designed to be a self-validating system, with clear steps and checkpoints.
Synthesis of a Kinase Inhibitor Intermediate via SNAr
This procedure details the nucleophilic aromatic substitution of this compound with a generic amine nucleophile, a common step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Amine nucleophile (e.g., a substituted aniline or morpholine)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the amine nucleophile (1.0 eq) and potassium carbonate (2.0 eq) in DMF (10 volumes) at room temperature, add this compound (1.1 eq) portion-wise.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 volumes).
-
Extract the aqueous layer with ethyl acetate (3 x 15 volumes).
-
Combine the organic layers, wash with brine (2 x 10 volumes), dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired product.
Rationale for Protocol Choices:
-
Base: Potassium carbonate is a cost-effective and efficient base for this transformation. DIPEA can be used for more sensitive substrates.
-
Solvent: DMF is an excellent polar aprotic solvent that can solvate the potassium salts and facilitate the SNAr reaction. Acetonitrile is a less toxic alternative that may also be effective.
-
Temperature: The reaction is heated to ensure a reasonable reaction rate. The optimal temperature will depend on the nucleophilicity of the amine.
-
Workup: The aqueous workup is designed to remove the inorganic salts and the DMF. The brine wash helps to remove any remaining water from the organic layer.
Visualization of Synthetic Workflow
Caption: Workflow for SNAr with this compound.
Decision-Making Framework: When to Choose this compound
The decision to use this compound should be based on a holistic assessment of the project's goals.
Caption: Decision matrix for reagent selection.
Conclusion
This compound is a premium reagent that offers significant advantages in terms of reactivity and selectivity for large-scale SNAr reactions. While its upfront cost may be higher than some alternatives, these costs can often be offset by higher yields, shorter reaction times, and simplified purification protocols. For the synthesis of high-value products like pharmaceuticals, where purity and efficiency are paramount, the benefits of using this compound often outweigh the initial investment. As with any process development, a thorough cost-benefit analysis, including small-scale trials, is recommended to make the most informed decision for your specific application.
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Journal of Chemical Research, Synopses. (n.d.). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation. Retrieved from [Link]
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A Comparative Guide to the Structural Validation of 2,6-Difluoro-3-nitrobenzonitrile Derivatives
In the fields of medicinal chemistry and materials science, 2,6-difluoro-3-nitrobenzonitrile and its derivatives are crucial building blocks.[1][2] Their unique electronic and structural properties make them valuable intermediates in the synthesis of complex molecules, including kinase inhibitors for cancer therapy and novel antibacterial agents.[1] Given their potent applications, unambiguous structural validation is not merely a procedural step but a cornerstone of scientific rigor and developmental success.
This guide provides a comparative analysis of the essential analytical techniques required to validate the structure of this compound derivatives. We will explore the causality behind experimental choices, present comparative data, and detail workflows that ensure a self-validating system of characterization.
Section 1: The Orthogonal Approach to Structural Elucidation
No single technique is sufficient to definitively prove a chemical structure. A robust validation strategy relies on an orthogonal approach, where multiple, independent analytical methods are used to corroborate findings. For a molecule like this compound, with its distinct functional groups (nitrile, nitro, fluoro), a combination of spectroscopic and crystallographic techniques is essential.
The logical workflow for structural validation begins with spectroscopic methods to confirm functional groups and connectivity, followed by high-resolution mass spectrometry for elemental composition. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure.
Caption: Overall workflow for structural validation.
Section 2: Spectroscopic Techniques for Primary Characterization
Spectroscopic methods are indispensable for the initial confirmation of a molecule's structure and functional groups.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] For fluorinated compounds, ¹H, ¹³C, and especially ¹⁹F NMR experiments are crucial.[3][4]
-
Expertise & Causality: The presence of fluorine atoms provides a unique analytical handle. ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it excellent for identifying fluorine-containing impurities and isomers. The coupling between ¹H, ¹³C, and ¹⁹F nuclei provides definitive evidence of atomic connectivity. For instance, the carbon attached to a fluorine will exhibit a large one-bond C-F coupling constant.[5]
Expected Spectral Data for this compound:
-
¹H NMR: The spectrum will show two distinct signals for the aromatic protons, appearing as multiplets in the 7.20 - 8.50 ppm range, influenced by the electron-withdrawing nitrile, nitro, and fluorine substituents.[3][6]
-
¹³C NMR: This spectrum will reveal all seven carbon atoms. The carbon atoms bonded to fluorine will show large C-F coupling constants, while the carbons attached to the electron-withdrawing nitrile and nitro groups will be shifted downfield.[6]
-
¹⁹F NMR: This is a key experiment. The two fluorine atoms are in different chemical environments and will likely show distinct signals, with coupling to each other and to the aromatic protons.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.
-
Expertise & Causality: This technique is confirmatory. The presence of a sharp, strong absorption band for the nitrile group and distinct bands for the nitro and C-F groups provides compelling evidence that these functionalities are present in the synthesized molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) | Source |
| C≡N (Nitrile) Stretch | 2220 - 2240 | [5][7] |
| Ar-NO₂ (Nitro) Asymmetric Stretch | 1515 - 1560 | [7] |
| Ar-NO₂ (Nitro) Symmetric Stretch | 1335 - 1370 | [7] |
| C-F (Aryl Fluoride) Stretch | 1000 - 1400 | [7] |
A published ATR-IR spectrum for this compound is available for comparison in the PubChem database.[7][8]
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental formula of a compound.[3][9] High-Resolution Mass Spectrometry (HRMS) is particularly critical.
-
Expertise & Causality: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is a crucial step in confirming that the synthesized product has the correct atomic composition. The fragmentation pattern observed in the mass spectrum can also provide structural clues. For nitroaromatic compounds, common fragmentation includes the loss of small neutral molecules like NO or NO₂.[9][10][11]
Key Data for this compound:
-
Exact Mass: 184.00843363 Da[8]
Section 3: Definitive Structure Confirmation with X-ray Crystallography
While spectroscopic methods provide strong evidence, single-crystal X-ray crystallography is the gold standard for unambiguous structural determination.[14][15] It provides a precise 3D map of the atomic arrangement in the solid state.
-
Trustworthiness & Causality: This technique offers a self-validating system. The process of solving a crystal structure involves fitting a chemical model to experimentally observed diffraction data. The quality of the final fit, measured by parameters like the R-factor, provides a statistical measure of confidence in the proposed structure. A high-quality crystal structure leaves no ambiguity about atom connectivity, stereochemistry, or conformation.
Caption: Simplified workflow for X-ray crystallography.
Experimental Protocol: General Workflow for Small Molecule Crystallography
-
Crystal Growth: The most critical and often challenging step. The purified compound is slowly crystallized from a suitable solvent system. Techniques include slow evaporation, vapor diffusion, or cooling.
-
Crystal Selection & Mounting: A high-quality, single crystal is selected under a microscope and mounted on a goniometer head.[14]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to 100 K) to minimize thermal vibration and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[14][15]
-
Structure Solution and Refinement: Specialized software is used to process the diffraction data. The electron density map is calculated, from which the positions of the atoms are determined (structure solution). This initial model is then refined against the experimental data to achieve the best possible fit.[16]
Section 4: Comparative Data Summary
This table summarizes the expected outcomes from each analytical technique for a correctly synthesized this compound derivative. Comparing experimental results against these benchmarks is a key part of the validation process.
| Technique | Parameter | Expected Result/Observation | Purpose |
| HPLC/GC | Purity | >98% (ideally) | Confirms sample purity before further analysis.[3] |
| ¹H NMR | Chemical Shift (δ) | Multiplets in the aromatic region (~7.2-8.5 ppm) | Confirms proton environment and connectivity. |
| ¹⁹F NMR | Chemical Shift (δ) | Distinct signals for each fluorine atom | Proves the presence and electronic environment of fluorine. |
| ¹³C NMR | Chemical Shift (δ) | Signals for all 7 carbons, with characteristic C-F coupling | Confirms the carbon skeleton and connectivity. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Strong peaks at ~2230 (C≡N), ~1540 & ~1350 (NO₂) | Confirms presence of key functional groups. |
| HRMS | m/z | [M+H]⁺ or [M]⁺ ion corresponding to C₇H₂F₂N₂O₂ | Confirms elemental composition and molecular weight.[3][9] |
| X-ray Crystallography | 3D Structure | Unambiguous atom connectivity and geometry | Provides definitive, absolute structural proof.[14] |
Conclusion
The structural validation of this compound derivatives requires a multi-faceted, orthogonal approach. While spectroscopic and spectrometric techniques like NMR, IR, and HRMS provide strong, corroborating evidence for the molecular structure, they describe the average properties of a bulk sample. For absolute, definitive proof of atomic connectivity and three-dimensional arrangement, single-crystal X-ray crystallography remains the unparalleled gold standard. By systematically applying these comparative techniques, researchers can ensure the scientific integrity of their work and the reliability of the crucial chemical intermediates they develop.
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A Senior Application Scientist's Guide to Structural Confirmation: Cross-Referencing 1H and 19F NMR Data
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Fluorine-containing molecules, in particular, represent a significant and growing class of pharmaceuticals and agrochemicals, prized for their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] For researchers tasked with characterizing these compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed gold standard.[4]
While proton NMR (¹H NMR) provides a foundational understanding of a molecule's carbon framework, the strategic incorporation of fluorine unlocks a powerful analytical synergy.[5][6] Fluorine-19 (¹⁹F) is an ideal NMR nucleus: it is a spin-1/2 particle with 100% natural abundance and a high gyromagnetic ratio, resulting in intrinsic sensitivity that is 83.4% of ¹H.[7][8] More importantly, ¹⁹F NMR boasts a vast chemical shift range—spanning over 800 ppm—which dramatically reduces signal overlap and makes its chemical shifts exquisitely sensitive to the local electronic environment.[8][9][10] This guide provides an in-depth, experience-driven framework for leveraging the combined power of ¹H and ¹⁹F NMR, moving beyond simple data acquisition to a holistic, cross-referencing strategy for robust structural confirmation.
The Foundational Pillars: 1D ¹H and ¹⁹F NMR
The logical starting point for any analysis is the acquisition of standard one-dimensional ¹H and ¹⁹F spectra. This initial step provides a census of the proton and fluorine environments within the molecule.
-
¹H NMR Spectroscopy: This technique remains the cornerstone of structural elucidation, providing critical information on the number of distinct proton environments, their relative ratios (via integration), their electronic environment (via chemical shift), and the connectivity between neighboring protons (via spin-spin coupling, JHH).[5][11]
-
¹⁹F NMR Spectroscopy: A standard ¹⁹F spectrum, often acquired with proton decoupling, reveals the number of unique fluorine environments. However, the true power emerges from the ¹H-coupled ¹⁹F spectrum. The splitting patterns observed are a direct result of through-bond interactions (JHF couplings) with nearby protons, providing immediate preliminary links between the ¹H and ¹⁹F spin systems.[10][12] The magnitude of these JHF coupling constants is highly informative, as it is dependent on the number of intervening bonds.
Table 1: Typical ¹H-¹⁹F Spin-Spin Coupling Constants (JHF)
| Coupling Type | Number of Bonds | Typical Range (Hz) | Structural Dependence |
| Geminal (²JHF) | 2 | 40 - 80 | Highly dependent on geometry. |
| Vicinal (³JHF) | 3 | 0 - 40 | Follows a Karplus-type relationship with dihedral angle. |
| Long-Range (⁴JHF, ⁵JHF) | 4-5 | 0 - 7 | Often observed in rigid or aromatic systems. |
This initial data acquisition phase is not merely about collecting spectra; it is about forming a hypothesis. The number of signals, their integrations, chemical shifts, and multiplicities in both ¹H and ¹⁹F spectra allow for the initial assembly of molecular fragments.
The Core Strategy: A Workflow for Cross-Referencing
Ambiguities are common after analyzing only 1D spectra, especially in complex molecules. A systematic approach using two-dimensional (2D) NMR experiments is essential for unambiguously connecting the molecular fragments. The following workflow illustrates a logical progression from initial data to a fully confirmed structure.
Caption: Structural Elucidation Workflow using ¹H and ¹⁹F NMR.
Phase 2: Unambiguous Through-Bond Correlations
The causality behind selecting a specific 2D experiment lies in the type of information required. To connect atoms through their chemical bonds, we rely on experiments that detect J-coupling.
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment is the workhorse for identifying which protons are directly attached to which heteronuclei (e.g., ¹³C or ¹⁹F). A ¹H-¹⁹F HSQC (or its predecessor, HETCOR) experiment will show a correlation peak only between a proton and a fluorine that are separated by one bond (or sometimes a strong two-bond geminal coupling).[12][13] This is the most definitive way to confirm direct C-H-F or C-F connectivities inferred from 1D spectra.
Heteronuclear Multiple Bond Correlation (HMBC)
While HSQC connects immediate neighbors, the HMBC experiment reveals longer-range connections, typically over 2 to 4 bonds.[13][14] This is arguably the most powerful experiment for piecing together the complete molecular puzzle. A ¹H-¹⁹F HMBC is invaluable for connecting a fluorine atom to protons on adjacent or even more distant carbons, bridging molecular fragments that have no direct proton-proton connections. For example, a correlation between a CF₃ group's fluorine atoms and a methyl group's protons three bonds away provides unequivocal evidence of their relative positions.[12][15]
Caption: Visualization of Through-Bond vs. Through-Space NMR Correlations.
Phase 3: Probing 3D Space with HOESY
Once the 2D covalent structure is established, questions regarding stereochemistry, conformation, or the relative orientation of disconnected fragments may remain. This is where through-space correlation experiments become essential.
Heteronuclear Overhauser Effect Spectroscopy (HOESY)
The HOESY experiment is the heteronuclear analogue of the well-known ¹H-¹H NOESY.[16][17] It detects correlations between nuclei that are close in space (< 5 Å), regardless of whether they are connected by chemical bonds.[18][19] A ¹H-¹⁹F HOESY is exceptionally powerful for:
-
Determining Stereochemistry: Differentiating between cis and trans isomers by observing a HOE between a fluorine and a proton on opposite sides of a double bond or ring.
-
Elucidating Conformation: Observing a HOE between a fluorine on an aromatic ring and a proton on a flexible side chain can define the preferred rotational conformation.[20]
-
Confirming Global Structure: Establishing the proximity of two large fragments of a molecule that are many bonds apart but fold back upon each other.
A key experimental choice in HOESY is the mixing time, during which the magnetization transfer occurs. This must be optimized to allow for the buildup of the Overhauser effect without being so long that relaxation effects dominate.
Experimental Protocols: A Practical Guide
Scientific integrity demands reproducible and verifiable methodologies. The following are streamlined protocols for key experiments.
Protocol 1: 1D ¹⁹F {¹H-Coupled} NMR Acquisition
-
Sample Preparation: Prepare a solution of the analyte (5-10 mg) in a deuterated solvent (0.6 mL) in a standard 5 mm NMR tube.
-
Spectrometer Setup: Tune the probe for both ¹H and ¹⁹F frequencies. Use an internal reference standard appropriate for your solvent system, such as trifluoroacetic acid or another inert fluorinated compound.[21]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg on Bruker systems).
-
Decoupling: Ensure proton decoupling is turned OFF.
-
Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all ¹⁹F signals are captured.
-
Relaxation Delay (d1): Use a delay of at least 5 times the longest ¹⁹F T₁ for quantitative results, or a standard 1-2 seconds for routine screening.[22]
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 64 or more) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the internal standard.
Protocol 2: 2D ¹H-¹⁹F HOESY Acquisition
-
Sample Preparation: As above. A slightly more concentrated sample may be beneficial.
-
Spectrometer Setup: As above. Ensure the probe is well-tuned and the magnetic field is shimmed for high homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Use a standard HOESY pulse sequence (e.g., hoesyph on Bruker systems).[17]
-
Dimensions: ¹H is the detected dimension (F2), ¹⁹F is the indirect dimension (F1).
-
Spectral Widths: Set appropriate widths for both ¹H and ¹⁹F dimensions based on the 1D spectra.
-
Mixing Time (d8): This is the crucial parameter. Start with a mixing time of 300-500 ms. A series of experiments with varying mixing times (e.g., 100 ms to 1 s) may be necessary to build up a reliable HOE curve.[16]
-
Number of Increments (in F1): Acquire at least 256 increments in the indirect dimension for adequate resolution.
-
Number of Scans (ns): Typically 8 to 32 scans per increment, depending on sample concentration.
-
-
Processing: Apply a 2D Fourier transform with appropriate window functions (e.g., squared sine-bell), phase correction, and baseline correction in both dimensions.
Conclusion
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A Comparative Guide to Isomeric Purity Analysis of 2,6-Difluoro-3-nitrobenzonitrile
In the landscape of pharmaceutical and agrochemical development, the precise structural identity and purity of synthetic intermediates are paramount. 2,6-Difluoro-3-nitrobenzonitrile, a key building block, is no exception. Its utility in the synthesis of complex molecules necessitates rigorous quality control to ensure that isomeric impurities are identified and quantified, as these can significantly impact the efficacy, safety, and patentability of the final product. This guide provides a comprehensive comparison of analytical methodologies for the isomeric purity analysis of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The primary challenge in the analysis of this compound lies in the separation and quantification of its positional isomers, which are often generated during synthesis. These isomers, such as 2,4-difluoro-3-nitrobenzonitrile or 3,5-difluoro-2-nitrobenzonitrile, possess very similar physicochemical properties, making their separation a non-trivial task. This guide will explore three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing a comparative framework for selecting the most appropriate method for your analytical needs.
The Analytical Imperative: Why Isomeric Purity Matters
The strategic placement of fluorine atoms and the nitro group in this compound is critical to its reactivity in subsequent synthetic steps. The presence of positional isomers can lead to:
-
Formation of undesired side-products: Isomeric impurities will react differently, leading to a complex and difficult-to-purify final product mixture.
-
Reduced yield: The presence of non-reactive or less reactive isomers lowers the overall efficiency of the synthetic route.
-
Altered biological activity: In the final active pharmaceutical ingredient (API), isomeric impurities can lead to reduced efficacy, altered toxicity profiles, or off-target effects.
Therefore, a robust analytical method is not merely a quality control checkpoint but a critical tool for process optimization and ensuring the safety and efficacy of the end product.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for isomeric purity analysis is a balance of selectivity, sensitivity, speed, and the specific requirements of the analytical challenge. Here, we compare the three most powerful techniques for this purpose.
| Technique | Principle of Separation/Detection | Strengths | Limitations | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High versatility, wide range of column chemistries, excellent for non-volatile compounds, readily coupled with Mass Spectrometry (MS). | Can require longer method development times, potential for peak co-elution with complex mixtures. | Routine quality control, analysis of reaction mixtures, and purification assessment. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. | High resolution for volatile isomers, excellent sensitivity with detectors like Flame Ionization Detector (FID) and Electron Capture Detector (ECD). | Limited to thermally stable and volatile compounds, may require derivatization for polar analytes. | Purity assessment of the final intermediate, detection of volatile impurities from synthesis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differentiation of nuclei based on their chemical environment. | Provides unambiguous structural information, inherently quantitative without the need for identical standards for each isomer. | Lower sensitivity compared to chromatographic methods, can be complex for mixtures with significant peak overlap. | Definitive structural confirmation of isomers, primary method for quantitative analysis when reference standards for all isomers are unavailable. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Isomeric Purity
HPLC is a cornerstone of pharmaceutical analysis due to its robustness and versatility. For the separation of difluoronitrobenzene isomers, a reversed-phase method is typically the most effective approach.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is a common starting point due to its hydrophobic nature, which allows for good retention of aromatic compounds. The choice of a high-purity, end-capped silica column is crucial to minimize peak tailing, which can be caused by interactions between the polar nitro group and residual silanols on the stationary phase.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. The organic modifier is adjusted to control the retention time, while the buffer helps to maintain a consistent pH and improve peak shape. A low pH, often achieved with formic or phosphoric acid, can suppress the ionization of any acidic impurities and improve peak symmetry.
-
Detection: UV detection is ideal for this compound due to the presence of the aromatic ring and nitro group, which are strong chromophores. A photodiode array (PDA) detector is particularly useful as it can provide spectral information to aid in peak identification and purity assessment. For enhanced specificity and sensitivity, coupling HPLC with mass spectrometry (LC-MS) is a powerful option.[1]
Experimental Workflow: HPLC Analysis
Sources
Comparison of metabolic stability of fluorinated vs non-fluorinated analogues
The Fluorine Advantage: A Comparative Guide to Metabolic Stability
For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. Poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and a short duration of action, ultimately hindering therapeutic efficacy. The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles.[1][2] This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated compounds, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.
The Mechanistic Underpinnings of Fluorine-Induced Metabolic Stability
The introduction of fluorine can significantly alter a molecule's properties, often leading to improved metabolic stability.[3][4] This enhancement is primarily attributed to several key factors:
-
Carbon-Fluorine Bond Strength : The carbon-fluorine (C-F) bond is inherently stronger (bond energy ~116 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~100 kcal/mol). This makes the C-F bond considerably more resistant to enzymatic cleavage by the cytochrome P450 (CYP450) superfamily, the primary enzymes responsible for Phase I metabolism.[3][4][5]
-
Metabolic Blocking : By replacing a hydrogen atom at a metabolically vulnerable position (a "metabolic soft spot") with fluorine, chemists can effectively "block" or slow down oxidative metabolism at that site.[1][2][5] This is a direct consequence of the C-F bond's resistance to homolytic cleavage, a key step in many CYP450-mediated oxidation reactions.
-
Electronic Effects : Fluorine is the most electronegative element, and its introduction into a molecule can have profound electronic effects.[3][5] The strong electron-withdrawing nature of fluorine can decrease the electron density of adjacent atoms and bonds, making them less susceptible to electrophilic attack by metabolic enzymes.[5] For instance, in aromatic systems, a trifluoromethyl (CF3) group can deactivate the ring towards oxidative metabolism.[5]
-
Altered Physicochemical Properties : Fluorination can modify a molecule's pKa, lipophilicity, and conformational preferences.[3][6] For example, adding fluorine can lower the basicity of nearby amine groups, which can influence interactions with enzyme active sites and improve membrane permeability.[3][7]
Quantitative Comparison of Metabolic Stability
The following table summarizes in vitro data from studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorinated analogues in liver microsomes. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[1]
| Compound Class | Compound/Analogue | Description | t½ (min) | CLint (µL/min/mg protein) | Species | Reference |
| Risperidone Analogue | Risperidone | Non-fluorinated drug | - | 16x less stable than fluoro-analogue | Human | [8] |
| 9-Fluororisperidone | Fluorinated analogue | - | 16x more stable than Risperidone | Human | [8] | |
| Celecoxib Analogue | Celecoxib | Non-fluorinated drug | - | 4x less stable than fluoro-analogue | Human | [8] |
| 4'-Fluorocelecoxib | Fluorinated analogue | - | 4x more stable than Celecoxib | Human | [8] | |
| Indoles | UT-155 | Non-fluorinated indole | 12.35 | - | Mouse | [1] |
| 32a | 4-Fluoro-indazole analog of UT-155 | >60 | - | Mouse | [1] |
Visualizing the Impact of Fluorination
Diagrams can help clarify both the mechanism of action and the experimental process.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The following protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes. This assay is a cornerstone of in vitro drug metabolism studies.[9][10][11]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Test compound and positive control compounds (e.g., high and low clearance controls like dextromethorphan and midazolam)[9]
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution[11]
-
Magnesium chloride (MgCl2)
-
Organic solvent (e.g., ice-cold acetonitrile or methanol) for reaction termination, often containing an internal standard for LC-MS/MS analysis[9]
-
96-well plates
-
Incubator/shaker set to 37°C
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).
-
Thaw liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[14]
-
Prepare the NADPH regenerating system solution in phosphate buffer according to the manufacturer's instructions.
-
-
Incubation Setup (96-well plate format):
-
In separate wells, add the liver microsomal solution.
-
Add the test compound working solution to the wells to achieve the final desired concentration (typically 1 µM).[9]
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Initiating the Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well. The time of this addition is considered t=0.
-
Negative Control: In a separate set of wells, add buffer instead of the NADPH system to measure non-enzymatic degradation.[11]
-
-
Time Point Sampling and Reaction Termination:
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a sufficient volume (e.g., 2-5 volumes) of ice-cold acetonitrile (containing internal standard) to the corresponding wells.[11][14]
-
The acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.
-
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated protein (e.g., 4000 rpm for 10 minutes).
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[15][16] LC-MS/MS is the gold standard due to its high sensitivity and specificity, allowing for precise quantification of the analyte in a complex biological matrix.[13][17]
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
Determine the slope of the initial linear portion of the curve. The slope represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.[1]
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A Senior Application Scientist's Guide to Catalyst Performance in 2,6-Difluoro-3-nitrobenzonitrile Synthesis
For researchers and professionals in drug development and pharmaceutical synthesis, the efficient and selective synthesis of complex aromatic intermediates is a critical endeavor. 2,6-Difluoro-3-nitrobenzonitrile is a key building block in the synthesis of various pharmaceutical compounds, owing to its unique electronic and structural properties. The strategic placement of fluorine atoms and the nitro group makes it a versatile precursor for introducing fluorine-containing moieties and for further functionalization.[1] This guide provides a comprehensive comparison of catalytic strategies for the synthesis of this compound, offering insights into catalyst performance, experimental protocols, and mechanistic considerations to aid in the selection of the optimal synthetic route.
Introduction: The Synthetic Challenge
The synthesis of this compound presents a unique set of challenges. The electron-withdrawing nature of the two fluorine atoms and the nitro group significantly influences the reactivity of the aromatic ring. The primary synthetic transformations to introduce the nitrile functionality onto a difluoro-nitro-substituted benzene ring typically involve nucleophilic aromatic substitution (SNAr) of a suitable leaving group (e.g., a halide) with a cyanide source, or the transformation of an amino group via a Sandmeyer-type reaction. The choice of catalyst is paramount in achieving high yield, selectivity, and process efficiency. This guide will benchmark the performance of common catalytic systems, including palladium-based, copper-based, and Sandmeyer reaction catalysts.
Catalytic System Performance: A Comparative Analysis
Palladium-Catalyzed Cyanation: A Robust and High-Yielding Approach
Palladium-catalyzed cyanation of aryl halides has emerged as a powerful and versatile method for the synthesis of aromatic nitriles.[2] This approach offers high functional group tolerance and generally proceeds under milder conditions compared to traditional methods. For the synthesis of this compound, a plausible starting material would be a 2,6-difluoro-3-nitrohalobenzene, such as 1-bromo-2,6-difluoro-3-nitrobenzene.
Performance Insights:
Proposed Catalytic Cycle:
The generally accepted mechanism for palladium-catalyzed cyanation of aryl halides involves a Pd(0)/Pd(II) catalytic cycle.
Figure 1: Proposed catalytic cycle for palladium-catalyzed cyanation.
Copper-Catalyzed Cyanation: A Cost-Effective Alternative
Copper-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction, represents a more traditional and cost-effective method for the synthesis of aryl nitriles.[4] This reaction typically requires harsher conditions (higher temperatures) and can be sensitive to substrate electronics.
Performance Insights:
Direct experimental data for the copper-catalyzed cyanation of a suitable 2,6-difluoro-3-nitro-substituted precursor is scarce in the available literature. However, copper-catalyzed methods are known to be effective for the cyanation of aryl halides, including those with electron-withdrawing groups. The strongly deactivating effect of the two fluorine atoms and the nitro group on the aromatic ring in the target molecule's precursor could necessitate high reaction temperatures and potentially lead to lower yields compared to palladium-catalyzed methods. The choice of ligand is crucial in copper-catalyzed reactions to enhance catalyst stability and promote the desired transformation.[5]
Mechanistic Considerations:
The mechanism of copper-catalyzed cyanation is believed to involve a Cu(I)/Cu(III) cycle, although a Cu(I) mediated nucleophilic aromatic substitution pathway is also considered.
Sandmeyer Reaction: A Classical Approach with Potential Pitfalls
The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a variety of functionalities, including a nitrile group, via a diazonium salt intermediate.[6] This would involve the diazotization of 2,6-difluoro-3-nitroaniline followed by reaction with a copper(I) cyanide.
Performance Insights:
While the Sandmeyer reaction is a powerful tool, its application to highly electron-deficient and sterically hindered substrates can be problematic. A study on the attempted Sandmeyer cyanation of the closely related 2,4-difluoro-6-nitroaniline resulted in the formation of a benzoquinone diazide derivative instead of the expected dinitrile. This unexpected outcome was attributed to the selective nucleophilic substitution of a fluoride group by hydroxide under the reaction conditions.[7][8] This finding strongly suggests that the synthesis of this compound via a Sandmeyer reaction on 2,6-difluoro-3-nitroaniline is likely to be challenging and may lead to undesired side products. The high susceptibility of the electron-deficient ring to nucleophilic attack by water or hydroxide present in the reaction medium is a significant hurdle.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of 2,6-Difluorobenzonitrile (Model Reaction)
This protocol is adapted from a reported synthesis of 2,6-difluorobenzonitrile and serves as a starting point for the optimization of this compound synthesis.[3]
Materials:
-
2,6-Difluorobromobenzene
-
Potassium hexacyanoferrate(II) trihydrate (K4[Fe(CN)6]·3H2O)
-
Palladium(II) acetate (Pd(OAc)2)
-
Sodium carbonate (Na2CO3)
-
N,N-Dimethylacetamide (DMAc)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-difluorobromobenzene (1.0 eq), K4[Fe(CN)6]·3H2O (0.25 eq), Pd(OAc)2 (0.01 eq), and Na2CO3 (1.0 eq).
-
Add DMAc as the solvent.
-
Purge the reaction mixture with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 140 °C under an inert atmosphere and stir for 20-24 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2,6-difluorobenzonitrile.
Figure 2: General experimental workflow for catalyst performance benchmarking.
Data Summary: Catalyst Performance Comparison
| Catalytic System | Precursor | Cyanide Source | Typical Conditions | Reported Yield (Analogous Compound) | Key Advantages | Potential Challenges |
| Palladium-Catalyzed | 2,6-Difluoro-3-nitro-halobenzene | K4[Fe(CN)6] or Zn(CN)2 | Pd(OAc)2, Ligand, Base, 100-140 °C | 82-84% (for 2,6-difluorobenzonitrile)[3] | High yield, good functional group tolerance, milder conditions. | Catalyst cost, potential for ligand screening. |
| Copper-Catalyzed | 2,6-Difluoro-3-nitro-halobenzene | CuCN or NaCN/CuI | High Temperature (150-200 °C) | Not specifically reported for this substrate. | Cost-effective catalyst. | Harsh reaction conditions, potential for lower yields and side reactions. |
| Sandmeyer Reaction | 2,6-Difluoro-3-nitroaniline | CuCN | Diazotization (0-5 °C), then cyanation | Unsuccessful for a similar substrate (2,4-difluoro-6-nitroaniline).[7][8] | Readily available starting material. | High risk of side reactions (hydrolysis of F-group), formation of undesired products. |
Conclusion and Recommendations
Based on the available evidence and established principles of organic synthesis, a palladium-catalyzed cyanation approach stands out as the most promising and reliable method for the synthesis of this compound. The high yields and functional group tolerance demonstrated in the synthesis of the closely related 2,6-difluorobenzonitrile provide a strong foundation for its successful application to the target molecule. While copper-catalyzed methods offer a cost advantage, the anticipated need for harsh reaction conditions may compromise the yield and purity of the final product. The Sandmeyer reaction, despite its classical utility, poses a significant risk of undesired side reactions due to the highly activated nature of the substrate, as demonstrated by the outcome with a similar precursor.
For researchers and drug development professionals, the investment in a palladium-based catalytic system is likely to be rewarded with a more efficient, selective, and ultimately more successful synthesis of the valuable this compound intermediate. Further optimization of the palladium catalyst, ligand, and reaction conditions for the specific substrate is recommended to maximize the yield and purity of the final product.
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Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances.
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and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min. Organic Syntheses Procedure.
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Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. ResearchGate.
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A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC.
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High Purity this compound: Key Intermediate for Organic Synthesis.
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Palladium-Catalyzed Norbornene-Mediated Tandem Amination/Cyanation Reaction: A Method for the Synthesis of ortho-Aminated Benzonitriles. PubMed.
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Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI.
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Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing.
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A Senior Application Scientist's Guide to Evaluating the Environmental Impact of Synthetic Routes
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the efficiency of a synthetic route is no longer measured solely by its yield.[1][2][3] A holistic evaluation now encompasses the environmental footprint of the entire process.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing and comparing the environmental impact of different synthetic pathways. By integrating key green chemistry metrics and life cycle thinking, we can make more informed, sustainable decisions from early-stage development through to manufacturing.[6][7]
Section 1: The Foundation: Principles of Green Chemistry
The twelve principles of green chemistry, first articulated by Anastas and Warner, provide a conceptual framework for sustainable chemical design and practice.[8][9][10] These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, and design for energy efficiency, among other crucial considerations.[4][5] Adherence to these principles is fundamental to developing environmentally benign synthetic routes.
Part I: Core Quantitative Metrics for Environmental Impact Assessment
To objectively compare synthetic routes, we must move beyond qualitative principles to quantitative metrics. These tools allow for a data-driven assessment of a process's "greenness."
Atom Economy: A Measure of Efficiency at the Atomic Level
Introduced by Barry Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product.[3][11] It is a fundamental concept in green chemistry that highlights the efficiency of a chemical transformation.[12][13]
Calculation: Atom Economy (%) = (Molecular Weight of the Desired Product / Sum of Molecular Weights of All Reactants) x 100[14]
A higher atom economy signifies a more efficient reaction with less waste generated as byproducts.[12][15] Reactions with 100% atom economy, such as addition reactions, are considered ideal as all reactant atoms are incorporated into the final product.[13][14]
E-Factor: Quantifying Waste Generation
The Environmental Factor (E-Factor), developed by Roger Sheldon, provides a simple yet powerful measure of the total waste produced in a chemical process.[16][17] It is calculated as the ratio of the mass of waste to the mass of the desired product.[18][19]
Calculation: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)[18]
The ideal E-factor is 0, indicating no waste generation.[17] Different sectors of the chemical industry have vastly different typical E-factors, with the pharmaceutical industry historically having some of the highest due to complex, multi-step syntheses.[17][19]
Process Mass Intensity (PMI): A Holistic Process Metric
Process Mass Intensity (PMI) is a comprehensive metric that has been widely adopted by the pharmaceutical industry to benchmark the environmental performance of manufacturing processes.[2][20][21] It considers the total mass of all materials used in a process, including reactants, solvents, reagents, and process water, relative to the mass of the final active pharmaceutical ingredient (API).[2][21][22]
Calculation: PMI = Total Mass of Inputs (kg) / Mass of Product (kg)[23]
A lower PMI indicates a more efficient and less wasteful process.[1] The PMI metric has been instrumental in focusing efforts on reducing solvent use, which often constitutes the largest portion of waste in pharmaceutical manufacturing.[1][24]
Table 1: Comparison of Key Green Chemistry Metrics
| Metric | Calculation | Focus | Ideal Value |
| Atom Economy | (MW of Product / Σ MW of Reactants) x 100 | Theoretical efficiency of a reaction | 100% |
| E-Factor | Mass of Waste / Mass of Product | Actual waste generated | 0 |
| Process Mass Intensity (PMI) | Total Mass of Inputs / Mass of Product | Overall process efficiency, including all materials | 1 |
Part II: Strategic Approaches to Greener Synthesis
Beyond the numbers, the strategic choices made during route design have a profound impact on the environmental profile of a synthesis.
The Critical Role of Solvent Selection
Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a significant portion of the total mass in a reaction and subsequent workup.[24] The choice of solvent affects not only the reaction's efficiency but also its safety and environmental footprint.[24][25]
Solvent Selection Guides: Several solvent selection guides have been developed to aid chemists in choosing more sustainable options.[25][26][27] The CHEM21 solvent selection guide, for instance, ranks solvents based on safety, health, and environmental criteria.[24][27][28] These guides categorize solvents into classes such as "Recommended," "Problematic," and "Hazardous," providing a clear framework for decision-making.[24]
Minimizing the Use of Protecting Groups
The use of protecting groups in multi-step synthesis adds complexity and waste to a process.[29][30][31] Each protection and deprotection step introduces additional reagents and solvents, generating more waste and reducing overall efficiency.[8][9][32]
Strategies for Avoidance:
-
Enzymatic Catalysis: Enzymes can exhibit high selectivity, often obviating the need for protecting groups by reacting at a specific site on a multifunctional molecule.[8][33][34][35]
-
Chemoselective Reagents: The development and use of reagents that selectively react with one functional group in the presence of others can eliminate the need for protection.
The Power of Catalysis
Catalytic reactions are inherently more sustainable than stoichiometric ones.[9] Catalysts, used in small amounts, can facilitate reactions with high efficiency and selectivity, reducing the amount of reagents needed and the waste generated.
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers significant environmental advantages.[33][34][36] Biocatalytic processes often occur under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, reducing energy consumption and the need for hazardous organic solvents.[34][35][37] Advances in protein engineering have expanded the scope of biocatalysis, making it an increasingly viable option for industrial applications.[33][37]
Part III: A Holistic Perspective: Life Cycle Assessment (LCA)
For a truly comprehensive evaluation of environmental impact, a Life Cycle Assessment (LCA) is the gold standard.[7] LCA considers the entire life cycle of a product, from raw material extraction ("cradle") to final disposal ("grave").[7]
The Four Stages of an LCA:
-
Goal and Scope Definition: Clearly defining the purpose of the assessment and the boundaries of the system being studied.
-
Life Cycle Inventory (LCI): Quantifying all the inputs (energy, raw materials) and outputs (emissions, waste) for each stage of the life cycle.[38]
-
Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the inputs and outputs identified in the LCI.[38]
While a full LCA can be resource-intensive, simplified or streamlined LCAs can provide valuable insights, even in the early stages of process development.[6][39][40] The ACS Green Chemistry Institute Pharmaceutical Roundtable has developed tools to facilitate the integration of LCA thinking into process development.[6] A comparative LCA between a chemical and a biocatalytic synthesis of 2'3'-cGAMP demonstrated that the biocatalytic route had a significantly lower environmental impact across all considered categories.[41]
Experimental Protocols
Protocol 1: Calculating Green Chemistry Metrics
-
Atom Economy:
-
Write the balanced chemical equation for the reaction.
-
Calculate the molecular weight of the desired product.
-
Calculate the sum of the molecular weights of all reactants.
-
Apply the formula: Atom Economy (%) = (MW of Product / Σ MW of Reactants) x 100.
-
-
E-Factor & PMI:
-
For a given experimental run, accurately measure the mass of all materials used (reactants, solvents, reagents, catalysts, process water).
-
Accurately measure the mass of the isolated, purified product.
-
Calculate the total mass of waste: Total Waste = Total Inputs - Mass of Product.
-
Calculate the E-Factor: E-Factor = Total Waste / Mass of Product.
-
Calculate the PMI: PMI = Total Inputs / Mass of Product.
-
Visualizing the Workflow
A systematic approach is crucial for effectively evaluating and comparing synthetic routes.
Caption: Workflow for evaluating the environmental impact of synthetic routes.
Conclusion
Evaluating the environmental impact of different synthetic routes is a critical component of modern, sustainable chemistry. By moving beyond traditional metrics like yield and embracing a broader set of green chemistry principles and quantitative assessments, we can design and develop chemical processes that are not only efficient and economical but also environmentally responsible. The integration of metrics such as Atom Economy, E-Factor, and PMI, coupled with strategic considerations around solvent choice, protecting groups, and catalysis, provides a robust framework for making informed decisions. For a truly comprehensive understanding, Life Cycle Assessment offers a powerful tool to assess the full environmental footprint of a synthetic route. The journey towards greener synthesis is a continuous one, and the rigorous application of these evaluation tools will be paramount in driving innovation and sustainability in the chemical industry.[5]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2,6-Difluoro-3-nitrobenzonitrile: A Framework for Safety and Operational Integrity
For the experienced researcher, the introduction of any new compound into a workflow is a methodical process, governed by a deep respect for the principles of chemical safety. 2,6-Difluoro-3-nitrobenzonitrile, a key building block in many synthetic pathways, is no exception. Its dual reactivity, stemming from the nitrile and activated aromatic ring, demands a rigorous and well-documented handling protocol. This guide moves beyond a simple checklist, offering a holistic operational plan rooted in the causality of chemical risk and mitigation.
Hazard Assessment: Understanding the Intrinsic Risks
This compound is classified as acutely toxic and an irritant. A thorough understanding of its hazard profile is the foundation of a robust safety plan. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following primary hazards:
-
Acute Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Skin Irritation: It is known to cause skin irritation.[1][2][3]
These classifications necessitate a multi-layered approach to personal protective equipment (PPE) and handling procedures to prevent any route of exposure.
The Core of Protection: A Multi-Layered PPE Strategy
The selection of PPE is not a matter of simple compliance but a scientifically informed decision to create effective barriers against known chemical threats. For this compound, the following PPE is mandatory.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Hand Protection | Chemical-resistant nitrile gloves.[4][5][6] | Nitrile offers excellent resistance to a wide range of chemicals, including nitriles and aromatic compounds.[7][8] Always inspect gloves for tears or punctures before use. For prolonged tasks or when handling larger quantities, consider double-gloving. Contaminated gloves must be removed using a technique that avoids skin contact and disposed of as hazardous waste. |
| Eye & Face Protection | Safety goggles with side shields or a full-face shield. | Standard safety glasses are insufficient. The risk of serious eye irritation from splashes or airborne particles requires the full coverage provided by goggles.[9] A face shield should be used in conjunction with goggles when there is a significant risk of splashing. |
| Skin & Body Protection | A fully fastened laboratory coat, preferably a chemical-resistant model. | This provides a primary barrier against accidental spills and contamination of personal clothing. Ensure the lab coat is clean and in good condition. Contaminated lab coats should be professionally laundered and not taken home. |
| Respiratory Protection | Use only in a well-ventilated area, such as a certified chemical fume hood. | Due to its inhalation toxicity, all handling of solid this compound or its solutions must be conducted within a fume hood to minimize airborne concentrations.[10] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be required, based on a formal risk assessment. |
Operational Plan: From Receipt to Disposal
A safe laboratory environment is the product of deliberate, sequential actions. The following workflow provides a step-by-step guide for handling this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
Emergency Protocols: A Rapid and Informed Response
In the event of an exposure or spill, immediate and correct action is critical to mitigate harm.
Exposure Response:
-
Skin Contact: Immediately remove all contaminated clothing.[9][11] Flush the affected skin with copious amounts of water for at least 15 minutes.[11][12] Seek immediate medical attention.[13]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[12][14] Remove contact lenses if present and easy to do so.[2][15] Seek immediate medical attention.[13]
-
Inhalation: Move the individual to fresh air immediately.[2][9][15] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled) and call for emergency medical assistance.[9][12]
-
Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.[2][15][16]
Spill Response:
For a minor spill within a chemical fume hood:
-
Ensure you are wearing the appropriate PPE.
-
Cover the spill with a non-combustible, inert absorbent material such as sand or vermiculite.[9]
-
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[10]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.[11]
For large spills or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's environmental health and safety office immediately.
Disposal Plan: Ensuring a Safe End-of-Life Cycle
Proper waste management is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: Unused this compound and any solutions containing it must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[15]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and absorbent materials from spill cleanups, must be disposed of in a designated solid hazardous waste container.[11]
-
Empty Containers: "Empty" containers are not truly empty and retain chemical residues. They must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous chemical waste.[16] Only after proper decontamination can the container be disposed of as non-hazardous waste or recycled, in accordance with institutional and local regulations.[12]
By integrating this comprehensive safety and handling framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for discovery and innovation.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
